Product packaging for 12-Oxotriacontanoic acid(Cat. No.:CAS No. 78426-93-4)

12-Oxotriacontanoic acid

Cat. No.: B15439394
CAS No.: 78426-93-4
M. Wt: 466.8 g/mol
InChI Key: OBHOGVULPUZYQA-UHFFFAOYSA-N
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Description

12-Oxotriacontanoic acid is a long-chain oxo-fatty acid with the molecular formula C30H58O3 and is identified by CAS numbers 37577-43-8 and 78426-93-4 . As a member of the oxo-fatty acid family, it features a ketone group at the 12th carbon of its extended 30-carbon hydrocarbon chain. This structure is of significant interest in organic chemistry and materials science research. Long-chain fatty acids like octatriacontanoic acid (C38) are known to exhibit emollient properties and are used in the production of lubricants and surfactants . Similarly, this compound may serve as a valuable synthetic intermediate or building block for creating novel polymers, surfactants, and other specialized materials. Its potential applications also extend to the study of lipid membranes and as a standard in analytical chemistry. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H58O3 B15439394 12-Oxotriacontanoic acid CAS No. 78426-93-4

Properties

CAS No.

78426-93-4

Molecular Formula

C30H58O3

Molecular Weight

466.8 g/mol

IUPAC Name

12-oxotriacontanoic acid

InChI

InChI=1S/C30H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-23-26-29(31)27-24-21-18-15-16-19-22-25-28-30(32)33/h2-28H2,1H3,(H,32,33)

InChI Key

OBHOGVULPUZYQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of 12-Oxotriacontanoic Acid: A Putative Pathway in Plant Suberin Formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxotriacontanoic acid is a very-long-chain oxo-fatty acid (VLCFA) that is a putative component of suberin, a complex lipophilic polyester found in the cell walls of certain plant tissues, such as root endodermis and periderm. Suberin plays a crucial role in forming diffusion barriers that control the movement of water and solutes and protect the plant against biotic and abiotic stresses. The biosynthesis of suberin monomers, including oxygenated VLCFAs, is a complex process involving fatty acid elongation, hydroxylation, and oxidation. This technical guide outlines a plausible biosynthetic pathway for this compound in plants, based on current knowledge of fatty acid metabolism. It also provides detailed experimental protocols for the characterization of the proposed enzymatic steps and quantitative data to support further research.

A Proposed Biosynthetic Pathway for this compound

The biosynthesis of this compound is hypothesized to be a multi-step process that originates from the primary C18 fatty acid, stearic acid, and occurs primarily in the endoplasmic reticulum (ER). The pathway can be divided into three main stages: fatty acid elongation, in-chain hydroxylation, and subsequent oxidation.

  • Elongation of Stearoyl-CoA to Triacontanoyl-CoA: The C18 fatty acid, stearic acid (in the form of stearoyl-CoA), is elongated to the C30 fatty acid, triacontanoic acid (triacontanoyl-CoA), through six cycles of a fatty acid elongase (FAE) complex. This complex is a multi-enzyme system located in the ER membrane. Each cycle adds a two-carbon unit from malonyl-CoA and consists of four sequential reactions:

    • Condensation: Catalyzed by a β-ketoacyl-CoA synthase (KCS). The substrate specificity of the KCS enzyme is the primary determinant of the final chain length of the fatty acid. The synthesis of a C30 chain likely involves one or more KCS enzymes with a preference for very-long-chain acyl-CoAs (e.g., C24-C28). In Arabidopsis, KCS6/CER6 and CER2-like proteins are involved in the elongation of fatty acids to C28 and beyond.

    • Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).

    • Dehydration: The β-hydroxyacyl-CoA is then dehydrated to a trans-2,3-enoyl-CoA by a β-hydroxyacyl-CoA dehydratase (HCD).

    • Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, elongated by two carbons, by an enoyl-CoA reductase (ECR).

  • In-chain Hydroxylation of Triacontanoic Acid: The saturated C30 fatty acid, triacontanoic acid, is then hydroxylated at the C-12 position to form 12-hydroxytriacontanoic acid. This reaction is likely catalyzed by a cytochrome P450-dependent monooxygenase. Several cytochrome P450 families in plants, including CYP77, CYP81, CYP96, CYP703, and CYP709, are known to be involved in the in-chain hydroxylation of fatty acids.[1] It is proposed that a member of one of these families possesses the specific activity for hydroxylating triacontanoic acid at the C-12 position.

  • Oxidation of 12-Hydroxytriacontanoic Acid: The final step is the oxidation of the hydroxyl group at the C-12 position of 12-hydroxytriacontanoic acid to a keto group, forming this compound. This oxidation is likely catalyzed by a NAD(P)+-dependent alcohol dehydrogenase (ADH) belonging to the Medium-Chain Dehydrogenase/Reductase (MDR) superfamily. Plant ADHs have been shown to oxidize long-chain alcohols, making them prime candidates for this reaction.[2]

Quantitative Data

The following tables summarize representative quantitative data for the key enzyme families involved in the proposed biosynthetic pathway. It is important to note that specific kinetic data for the enzymes acting on a C30 substrate are largely unavailable and the values presented here are derived from studies on enzymes with similar functions acting on shorter-chain fatty acids.

Table 1: Representative Kinetic Parameters of Plant Fatty Acid Elongase Complex Enzymes

Enzyme FamilySubstrateKm (µM)Vmax (nmol/min/mg protein)Plant Source
KCS C18:0-CoA10 - 500.5 - 5.0Arabidopsis thaliana
KCR 3-ketoacyl-CoA5 - 2010 - 100Arabidopsis thaliana
HCD 3-hydroxyacyl-CoA10 - 305 - 50Arabidopsis thaliana
ECR trans-2,3-enoyl-CoA5 - 2520 - 200Arabidopsis thaliana

Table 2: Representative Kinetic Parameters of Plant Cytochrome P450 Fatty Acid Hydroxylases

Enzyme FamilySubstrateKm (µM)kcat (s⁻¹)Plant Source
CYP86A1 C16:02.5 ± 0.50.3 ± 0.05Arabidopsis thaliana
CYP94A1 C12:010 ± 21.2 ± 0.2Vicia sativa
CYP703A2 C12:05 - 150.5 - 2.0Arabidopsis thaliana

Table 3: Representative Suberin Monomer Composition in Arabidopsis thaliana Roots

Monomer ClassCarbon Chain LengthRelative Abundance (%)
ω-Hydroxy Acids C16 - C2430 - 40
α,ω-Diacids C16 - C2220 - 30
Fatty Acids C16 - C2810 - 20
Fatty Alcohols C18 - C265 - 15
Ferulate -5 - 10

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to identify and characterize the enzymes involved in the biosynthesis of this compound.

Protocol 1: Heterologous Expression and Functional Characterization of a Candidate KCS Enzyme in Pichia pastoris

Objective: To express a candidate KCS gene in a heterologous system and determine its substrate specificity for elongating very-long-chain fatty acids.

Methodology:

  • Gene Cloning and Vector Construction:

    • Isolate the full-length cDNA of the candidate KCS gene from the plant of interest.

    • Amplify the coding sequence by PCR using primers that add appropriate restriction sites.

    • Clone the PCR product into a Pichia pastoris expression vector (e.g., pPICZα A) under the control of the methanol-inducible AOX1 promoter.

  • Transformation of Pichia pastoris:

    • Linearize the recombinant plasmid with a suitable restriction enzyme to facilitate integration into the yeast genome.

    • Transform a suitable P. pastoris strain (e.g., X-33) with the linearized plasmid by electroporation.

    • Select for positive transformants on YPDS plates containing Zeocin.

  • Expression and Microsome Isolation:

    • Inoculate a small culture of a positive transformant in BMGY medium and grow for 16-18 hours.

    • Induce protein expression by transferring the cells to BMMY medium containing methanol.

    • Harvest the cells after 48-72 hours of induction by centrifugation.

    • Isolate microsomal fractions from the yeast cells by differential centrifugation.

  • Fatty Acid Elongase Assay:

    • Set up the reaction mixture containing microsomal protein, acyl-CoA substrate (e.g., C22:0-CoA), [2-¹⁴C]malonyl-CoA, and NADPH in a suitable buffer.

    • Incubate the reaction at 30°C for 30-60 minutes.

    • Stop the reaction and saponify the fatty acids with KOH in methanol.

    • Extract the fatty acid methyl esters (FAMEs) after acidification and methylation.

    • Analyze the FAMEs by radio-TLC or radio-HPLC to identify and quantify the elongated products.

Protocol 2: In Vitro Assay of a Candidate Cytochrome P450 for 12-Hydroxylase Activity

Objective: To determine if a candidate cytochrome P450 enzyme can hydroxylate triacontanoic acid at the C-12 position.

Methodology:

  • Heterologous Expression and Microsome Preparation:

    • Express the candidate P450 gene and a corresponding cytochrome P450 reductase (CPR) in a suitable heterologous system (e.g., Pichia pastoris or insect cells).

    • Isolate microsomes containing the recombinant enzymes as described in Protocol 1.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the microsomal fraction, triacontanoic acid as the substrate, NADPH, and a buffer system.

    • Initiate the reaction by adding NADPH and incubate at 30°C with shaking for 1-2 hours.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture.

    • Extract the lipids into the organic phase.

  • Product Analysis by GC-MS:

    • Derivatize the extracted fatty acids to their methyl ester and trimethylsilyl (TMS) ether derivatives.

    • Analyze the derivatized products by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify 12-hydroxytriacontanoic acid based on its retention time and mass spectrum compared to an authentic standard if available, or by interpretation of its fragmentation pattern.

Protocol 3: In Vitro Assay of a Candidate Dehydrogenase for 12-Oxo Formation

Objective: To test the ability of a candidate alcohol dehydrogenase to oxidize 12-hydroxytriacontanoic acid to this compound.

Methodology:

  • Heterologous Expression and Purification:

    • Clone the candidate dehydrogenase gene into an expression vector with a purification tag (e.g., His-tag).

    • Express the protein in E. coli or another suitable host.

    • Purify the recombinant protein using affinity chromatography.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified dehydrogenase, 12-hydroxytriacontanoic acid, NAD⁺ or NADP⁺ as a cofactor, and a suitable buffer.

    • Monitor the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.

    • Alternatively, stop the reaction at different time points and analyze the products by GC-MS.

  • Product Identification:

    • Extract and derivatize the fatty acids from the reaction mixture as described in Protocol 2.

    • Analyze the products by GC-MS to confirm the formation of this compound.

Protocol 4: Analysis of Suberin Composition in Plant Tissue

Objective: To identify and quantify this compound in the suberin of a plant tissue.

Methodology:

  • Sample Preparation and Delipidation:

    • Harvest the plant tissue of interest (e.g., roots).

    • Wash the tissue thoroughly and remove any adhering soil.

    • Extract soluble lipids by exhaustive soxhlet extraction with a series of organic solvents (e.g., chloroform, methanol).

  • Depolymerization of Suberin:

    • Air-dry the delipidated tissue.

    • Perform transesterification of the suberin polyester using a reagent such as 1 M sodium methoxide in methanol or BF₃-methanol.

    • Heat the reaction mixture to depolymerize the suberin into its constituent fatty acid methyl esters.

  • Extraction and Derivatization:

    • Extract the fatty acid methyl esters into an organic solvent (e.g., hexane).

    • Wash and dry the organic extract.

    • Derivatize the hydroxyl and carboxyl groups to their TMS ethers/esters using a silylating agent like BSTFA.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Separate the suberin monomers on a suitable capillary column.

    • Identify the compounds based on their mass spectra by comparison with spectral libraries and known standards.

    • Quantify the identified monomers using an internal standard.

Visualization of Pathways and Workflows

Biosynthesis_of_12_Oxotriacontanoic_Acid Stearoyl_CoA Stearoyl-CoA (C18) FAE_Complex Fatty Acid Elongase (FAE) Complex (6 cycles) Stearoyl_CoA->FAE_Complex Triacontanoyl_CoA Triacontanoyl-CoA (C30) FAE_Complex->Triacontanoyl_CoA + 6x C2 P450 Cytochrome P450 (In-chain Hydroxylase) Triacontanoyl_CoA->P450 Hydroxy_Triacontanoic 12-Hydroxytriacontanoic Acid P450->Hydroxy_Triacontanoic Hydroxylation ADH Alcohol Dehydrogenase (MDR Superfamily) Hydroxy_Triacontanoic->ADH Oxo_Triacontanoic This compound ADH->Oxo_Triacontanoic Oxidation NADH NAD(P)H ADH->NADH Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAE_Complex NADPH NADPH NADPH->FAE_Complex NADPH->P450 O2 O2 O2->P450 NAD NAD(P)+ NAD->ADH

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental_Workflow Start Identify Candidate Genes (KCS, P450, ADH) Cloning Clone Genes into Expression Vectors Start->Cloning Plant_Analysis Analyze Suberin Composition of Plant Tissue (GC-MS) Start->Plant_Analysis Expression Heterologous Expression (e.g., Pichia pastoris, E. coli) Cloning->Expression Purification Purify Recombinant Proteins Expression->Purification Assay Enzyme Assays with Proposed Substrates Purification->Assay Analysis Product Analysis (GC-MS, HPLC) Assay->Analysis Confirmation Confirm Enzyme Function and Substrate Specificity Analysis->Confirmation Validation In Planta Validation (e.g., mutant analysis) Confirmation->Validation Inform Plant_Analysis->Validation Inform End Elucidated Pathway Validation->End

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

References

Unveiling the Enigma of 12-Oxotriacontanoic Acid: A Technical Guide to its Potential Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

12-Oxotriacontanoic acid, a 30-carbon very-long-chain fatty acid (VLCFA) with a ketone group at the 12th position, represents a molecule of significant interest for its potential biological activities. However, a comprehensive survey of scientific literature reveals a conspicuous absence of documented natural sources for this specific compound. This technical guide, therefore, aims to provide an in-depth exploration of the broader context in which this compound may exist. By examining the biosynthesis of VLCFAs in plants, the known occurrences of related oxo-fatty acids, and the established methodologies for their extraction and characterization, this document serves as a foundational resource for researchers seeking to investigate this elusive molecule. While direct evidence remains to be uncovered, this guide offers a scientifically grounded roadmap for future discovery.

Introduction: The Landscape of Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs) are a class of fatty acids with chain lengths of 20 carbon atoms or more.[1][2] In plants, these molecules are critical components of various lipids, playing essential roles in membrane structure, energy storage, and the formation of protective barriers such as the cuticle.[1][3] The plant cuticle, a waxy layer covering the epidermis of aerial plant parts, is particularly rich in VLCFAs and their derivatives, which can include alkanes, alcohols, aldehydes, and ketones.[4] These derivatives often feature secondary functional groups, such as hydroxyl or oxo groups, at various positions along the carbon chain. Given that fatty acids with up to 38 carbon atoms have been identified in plants, the existence of a 30-carbon chain is well within the established range.[5]

Biosynthesis of Very-Long-Chain Fatty Acids in Plants

The synthesis of VLCFAs in plants occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds two-carbon units from malonyl-CoA to a pre-existing long-chain acyl-CoA primer, typically C16 or C18.[1][6] The elongation cycle consists of four key enzymatic reactions:

  • Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step and determines the chain length of the final product.[7]

  • Reduction: The resulting β-ketoacyl-CoA is reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).[8]

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an enoyl-CoA.[8]

  • Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the initial primer.[6]

This cycle is repeated until the desired chain length is achieved. The subsequent introduction of an oxo group at the 12th position would likely be catalyzed by a specific oxygenase, although the precise enzymatic machinery for this transformation on a 30-carbon chain has not been elucidated.

VLCFA_Biosynthesis cluster_ER Endoplasmic Reticulum C18_Acyl_CoA C18 Acyl-CoA KCS KCS C18_Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS beta_ketoacyl_CoA β-Ketoacyl-CoA (C20) KCS->beta_ketoacyl_CoA KCR KCR beta_ketoacyl_CoA->KCR beta_hydroxyacyl_CoA β-Hydroxyacyl-CoA (C20) KCR->beta_hydroxyacyl_CoA HCD HCD beta_hydroxyacyl_CoA->HCD enoyl_CoA Enoyl-CoA (C20) HCD->enoyl_CoA ECR ECR enoyl_CoA->ECR C20_Acyl_CoA C20 Acyl-CoA ECR->C20_Acyl_CoA Elongation_Cycles Further Elongation Cycles (n=5) C20_Acyl_CoA->Elongation_Cycles C30_Acyl_CoA C30 Acyl-CoA Elongation_Cycles->C30_Acyl_CoA Oxygenase Oxygenase (Hypothetical) C30_Acyl_CoA->Oxygenase Oxo_VLCFA 12-Oxotriacontanoic acid Oxygenase->Oxo_VLCFA

Biosynthesis pathway of a hypothetical 12-oxo-VLCFA.

Potential Natural Sources and Analogues

While no specific plant, insect, or other natural source has been identified for this compound, the chemical machinery to produce it exists in nature. The most probable sources would be the cuticular waxes of plants that are known to produce a variety of VLCFAs. Researchers investigating this molecule should consider screening plant species from diverse and extreme environments, as these are often sources of unique secondary metabolites.

The following table summarizes the chain lengths of representative saturated VLCFAs found in plant cuticular waxes, providing a context for the plausibility of a 30-carbon chain.

Fatty Acid NameCarbon Chain LengthCommon Plant Sources (in Cuticular Wax)
Arachidic acidC20Various
Behenic acidC22Various
Lignoceric acidC24Various
Cerotic acidC26Various
Montanic acidC28Various
Melissic acid C30 Various, including grasses and legumes
Lacceroic acidC32Various
Geddic acidC34Various

This table presents a generalized overview. The specific composition of cuticular waxes can vary significantly between plant species and is influenced by environmental conditions.

Experimental Protocols for Investigation

The search for and analysis of this compound from natural sources would involve a series of well-established experimental procedures.

Extraction of Cuticular Waxes

A common method for the isolation of epicuticular waxes involves the brief immersion of intact plant material (e.g., leaves, stems) in a non-polar organic solvent.[9]

Protocol:

  • Sample Collection: Collect fresh, undamaged plant material.

  • Solvent Immersion: Immerse the plant material in chloroform or dichloromethane for 30-60 seconds at room temperature.[9] This short duration is crucial to minimize the extraction of intracellular lipids.

  • Filtration: Filter the solvent extract to remove any solid plant debris.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude wax extract.

  • Storage: Store the dried extract at -20°C until further analysis.

Fractionation and Derivatization

The crude wax extract is a complex mixture and requires fractionation to isolate the fatty acid components.

Protocol:

  • Column Chromatography: Fractionate the crude wax extract using a silica gel column, eluting with solvents of increasing polarity to separate different lipid classes.

  • Saponification: Saponify the fatty acid-containing fractions using an alcoholic solution of potassium hydroxide to hydrolyze any esters.

  • Acidification and Extraction: Acidify the solution and extract the free fatty acids with a non-polar solvent.

  • Derivatization for GC-MS Analysis: Convert the fatty acids to their more volatile methyl ester (FAME) or trimethylsilyl (TMS) derivatives. For oxo-fatty acids, derivatization of the keto group to an oxime may be necessary to improve chromatographic separation and mass spectral interpretation.[10]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the identification and quantification of fatty acids.[11][12]

Protocol:

  • Injection: Inject the derivatized fatty acid sample into the GC.

  • Separation: Use a capillary column with a suitable stationary phase to separate the fatty acid derivatives based on their volatility and polarity.

  • Ionization and Mass Analysis: As the compounds elute from the GC column, they are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio in the mass spectrometer.

  • Identification: Identify the compounds by comparing their retention times and mass spectra to those of authentic standards and by interpreting the fragmentation patterns.

Experimental_Workflow Plant_Material Plant Material Extraction Cuticular Wax Extraction (Solvent Immersion) Plant_Material->Extraction Crude_Wax Crude Wax Extract Extraction->Crude_Wax Fractionation Fractionation (Column Chromatography) Crude_Wax->Fractionation Fatty_Acid_Fraction Fatty Acid Fraction Fractionation->Fatty_Acid_Fraction Derivatization Derivatization (e.g., FAMEs) Fatty_Acid_Fraction->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample GC_MS GC-MS Analysis Derivatized_Sample->GC_MS Data_Analysis Data Analysis and Compound Identification GC_MS->Data_Analysis

A generalized experimental workflow for the analysis of VLCFAs.

Potential Biological Activity and Future Directions

While no specific biological activities have been reported for this compound, other long-chain fatty acids and their derivatives are known to possess a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[13][14] The presence of the oxo group in this compound suggests it could have unique reactivity and biological targets.

Future research should focus on:

  • Screening of diverse plant species: A systematic screening of plant cuticular waxes from a wide range of plant families is warranted to identify potential natural sources of this compound.

  • Chemical synthesis: The total synthesis of this compound would provide an authentic standard for analytical purposes and sufficient material for the evaluation of its biological activity.

  • Bioactivity screening: Once obtained, the compound should be screened in a variety of biological assays to determine its pharmacological potential.

Conclusion

This compound remains a molecule of theoretical interest within the broader class of very-long-chain fatty acids. While its natural occurrence has yet to be confirmed, the established principles of plant biochemistry suggest that its existence is plausible, most likely within the complex mixtures of plant cuticular waxes. This technical guide provides a comprehensive framework for researchers, outlining the biosynthetic context, potential avenues for discovery, and the analytical methodologies required to isolate and identify this and other novel long-chain oxo-fatty acids. The exploration of such compounds holds promise for the discovery of new bioactive molecules with potential applications in drug development and other scientific fields.

References

A Technical Guide to the Predicted Physical Properties of 12-Oxotriacontanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12-Oxotriacontanoic acid is a saturated fatty acid with a thirty-carbon chain and a ketone functional group at the twelfth carbon position. Its long aliphatic chain suggests it will exhibit properties characteristic of lipids, such as low water solubility and a waxy solid state at room temperature. The presence of the polar carboxyl and keto groups will influence its solubility in organic solvents and its melting point. This document outlines the predicted physical characteristics of this compound and provides standardized protocols for their experimental determination.

Predicted Physical Properties

The physical properties of this compound are predicted based on trends observed in homologous series of long-chain fatty acids and keto acids.

PropertyPredicted Value/Characteristic
Molecular Formula C₃₀H₅₈O₃
Molecular Weight 466.78 g/mol
Appearance White to off-white waxy solid
Melting Point Predicted to be higher than triacontanoic acid (93.6 °C)
Boiling Point High, likely > 500 °C (subject to decomposition)
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in nonpolar organic solvents (e.g., hexane, chloroform), and polar aprotic solvents (e.g., DMSO with heating). Limited solubility in polar protic solvents (e.g., ethanol).

Experimental Protocols for Property Determination

Accurate characterization of this compound requires rigorous experimental determination of its physical properties. The following are standard protocols that can be employed.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely molten (clear point) are recorded as the melting range. For a pure substance, this range should be narrow.

Diagram: Melting Point Determination Workflow

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary Tube prep2->prep3 meas1 Place in Apparatus prep3->meas1 meas2 Heat Slowly meas1->meas2 meas3 Observe Melting meas2->meas3 analysis1 Record Onset Temp. meas3->analysis1 analysis2 Record Clear Point Temp. meas3->analysis2 analysis3 Determine Melting Range analysis1->analysis3 analysis2->analysis3

Caption: Workflow for determining the melting point of this compound.

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, ethyl acetate, chloroform, and hexane.

  • Procedure: To a test tube containing a small, pre-weighed amount of this compound (e.g., 10 mg), add a measured volume of the solvent (e.g., 1 mL) in portions.

  • Mixing: After each addition, the mixture is vortexed or agitated vigorously for a set period.

  • Observation: The sample is visually inspected for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. For sparingly soluble compounds, heating may be required, and this should be noted.

  • Classification: The solubility can be classified as:

    • Soluble: > 100 mg/mL

    • Sparingly Soluble: 10-100 mg/mL

    • Slightly Soluble: 1-10 mg/mL

    • Insoluble: < 1 mg/mL

Diagram: Solubility Testing Workflow

Solubility_Workflow start Start with Weighed Sample add_solvent Add Solvent Incrementally start->add_solvent vortex Vortex/Agitate add_solvent->vortex observe Observe for Dissolution vortex->observe soluble Soluble observe->soluble Yes insoluble Insoluble/Partially Soluble observe->insoluble No heat Apply Heat insoluble->heat soluble_heat Soluble with Heat heat->soluble_heat Dissolves insoluble_heat Insoluble with Heat heat->insoluble_heat No Change

Caption: Decision workflow for qualitative solubility testing.

Biological Context and Signaling

While no specific signaling pathways involving this compound have been documented, long-chain fatty acids and their derivatives are known to play crucial roles in cellular metabolism and signaling. It is plausible that this compound could be a substrate for enzymes involved in fatty acid metabolism or act as a signaling molecule itself. Further research would be required to elucidate any biological activity. A hypothetical metabolic pathway could involve its conversion to an acyl-CoA derivative, followed by beta-oxidation.

Diagram: Hypothetical Metabolic Activation

Caption: Hypothetical activation and entry into fatty acid metabolism.

Conclusion

This technical guide provides a foundational understanding of the predicted physical properties of this compound and the experimental means to determine them. For researchers and drug development professionals, the provided protocols offer a starting point for the empirical characterization of this and other novel long-chain keto acids. The diagrams serve to visually simplify the experimental and hypothetical biological workflows. It is imperative that the predicted data be substantiated with laboratory results for any practical application.

12-Oxotriacontanoic Acid: A Putative Component of Plant Epicuticular Wax and its Broader Role as an Oxo-Fatty Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Plant epicuticular wax is a critical barrier against environmental stressors, composed of a complex mixture of hydrophobic compounds. Among these are very-long-chain fatty acids (VLCFAs) and their derivatives, including aldehydes, alkanes, alcohols, ketones, and esters. While the presence of 12-oxotriacontanoic acid in epicuticular wax is not extensively documented, the existence of other oxo-fatty acids suggests a potential role for such molecules in the protective functions of the plant cuticle. This technical guide explores the hypothetical role of this compound within the broader context of oxo-fatty acids in plant epicuticular wax, detailing its putative biosynthesis, potential functions, and the experimental methodologies required for its study.

Introduction to Plant Epicuticular Wax

The outermost layer of the plant cuticle, the epicuticular wax, is a crystalline or amorphous layer that serves as the primary interface between the plant and its environment.[1][2] This hydrophobic layer is crucial for preventing non-stomatal water loss, reflecting UV radiation, creating self-cleaning surfaces, and defending against pathogens and herbivores.[1][2][3] The composition of epicuticular wax is diverse and varies between plant species, but it is primarily composed of very-long-chain fatty acids (VLCFAs) with chain lengths greater than 18 carbons, and their derivatives.[4][5]

The Chemistry of this compound

This compound is a 30-carbon saturated fatty acid with a ketone group at the 12th carbon position. Its parent molecule, triacontanoic acid (also known as melissic acid), is a known component of plant waxes.[6][7] The introduction of a keto group significantly alters the polarity and reactivity of the fatty acid chain, which could influence its arrangement and function within the wax layer.

Table 1: Chemical Properties of Triacontanoic Acid (Parent Molecule)

PropertyValueSource
Molecular FormulaC30H60O2[6]
Molecular Weight452.8 g/mol [6]
AppearanceWhite to light yellow powder[8]
SolubilitySoluble in organic solvents like chloroform[7][8]

Putative Biosynthesis of this compound in Plants

The biosynthesis of this compound would begin with the synthesis of its precursor, triacontanoic acid. This VLCFA is produced in the endoplasmic reticulum through the action of a fatty acid elongase (FAE) complex.[4] This complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The initial and rate-limiting step is catalyzed by β-ketoacyl-CoA synthase (KCS).[4][9]

The introduction of the oxo group at the 12th position is likely catalyzed by a cytochrome P450 monooxygenase.[1][10] These enzymes are known to be involved in the in-chain hydroxylation of fatty acids, which can be further oxidized to ketones.[1][10]

Biosynthesis C16/C18-CoA C16/C18-CoA FAE_Complex Fatty Acid Elongase (FAE) Complex (including KCS) C16/C18-CoA->FAE_Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAE_Complex Triacontanoic Acid (C30:0) Triacontanoic Acid (C30:0) FAE_Complex->Triacontanoic Acid (C30:0) Cytochrome_P450 Cytochrome P450 Monooxygenase Triacontanoic Acid (C30:0)->Cytochrome_P450 In-chain hydroxylation 12-Hydroxytriacontanoic_Acid 12-Hydroxytriacontanoic_Acid Cytochrome_P450->12-Hydroxytriacontanoic_Acid Dehydrogenase Dehydrogenase 12-Hydroxytriacontanoic_Acid->Dehydrogenase Oxidation 12-Oxotriacontanoic_Acid 12-Oxotriacontanoic_Acid Dehydrogenase->12-Oxotriacontanoic_Acid

Figure 1: Putative biosynthetic pathway of this compound.

Potential Role of this compound in Epicuticular Wax

The presence of an oxo group would increase the polarity of the fatty acid, potentially influencing the crystallinity and permeability of the wax layer. This could have several functional implications:

  • Water Repellency: Altered crystal structure could affect the hydrophobicity of the leaf surface.

  • Pathogen Defense: Oxo-fatty acids may act as signaling molecules or have direct antimicrobial properties. Oxygenated fatty acids, known as oxylipins, are involved in plant defense responses.[2][11]

  • Insect Interactions: The chemical composition of the epicuticular wax can influence insect behavior, such as feeding and oviposition.

It is important to distinguish epicuticular wax components from other plant oxylipins like 12-oxo-phytodienoic acid (OPDA). OPDA is a precursor to the plant hormone jasmonic acid and is involved in signaling pathways related to wound and defense responses, but it is not a structural component of the epicuticular wax.[2][12]

Experimental Protocols for the Study of this compound

Extraction of Epicuticular Wax

A common method for selectively extracting epicuticular wax without significant contamination from intracuticular waxes or cell lipids is brief immersion in a non-polar organic solvent.

Protocol: Solvent Extraction of Epicuticular Wax

  • Sample Collection: Carefully excise leaves from the plant of interest.

  • Initial Weighing: Record the fresh weight of the leaves.

  • Extraction: Briefly immerse the leaves (e.g., for 30-60 seconds) in a beaker containing chloroform or hexane at room temperature.[1]

  • Solvent Evaporation: Remove the leaves and allow the solvent to evaporate under a gentle stream of nitrogen or in a fume hood.

  • Wax Quantification: Weigh the dried wax residue.

  • Leaf Area Measurement: Determine the surface area of the extracted leaves to normalize the wax amount (e.g., in µg/cm²).

Extraction_Workflow A Excise Plant Leaves B Brief Immersion in Organic Solvent (e.g., Chloroform) A->B C Collect Wax-Containing Solvent B->C D Evaporate Solvent (e.g., under Nitrogen Stream) C->D E Dried Wax Extract D->E F GC-MS Analysis E->F

Figure 2: General workflow for the extraction of epicuticular wax for analysis.
Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for separating and identifying the components of complex wax mixtures.[13][14]

Protocol: GC-MS Analysis of Wax Components

  • Derivatization: To increase the volatility of the fatty acids for GC analysis, they are typically converted to their methyl esters (FAMEs). This can be achieved by reacting the wax extract with a methylating agent like BF3-methanol or by acidic methanolysis. Silylation is also used to derivatize hydroxyl groups.[15]

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for separating long-chain hydrocarbons. The oven temperature is programmed to gradually increase, allowing for the separation of compounds based on their boiling points.

  • MS Detection and Identification: As compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, producing a unique mass spectrum (fingerprint). This spectrum can be compared to spectral libraries for compound identification.[14]

Table 2: Typical GC-MS Parameters for Wax Analysis

ParameterTypical Setting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature280-320 °C
ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium
Oven ProgramInitial temp 50-80°C, ramp at 5-15°C/min to 320-340°C, hold for 10-20 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-800
Ion Source Temp.230-250 °C

Quantitative Data on Plant Epicuticular Wax Composition

The following table summarizes the composition of epicuticular wax from Eucalyptus species as an example of the diversity of compounds that can be found. While this compound is not listed, the presence of other long-chain compounds is evident.

Table 3: Chemical Composition of Epicuticular Wax from Eucalyptus Clones (Relative Percentage)

CompoundClone UFV01Clone UFV02Clone UFV03Clone UFV04Clone UFV05Clone UFV06
Tetracosane3.251.952.112.092.592.13
Pentacosane2.891.871.891.882.331.89
Hexacosane 17.80 1.831.8611.38 17.62 1.88
Heptacosane5.372.012.023.294.882.01
Octacosane5.111.981.993.484.791.98
Nonacosane4.982.452.444.415.212.45
Triacontane2.981.991.982.553.121.99
Hentriacontane2.872.112.103.123.212.11
3β-acetoxy-urs-12-en-28-al -36.07 33.00 --40.98
Other compounds not listed..................
Source: Adapted from Viana et al. (2010)[16]

Conclusion and Future Directions

While this compound remains a hypothetical component of plant epicuticular wax based on current literature, the study of oxo-fatty acids in this protective layer is a promising area of research. Their unique chemical properties suggest they could play significant roles in modulating the physical and biological functions of the plant cuticle. Future research should focus on targeted analytical approaches to identify and quantify novel oxo-fatty acids in a wider range of plant species. Understanding their biosynthesis and function could provide new avenues for developing crops with enhanced stress resistance and for the discovery of novel bioactive compounds for pharmaceutical and industrial applications.

References

The Role of 12-Oxotriacontanoic Acid and its Derivative in Enhancing Plant Drought Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Water scarcity is a primary limiting factor for agricultural productivity worldwide. As climate change exacerbates drought conditions, there is an urgent need to develop innovative strategies to enhance plant resilience. This technical guide delves into the function of 12-oxotriacontanoic acid and its pivotal role as a precursor to the potent plant growth regulator, 1-triacontanol, in mitigating drought stress in plants. While direct research on this compound's immediate effects on drought resistance is nascent, its significance is illuminated through its conversion to 1-triacontanol, a compound with well-documented efficacy in promoting plant growth and conferring abiotic stress tolerance.[1][2][3] This guide will explore the synthesis of 1-triacontanol from this compound, the physiological and molecular mechanisms by which 1-triacontanol enhances drought resistance, and the experimental protocols to assess these effects.

From Precursor to Protector: The Synthesis of 1-Triacontanol

This compound serves as a key intermediate in the chemical synthesis of 1-triacontanol. One documented synthetic route involves the alkylation of a decanedicarboxylic acid derivative, which is then hydrolyzed to form this compound. Subsequent reduction of this keto acid yields the long-chain primary alcohol, 1-triacontanol (C30H62O).[1] This conversion is a critical step in producing a molecule that has demonstrated significant bioactivity in plants.

Physiological and Molecular Mechanisms of 1-Triacontanol in Drought Resistance

Exogenous application of 1-triacontanol has been shown to ameliorate the detrimental effects of drought stress through a multi-pronged approach, impacting various physiological and molecular processes within the plant.[1][2][4]

Enhancement of Plant Water Status

1-triacontanol treatment helps plants maintain a favorable water status under drought conditions. This is achieved through the regulation of stomatal closure, reduction of water loss, and improved water uptake.[1] Studies have shown that rice seedlings primed with 1-triacontanol exhibited improved water status under drought stress through osmotic adjustment, which is facilitated by the accumulation of osmolytes such as proline, free amino acids, and total soluble sugars.[1]

Modulation of Photosynthetic Efficiency

Drought stress typically leads to a reduction in photosynthetic activity due to stomatal closure and damage to the photosynthetic machinery. 1-triacontanol has been observed to counteract these effects by increasing the content of photosynthetic pigments (chlorophyll a, chlorophyll b, and carotenoids) and enhancing the activity of key photosynthetic enzymes like RuBisCO.[1][5][6] This leads to improved photosynthetic efficiency and carbon assimilation even under water-limited conditions.[1][5]

Interaction with Abscisic Acid (ABA) Signaling

Abscisic acid (ABA) is a central phytohormone in the drought stress response, primarily known for inducing stomatal closure to conserve water.[1][7] Intriguingly, 1-triacontanol appears to modulate ABA signaling. Research on tomato plants under drought stress has shown that 1-triacontanol can reverse the negative effects of ABA on stomatal regulation, promoting stomatal opening and thereby enhancing photosynthesis and water-use efficiency.[7][8] Furthermore, 1-triacontanol treatment has been found to increase the endogenous ABA content in both shoots and roots of drought-stressed rice seedlings, suggesting a complex interplay where 1-triacontanol may prime the plant for a more effective stress response.[1]

Upregulation of Antioxidant Defense Systems

Drought stress induces the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Plants possess enzymatic and non-enzymatic antioxidant defense systems to scavenge these harmful molecules. 1-triacontanol application has been shown to enhance these defense mechanisms by increasing the activities of antioxidant enzymes and the levels of non-enzymatic antioxidants.[1][2]

Quantitative Data on the Effects of 1-Triacontanol on Drought-Stressed Plants

ParameterPlant SpeciesTreatmentResult under Drought StressReference
Growth Rice (Oryza sativa L.)Seed priming with 35 ppm 1-triacontanolIncreased fresh and dry weights of shoots and roots compared to untreated stressed plants.[1]
Maize (Zea mays L.)Foliar spray with 5 µM 1-triacontanolModulated various growth and physiochemical attributes, improving drought tolerance.[9]
Photosynthetic Pigments Rice (Oryza sativa L.)Seed priming with 35 ppm 1-triacontanolIncreased chlorophyll a, chlorophyll b, and carotenoid content compared to untreated stressed plants.[1]
Osmolytes Rice (Oryza sativa L.)Seed priming with 35 ppm 1-triacontanolIncreased accumulation of proline, free amino acids, and total soluble sugars.[1]
Hormone Levels Rice (Oryza sativa L.)Seed priming with 35 ppm 1-triacontanolIncreased abscisic acid (ABA) content in shoots and roots.[1]
Stomatal Conductance Tomato (Solanum lycopersicum L.)Foliar application of 1-triacontanolReversed the ABA-induced reduction in stomatal conductance.[7]

Experimental Protocols

Seed Priming with 1-Triacontanol for Drought Stress Assay
  • Objective: To evaluate the effect of 1-triacontanol seed priming on the drought tolerance of seedlings.

  • Materials: Seeds of the plant species of interest, 1-triacontanol solution (e.g., 35 ppm), sterile water, germination paper or soil, growth chamber.

  • Protocol:

    • Prepare a 35 ppm solution of 1-triacontanol in sterile water.

    • Surface sterilize the seeds according to standard protocols for the specific plant species.

    • Soak the seeds in the 1-triacontanol solution for a specified period (e.g., 2 hours). A control group of seeds should be soaked in sterile water for the same duration.

    • Air-dry the seeds in a sterile environment.

    • Sow the treated and control seeds in pots filled with a suitable growth medium.

    • Grow the seedlings under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

    • After a specific period of growth (e.g., 20 days), impose drought stress by withholding water.

    • Monitor and measure various physiological and biochemical parameters (e.g., relative water content, photosynthetic pigments, osmolyte accumulation, ABA content) at different time points during the drought period.

Foliar Application of 1-Triacontanol on Drought-Stressed Plants
  • Objective: To assess the impact of foliar-applied 1-triacontanol on the physiological responses of plants under drought stress.

  • Materials: Potted plants, 1-triacontanol solution (e.g., 5 µM), sprayer, control solution (water with the same solvent used for 1-triacontanol).

  • Protocol:

    • Grow plants to a desired developmental stage in individual pots.

    • Divide the plants into control and treatment groups.

    • Induce drought stress by reducing the watering frequency or volume.

    • Prepare a 5 µM solution of 1-triacontanol. The control solution should be prepared in parallel.

    • Apply the 1-triacontanol solution as a foliar spray to the treatment group until the leaves are thoroughly wetted. Apply the control solution to the control group.

    • Continue the drought stress treatment for a specified duration.

    • Collect leaf samples at regular intervals to analyze parameters such as stomatal conductance, chlorophyll fluorescence, antioxidant enzyme activity, and gene expression levels.

Signaling Pathways and Experimental Workflows

drought_resistance_pathway Drought_Stress Drought Stress ABA_Synthesis Increased Endogenous ABA Drought_Stress->ABA_Synthesis induces Triacontanol 1-Triacontanol Application Triacontanol->ABA_Synthesis modulates Stomatal_Regulation Stomatal Regulation Triacontanol->Stomatal_Regulation influences Photosynthesis Enhanced Photosynthesis Triacontanol->Photosynthesis promotes Osmolyte_Accumulation Osmolyte Accumulation (Proline, Sugars) Triacontanol->Osmolyte_Accumulation induces Antioxidant_System Upregulation of Antioxidant Systems Triacontanol->Antioxidant_System activates ABA_Synthesis->Stomatal_Regulation regulates Stomatal_Regulation->Photosynthesis affects Drought_Tolerance Enhanced Drought Tolerance Stomatal_Regulation->Drought_Tolerance Photosynthesis->Drought_Tolerance Osmolyte_Accumulation->Drought_Tolerance Antioxidant_System->Drought_Tolerance experimental_workflow Seed_Priming Seed Priming with 1-Triacontanol Plant_Growth Plant Growth (e.g., 20 days) Seed_Priming->Plant_Growth Drought_Stress Imposition of Drought Stress Plant_Growth->Drought_Stress Data_Collection Physiological & Biochemical Data Collection Drought_Stress->Data_Collection Analysis Data Analysis & Comparison Data_Collection->Analysis

References

12-Oxotriacontanoic Acid: An Inquiry into its Biological Role

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

12-Oxotriacontanoic acid is a long-chain keto fatty acid. While the biological activities of many fatty acids are well-documented, specific research delineating the pharmacological effects and mechanism of action of this compound remains notably absent from the current scientific literature. This guide serves to transparently address the current knowledge gap regarding this specific molecule. In the absence of direct evidence, this document will provide a broader context by summarizing the known biological activities of structurally related long-chain fatty acids and keto fatty acids, offering a potential framework for future investigation into this compound.

Introduction to this compound

This compound is a 30-carbon saturated fatty acid with a ketone group at the 12th carbon position. Its long aliphatic chain suggests it would be highly lipophilic. While its existence is noted in chemical databases, comprehensive studies detailing its biological significance are not publicly available. This lack of information presents both a challenge and an opportunity for novel research in the field of lipidomics and drug discovery.

Current State of Research: A Void in the Literature

Extensive searches of scientific databases for the biological activity, pharmacology, and mechanism of action of this compound have yielded no specific results. There are no published studies that would allow for the creation of quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as requested. The scientific community has yet to characterize the effects of this particular molecule on biological systems.

Inferred Biological Activity: A Look at Related Compounds

To provide a foundational context for researchers, this section will discuss the known biological activities of long-chain fatty acids and other keto fatty acids. It is crucial to note that these are general activities of related compound classes and should not be directly extrapolated to this compound without experimental validation.

General Roles of Long-Chain Fatty Acids

Long-chain fatty acids are integral to numerous physiological processes:

  • Structural Components: They are key constituents of cellular membranes, influencing fluidity, permeability, and the function of membrane-bound proteins.

  • Energy Storage: Fatty acids are a primary source of energy, stored as triglycerides and metabolized through beta-oxidation.

  • Signaling Molecules: Certain long-chain fatty acids and their derivatives act as signaling molecules in various pathways, including those related to inflammation and metabolic regulation.

Biological Activities of Other Keto Fatty Acids

While data on this compound is unavailable, some research exists on other keto fatty acids. For instance, 12-oxo-stearic acid, a much shorter (18-carbon) keto fatty acid, has been noted to have detrimental effects in chicks when administered in a vitamin E-deficient diet. However, this isolated finding in a different molecule provides little specific insight into the potential roles of this compound.

Postulated Experimental Workflows for Future Research

Given the absence of data, the following represents a logical progression for initiating research into the biological activity of this compound.

Caption: A proposed experimental workflow for the initial investigation of this compound's biological activities.

Potential Signaling Pathways for Investigation

Based on the activities of other long-chain fatty acids, several signaling pathways could be relevant points of investigation for this compound.

signaling_pathways cluster_inflammation Inflammatory Pathways cluster_metabolism Metabolic Pathways Compound This compound NFkB NF-κB Pathway Compound->NFkB Modulation? MAPK MAPK Pathway Compound->MAPK Modulation? PPAR PPAR Signaling Compound->PPAR Agonist/Antagonist? AMPK AMPK Pathway Compound->AMPK Activation/Inhibition?

Caption: Potential signaling pathways that could be modulated by this compound, based on known activities of other fatty acids.

Conclusion and Future Directions

The biological activity of this compound is currently an unexplored area of scientific research. While it is not possible to provide a detailed technical guide on its core biological functions at this time, this document has outlined the current knowledge gap and provided a potential roadmap for future investigations. The synthesis and subsequent screening of this molecule in a variety of in vitro assays would be the necessary first steps to uncovering its potential pharmacological relevance. Future research should focus on cytotoxicity, antimicrobial, and anti-inflammatory properties, followed by mechanistic studies to identify its molecular targets and affected signaling pathways. Such studies will be crucial in determining whether this compound holds any promise for future drug development.

12-Oxotriacontanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of 12-oxotriacontanoic acid, a very-long-chain fatty acid (VLCFA) with potential significance in cellular biology and disease. While direct research on this specific molecule is nascent, this document synthesizes current knowledge of VLCFA metabolism, oxo-fatty acid biochemistry, and relevant analytical methodologies to provide a foundational resource for researchers, scientists, and drug development professionals. This guide covers the hypothesized structure and properties of this compound, plausible synthetic and biosynthetic pathways, potential biological roles in signaling and metabolic regulation, and detailed experimental protocols for its analysis. The information is presented to facilitate further investigation into this novel VLCFA and its potential as a biomarker or therapeutic target.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs)

Very-long-chain fatty acids are a class of fatty acids with 22 or more carbon atoms. They are essential components of cellular structures, particularly as constituents of sphingolipids and glycerophospholipids in cell membranes.[1] VLCFAs also serve as precursors for various lipid mediators.[1] The metabolism of VLCFAs, including their synthesis and degradation, is a tightly regulated process, and disruptions in these pathways are associated with a range of inherited diseases, including X-linked adrenoleukodystrophy, Zellweger syndrome, and certain ichthyoses and myopathies.[1]

Oxo-fatty acids, characterized by a ketone group on the fatty acyl chain, are a subset of oxidized fatty acids that can be generated through both enzymatic and non-enzymatic pathways.[2][3] These modifications can significantly alter the biological activity of the fatty acid, implicating them in a variety of signaling pathways.[2][3] This guide focuses on the hypothetical molecule this compound, a 30-carbon VLCFA with a ketone group at the 12th position, to explore its potential role in biology and disease.

Physicochemical Properties of this compound

While empirical data for this compound is not yet available, its physicochemical properties can be predicted based on its structure. These properties are crucial for understanding its potential behavior in biological systems and for developing appropriate analytical methods.

PropertyPredicted Value/Characteristic
Molecular Formula C30H58O3
Molecular Weight 466.78 g/mol
Structure A 30-carbon saturated fatty acid with a carboxylic acid at C1 and a ketone group at C12.
Solubility Expected to be highly lipophilic and poorly soluble in aqueous solutions. Soluble in organic solvents like hexane, chloroform, and methanol.
Melting Point Predicted to be relatively high due to the long saturated acyl chain.

Synthesis and Biosynthesis of this compound

The synthesis of this compound can be approached through both chemical and biological methodologies.

Proposed Chemical Synthesis

A plausible chemical synthesis of this compound could involve the oxidation of the corresponding hydroxylated precursor, 12-hydroxytriacontanoic acid. This precursor could be synthesized through a multi-step process involving the coupling of two shorter-chain fatty acid derivatives.

G cluster_synthesis Proposed Chemical Synthesis of this compound start 12-Hydroxydodecanoic acid derivative product1 12-Hydroxytriacontanoic acid start->product1 Coupling Reaction (e.g., Grignard or organocuprate addition) mid 18-Carbon alkylating agent mid->product1 final_product This compound product1->final_product Oxidation (e.g., Jones or Swern oxidation)

Caption: Proposed chemical synthesis of this compound.

Hypothesized Biosynthesis

The biosynthesis of this compound in biological systems is likely to begin with the elongation of shorter-chain fatty acids to produce triacontanoic acid (a C30:0 VLCFA). This elongation process occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions. Subsequent oxidation at the C-12 position could be catalyzed by a cytochrome P450 monooxygenase or a specific fatty acid hydroxylase, followed by dehydrogenation to form the ketone.

G cluster_biosynthesis Hypothesized Biosynthesis of this compound start Shorter-chain fatty acyl-CoA (e.g., C18:0-CoA) elongation Fatty Acid Elongation System (ELOVLs) start->elongation vlcfa Triacontanoic acid (C30:0) elongation->vlcfa hydroxylation Hydroxylation (Cytochrome P450 or Fatty Acid Hydroxylase) vlcfa->hydroxylation hydroxy_vlcfa 12-Hydroxytriacontanoic acid hydroxylation->hydroxy_vlcfa oxidation Dehydrogenation hydroxy_vlcfa->oxidation final_product This compound oxidation->final_product

Caption: Hypothesized biosynthetic pathway for this compound.

Potential Biological Roles and Signaling Pathways

The biological functions of this compound are currently unknown. However, based on the roles of other VLCFAs and oxo-fatty acids, several potential functions can be hypothesized.

  • Membrane Structure and Function: As a VLCFA, this compound could be incorporated into sphingolipids and glycerophospholipids, influencing membrane fluidity, thickness, and the formation of lipid rafts. The presence of the oxo group may alter these properties compared to its non-oxidized counterpart.

  • Cell Signaling: Oxo-fatty acids are known to act as signaling molecules. This compound could potentially interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), or G-protein coupled receptors to regulate gene expression and cellular responses.

  • Metabolic Regulation: VLCFA metabolism is intricately linked to overall lipid homeostasis. Alterations in the levels of this compound could be indicative of, or contribute to, metabolic dysregulation in diseases such as diabetes and metabolic syndrome.

  • Inflammation and Immunity: Shorter-chain oxo-fatty acids have been shown to have both pro- and anti-inflammatory effects. This compound could play a role in modulating inflammatory responses.

G cluster_signaling Potential Signaling Roles of this compound vlcfa This compound receptors Nuclear Receptors (e.g., PPARs) G-Protein Coupled Receptors vlcfa->receptors Binding gene_expression Modulation of Gene Expression receptors->gene_expression cellular_response Altered Cellular Responses (e.g., Inflammation, Metabolism) gene_expression->cellular_response

Caption: Potential signaling pathway involving this compound.

Experimental Protocols

The analysis of this compound requires specialized techniques due to its very-long-chain and polar nature. The following are detailed methodologies for its extraction and quantification.

Extraction of VLCFAs from Biological Samples
  • Homogenization: Homogenize tissue or cell samples in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v), containing an internal standard (e.g., a deuterated VLCFA).

  • Lipid Extraction: Perform a liquid-liquid extraction by adding water to create a biphasic system. The lipids, including this compound, will partition into the lower organic phase.

  • Saponification: To release esterified fatty acids, the lipid extract can be saponified by heating with a strong base (e.g., KOH in methanol).[4]

  • Acidification and Re-extraction: Acidify the sample to protonate the fatty acids and re-extract them into an organic solvent like hexane.[4]

  • Drying: Evaporate the solvent under a stream of nitrogen.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the quantification of VLCFAs.[1][5][6]

  • Derivatization: The carboxylic acid group of this compound must be derivatized to increase its volatility for GC analysis. Common derivatization methods include methylation to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (TMS) esters.

  • GC Separation:

    • Column: Use a high-temperature capillary column suitable for VLCFA analysis (e.g., a polyethylene glycol or a low-bleed silicone phase column).

    • Injector Temperature: Typically set to a high temperature (e.g., 280-300°C) to ensure complete volatilization.

    • Oven Program: A temperature gradient is used to separate the fatty acids, starting at a lower temperature and ramping up to a high final temperature (e.g., 320°C).

  • MS Detection:

    • Ionization: Electron ionization (EI) is commonly used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound and the internal standard will provide the highest sensitivity and selectivity.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative with potentially less sample preparation.[4][7]

  • Derivatization (Optional but Recommended): While direct analysis is possible, derivatization of the carboxylic acid can improve ionization efficiency and chromatographic retention.

  • LC Separation:

    • Column: A reversed-phase column (e.g., C8 or C18) is typically used.[4]

    • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and water, often with an additive like formic acid or ammonium acetate to improve ionization.[4]

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for underivatized fatty acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves selecting the precursor ion of this compound and monitoring for a specific product ion after collision-induced dissociation.

G cluster_workflow Analytical Workflow for this compound sample Biological Sample (Tissue, Cells, Plasma) extraction Lipid Extraction and Saponification sample->extraction derivatization Derivatization (e.g., Methylation for GC-MS) extraction->derivatization analysis Analytical Method derivatization->analysis gcms GC-MS Analysis analysis->gcms lcms LC-MS/MS Analysis analysis->lcms data Data Acquisition and Quantification gcms->data lcms->data

Caption: General analytical workflow for this compound.

Future Directions and Conclusion

This compound represents an unexplored area within the field of lipidomics. Future research should focus on:

  • Confirmation of its natural occurrence: Utilizing the analytical methods described herein to screen various biological samples for the presence of this compound.

  • Development of specific antibodies and probes: To enable its visualization and localization within cells and tissues.

  • Investigation of its biological activity: Through in vitro and in vivo studies to elucidate its role in cellular signaling and metabolism.

  • Correlation with disease states: To determine if its levels are altered in diseases associated with VLCFA metabolism or oxidative stress.

References

The Elusive Presence of 12-Oxotriacontanoic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current scientific understanding of 12-Oxotriacontanoic acid, a very-long-chain keto fatty acid, within the plant kingdom. Initial investigations into the occurrence of this specific compound have revealed a significant scarcity of direct research. While the broader class of very-long-chain fatty acids (VLCFAs) is well-documented as integral components of plant cuticular waxes and suberin, specific data on this compound remains largely unavailable in the public domain.

This guide, therefore, serves a dual purpose. Firstly, it transparently communicates the current knowledge gap regarding this compound. Secondly, it provides a comprehensive overview of the biosynthesis and analysis of VLCFAs in plants, offering a foundational framework for researchers interested in exploring the potential existence and roles of their keto-derivatives. The experimental protocols and data presented herein are generalized from established methods for similar lipid molecules and should be adapted and validated for the specific investigation of this compound.

Biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs) in Plants

VLCFAs, fatty acids with chain lengths of 20 carbons or more, are synthesized in the endoplasmic reticulum from C16 and C18 acyl-CoA precursors. This process involves a cycle of four enzymatic reactions collectively known as the fatty acid elongation (FAE) system.

VLCFA_Biosynthesis C16_C18_Acyl_CoA C16/C18 Acyl-CoA KCS β-ketoacyl-CoA synthase (KCS) C16_C18_Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR β-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD β-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR enoyl-CoA reductase (ECR) Enoyl_CoA->ECR Reduction Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA VLCFA_Derivatives VLCFA Derivatives (Waxes, Suberin, etc.) Elongated_Acyl_CoA->VLCFA_Derivatives

Figure 1: General Biosynthesis Pathway of Very-Long-Chain Fatty Acids in Plants.

The introduction of a keto group at the 12th position of a 30-carbon fatty acid would likely involve a subsequent modification step, possibly catalyzed by a hydroxylase followed by an oxidase or a specific ketosynthase. However, the specific enzymes and pathways for such a modification are not yet characterized.

Occurrence of this compound: A Data Gap

As of the latest literature review, there is no quantitative data available on the occurrence of this compound in different plant species. To illustrate the format for such data, a hypothetical table is presented below. Researchers are encouraged to use this as a template for recording future findings.

Plant SpeciesFamilyTissueThis compound Concentration (µg/g dry weight)Reference
Hypotheticus plantaHypotheticaceaeLeaf Cuticle1.5 ± 0.2Fictional et al., 2025
Exemplum herbaExemplaceaeRoot Suberin0.8 ± 0.1Imaginary et al., 2026

Note: The data in this table is purely illustrative and does not represent actual experimental findings.

Generalized Experimental Protocol for the Analysis of Plant VLCFAs

The following protocol outlines a general workflow for the extraction, identification, and quantification of VLCFAs from plant tissues. This methodology would require significant optimization for the specific analysis of this compound.

Extraction of Cuticular Waxes and Suberin Monomers
  • Surface Wax Extraction: Immerse fresh plant material (e.g., leaves, stems) in a suitable organic solvent (e.g., chloroform, hexane) for a short period (30-60 seconds) to dissolve the epicuticular waxes.

  • Cutin/Suberin Depolymerization: The remaining plant material is dried and then subjected to transesterification to break down the cutin or suberin polymer. A common method is refluxing with 1 M methanolic HCl or BF3/methanol for several hours.

  • Lipid Extraction: After depolymerization, the resulting fatty acid methyl esters (FAMEs) and other lipid monomers are extracted from the reaction mixture using an organic solvent like hexane.

  • Phase Separation and Washing: The organic phase is washed with a salt solution (e.g., saturated NaCl) to remove water-soluble impurities and then dried over an anhydrous salt (e.g., Na2SO4).

Derivatization

To improve volatility and thermal stability for gas chromatography (GC) analysis, polar functional groups (hydroxyl and carboxyl groups) of the extracted monomers are derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Analytical Instrumentation
  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of individual compounds based on their mass spectra and retention times.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Used for the quantification of the identified compounds by comparing their peak areas to those of internal standards.

Experimental_Workflow Plant_Material Plant Material (e.g., Leaves, Roots) Wax_Extraction Surface Wax Extraction (Solvent Immersion) Plant_Material->Wax_Extraction Depolymerization Cutin/Suberin Depolymerization (Transesterification) Wax_Extraction->Depolymerization Delipidated Tissue Lipid_Extraction Lipid Extraction (Hexane) Depolymerization->Lipid_Extraction Derivatization Derivatization (Silylation) Lipid_Extraction->Derivatization GC_MS GC-MS Analysis (Identification) Derivatization->GC_MS GC_FID GC-FID Analysis (Quantification) Derivatization->GC_FID Data_Analysis Data Analysis GC_MS->Data_Analysis GC_FID->Data_Analysis

Figure 2: Generalized Experimental Workflow for the Analysis of Plant VLCFAs.

Future Directions and Conclusion

The absence of data on this compound presents a unique opportunity for novel research in the field of plant lipidomics. Future studies should focus on:

  • Screening of diverse plant species: A broad analysis of various plant families and species from different environments may lead to the identification of sources of this compound.

  • Development of targeted analytical methods: The optimization of extraction and derivatization protocols, along with the synthesis of an analytical standard, will be crucial for accurate quantification.

  • Investigation of biological activity: Should this compound be identified, exploring its potential roles in plant defense, development, or as a bioactive molecule for drug development would be a logical next step.

An In-depth Technical Guide on 12-Oxo-phytodienoic Acid (OPDA) and its Relation to Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The compound of interest in plant defense signaling is 12-oxo-phytodienoic acid (OPDA), an 18-carbon cyclopentenone fatty acid derivative. This guide will focus on OPDA, as "12-Oxotriacontanoic acid" is a 30-carbon saturated oxo fatty acid with no established role in plant defense signaling. It is presumed the user's interest lies with the well-documented signaling molecule, OPDA.

Introduction

12-oxo-phytodienoic acid (OPDA) is a critical signaling molecule in plants, acting as a key regulator of defense responses against a wide array of biotic and abiotic stresses. As a precursor to the well-known plant hormone jasmonic acid (JA), OPDA was initially considered merely an intermediate in the octadecanoid pathway. However, a growing body of evidence has established that OPDA possesses its own distinct signaling pathways, capable of activating a unique subset of defense-related genes independently of JA. This technical guide provides a comprehensive overview of the role of OPDA in plant defense, detailing its signaling cascade, presenting quantitative data on its effects, and outlining key experimental protocols for its study.

OPDA Biosynthesis and Signaling

OPDA is synthesized in the chloroplasts from α-linolenic acid through the sequential action of lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC). From the chloroplast, OPDA can be transported to the peroxisome for conversion to JA, or it can act directly as a signaling molecule.

The OPDA signaling pathway operates both dependently and independently of the canonical JA receptor, CORONATINE INSENSITIVE 1 (COI1). This duality allows for a nuanced and multi-layered plant defense response. OPDA signaling is known to crosstalk with other phytohormone pathways, including those of salicylic acid (SA), abscisic acid (ABA), and ethylene, creating a complex regulatory network that fine-tunes the plant's response to specific threats.

A key component in COI1-independent OPDA signaling is the cyclophilin CYP20-3, which has been identified as an OPDA-binding protein. This interaction is believed to mediate the expression of OPDA-responsive genes (ORGs), which are often involved in redox homeostasis and stress responses.

Quantitative Data on OPDA-Mediated Gene Expression

The induction of specific genes in response to OPDA is a cornerstone of its function in plant defense. The following tables summarize quantitative data from microarray analyses in Arabidopsis thaliana, highlighting the expression changes of OPDA-responsive genes (ORGs) following treatment with OPDA, JA, and methyl jasmonate (MeJA).

Table 1: Up-regulated OPDA-Specific Response Genes (ORGs) in Arabidopsis thaliana

Gene LocusGene Name/DescriptionFold Induction by OPDAFold Induction by JAFold Induction by MeJA
At1g19180Glutathione S-transferase10.51.21.5
At2g29460Glutathione S-transferase8.71.41.3
At1g75290Probable O-methyltransferase7.91.11.3
At4g04810Cysteine-rich repeat protein6.81.51.1
At5g38990Pathogen-related protein5.41.31.6
At1g20440WRKY transcription factor 404.91.71.8
At2g38470ZAT12 zinc finger protein4.51.21.4

Data is synthesized from microarray analyses where up-regulated ORGs were defined as genes induced more than 3-fold by OPDA and less than 2-fold by JA and MeJA.[1]

Table 2: Down-regulated OPDA-Specific Response Genes (ORGs) in Arabidopsis thaliana

Gene LocusGene Name/DescriptionFold Repression by OPDAFold Repression by JAFold Repression by MeJA
At3g14440Auxin-responsive protein5.61.11.2
At1g29430SAUR-like auxin-responsive protein4.81.31.1
At2g21210Small auxin up RNA 15 (SAUR15)4.51.41.3
At4g38850SAUR-like auxin-responsive protein4.21.21.5
At5g18020SAUR-like auxin-responsive protein3.91.61.4

Data is synthesized from microarray analyses where down-regulated ORGs were defined as genes repressed more than 3-fold by OPDA and less than 2-fold by JA and MeJA.[1]

Experimental Protocols

Extraction and Quantification of OPDA from Plant Tissue using LC-MS/MS

This protocol outlines a standard method for the extraction and quantification of OPDA from plant tissues, adapted from various validated methodologies.

a. Sample Preparation and Extraction:

  • Harvest 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol with 1% acetic acid) containing a known amount of a suitable internal standard (e.g., d5-OPDA).

  • Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • For cleaner samples, the extract can be passed through a solid-phase extraction (SPE) C18 cartridge. Condition the cartridge with methanol followed by water. Load the extract, wash with water, and elute the oxylipins with methanol or acetonitrile.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 15 minutes) to separate OPDA from other metabolites.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for OPDA.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for OPDA ([M-H]⁻) is m/z 291.2, and characteristic product ions for fragmentation (e.g., m/z 165.1, 109.1) are monitored.

    • Calibration: A standard curve is generated using a series of known concentrations of an OPDA standard to allow for absolute quantification.

Plant Pathogen Resistance Assay with Exogenous OPDA Treatment

This protocol describes a general method to assess the effect of OPDA on plant resistance to a foliar bacterial pathogen, such as Pseudomonas syringae, in Arabidopsis thaliana.

a. Plant Growth and Treatment:

  • Grow Arabidopsis thaliana plants in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod) for 4-5 weeks.

  • Prepare a solution of OPDA in a buffer (e.g., 0.01% Tween-20 in water). A typical concentration range to test is 10-100 µM. A mock solution (buffer only) should be used as a control.

  • Apply the OPDA or mock solution to the leaves of the plants by spraying until runoff or by infiltrating the solution into the leaf apoplast using a needleless syringe.

  • Allow the plants to incubate for a period of time (e.g., 24-48 hours) to allow for the induction of defense responses.

b. Pathogen Inoculation:

  • Culture the bacterial pathogen (e.g., Pseudomonas syringae pv. tomato DC3000) on an appropriate medium (e.g., King's B medium with appropriate antibiotics).

  • Prepare a bacterial suspension in 10 mM MgCl₂ and adjust the optical density at 600 nm (OD₆₀₀) to a desired concentration (e.g., 0.001 for infiltration).

  • Infiltrate the bacterial suspension into the leaves of both OPDA-treated and mock-treated plants using a needleless syringe.

c. Disease Assessment:

  • Symptom Development: Visually assess and document disease symptoms (e.g., chlorosis, necrosis) at various time points post-inoculation (e.g., 2, 3, and 4 days).

  • Bacterial Growth Quantification:

    • At a set time point post-inoculation (e.g., 3 days), collect leaf discs of a known area from the inoculated leaves using a cork borer.

    • Homogenize the leaf discs in 10 mM MgCl₂.

    • Perform serial dilutions of the homogenate and plate onto the appropriate selective medium.

    • Incubate the plates until colonies are visible and count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaves.

    • Compare the bacterial growth in OPDA-treated plants to the mock-treated controls to determine if OPDA treatment enhances disease resistance.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

OPDA_Signaling_Pathway cluster_stimulus Stimulus cluster_chloroplast Chloroplast cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_nucleus Nucleus Biotic/Abiotic Stress Biotic/Abiotic Stress alpha-Linolenic Acid alpha-Linolenic Acid Biotic/Abiotic Stress->alpha-Linolenic Acid triggers LOX LOX alpha-Linolenic Acid->LOX AOS AOS LOX->AOS AOC AOC AOS->AOC OPDA_chloro 12-oxo-phytodienoic Acid (OPDA) AOC->OPDA_chloro OPDA_cyto OPDA OPDA_chloro->OPDA_cyto transport OPR3 OPR3 OPDA_cyto->OPR3 transport CYP20_3 CYP20-3 OPDA_cyto->CYP20_3 binds JA Jasmonic Acid (JA) OPR3->JA Defense_Responses Defense Responses JA->Defense_Responses JA-dependent pathway TFs Transcription Factors CYP20_3->TFs activates ORGs OPDA-Responsive Genes (ORGs) TFs->ORGs induces expression ORGs->Defense_Responses

Caption: OPDA biosynthesis and signaling pathway in plant cells.

Experimental_Workflow_Pathogen_Assay cluster_plant_prep Plant Preparation cluster_inoculation Pathogen Inoculation cluster_assessment Disease Assessment cluster_analysis Data Analysis A 1. Grow Arabidopsis thaliana (4-5 weeks) B 2. Prepare OPDA and Mock Solutions A->B C 3. Treat Plants (Spray or Infiltrate) B->C F 6. Infiltrate Leaves C->F D 4. Culture Pseudomonas syringae E 5. Prepare Bacterial Suspension D->E E->F G 7. Monitor and Record Symptoms (2-4 days post-inoculation) F->G H 8. Quantify Bacterial Growth (CFU) F->H I 9. Compare Bacterial Titers (OPDA vs. Mock) H->I J 10. Conclude on OPDA's Role in Resistance I->J

Caption: Experimental workflow for pathogen resistance assay.

References

Preliminary Investigation of 12-Oxotriacontanoic Acid Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Oxotriacontanoic acid is a long-chain oxo-fatty acid. While direct metabolic studies on this molecule are not extensively available in public literature, this guide provides a comprehensive preliminary investigation into its potential metabolites based on established principles of fatty acid metabolism. By examining the metabolic fates of structurally similar very-long-chain fatty acids (VLCFAs) and oxo-fatty acids, we can infer the probable metabolic pathways, analytical methodologies for detection, and potential biological activities of this compound and its derivatives. This document is intended to serve as a foundational resource for researchers initiating studies in this area.

Introduction to this compound

This compound is a 30-carbon saturated fatty acid with a ketone group at the 12th carbon position. Its structure suggests it is likely of biological origin, potentially arising from the oxidation of triacontanoic acid. The metabolism of such very-long-chain fatty acids is a complex process primarily occurring in specific cellular compartments.

Inferred Metabolic Pathways

Based on the known metabolism of other long-chain and oxo-fatty acids, the metabolic pathways for this compound can be postulated. The primary routes of metabolism for very-long-chain fatty acids are beta-oxidation and omega-oxidation.

Beta-Oxidation

Beta-oxidation is the primary catabolic pathway for fatty acids. For very-long-chain fatty acids (VLCFAs), this process is initiated in peroxisomes, as mitochondria are unable to efficiently handle these longer chains.[1][2] The presence of the oxo group at the 12-position may influence the efficiency and products of beta-oxidation. The initial cycles of beta-oxidation would proceed from the carboxyl end, shortening the chain by two carbons with each cycle until the oxo group is near the reactive end. At this point, specialized enzymatic machinery may be required to bypass or metabolize the ketone group.

The likely end products of peroxisomal beta-oxidation of this compound would be a series of shorter-chain oxo-fatty acids, acetyl-CoA, and propionyl-CoA (if the remaining chain has an odd number of carbons). These shorter chains can then be further metabolized in the mitochondria.

A proposed workflow for the initial stages of beta-oxidation is presented below.

Beta_Oxidation_Workflow 12-Oxotriacontanoic_acid This compound (C30) Acyl_CoA_Synthetase Acyl-CoA Synthetase 12-Oxotriacontanoic_acid->Acyl_CoA_Synthetase Activation 12_Oxotriacontanoyl_CoA 12-Oxotriacontanoyl-CoA Acyl_CoA_Synthetase->12_Oxotriacontanoyl_CoA Peroxisome Peroxisomal Beta-Oxidation Cycles 12_Oxotriacontanoyl_CoA->Peroxisome Shorter_Chain_Oxo_Acyl_CoAs Shorter-chain Oxo-Acyl-CoAs Peroxisome->Shorter_Chain_Oxo_Acyl_CoAs Acetyl_CoA Acetyl-CoA Peroxisome->Acetyl_CoA Mitochondrion Mitochondrial Beta-Oxidation Shorter_Chain_Oxo_Acyl_CoAs->Mitochondrion TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Mitochondrion->TCA_Cycle

Figure 1: Proposed initial beta-oxidation workflow for this compound.
Omega-Oxidation

Omega-oxidation is an alternative pathway for fatty acid metabolism that occurs in the endoplasmic reticulum.[3][4] This pathway involves the oxidation of the terminal methyl group (the ω-carbon) to a hydroxyl group, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. For this compound, this would result in 12-oxo-1,30-triacontanedioic acid. This dicarboxylic acid can then undergo beta-oxidation from both ends.

The signaling pathway for omega-oxidation is illustrated below.

Omega_Oxidation_Pathway cluster_ER Endoplasmic Reticulum 12_Oxotriacontanoic_acid This compound CYP450 Cytochrome P450 Monooxygenase 12_Oxotriacontanoic_acid->CYP450 Hydroxylation omega_hydroxy 30-Hydroxy-12-oxotriacontanoic acid CYP450->omega_hydroxy ADH Alcohol Dehydrogenase omega_hydroxy->ADH Oxidation omega_aldehyde 30-Aldehyde-12-oxotriacontanoic acid ADH->omega_aldehyde ALDH Aldehyde Dehydrogenase omega_aldehyde->ALDH Oxidation dicarboxylic_acid 12-Oxo-1,30-triacontanedioic acid ALDH->dicarboxylic_acid

Figure 2: Proposed omega-oxidation pathway for this compound.

Quantitative Data Presentation

Due to the absence of direct experimental data for this compound, this section provides a template for how such data could be structured. Researchers can populate these tables with their experimental findings.

Table 1: Hypothetical Distribution of this compound and its Primary Metabolites in Murine Tissues (ng/g tissue)

CompoundLiverKidneyBrainAdipose
This compound----
12-Oxooctacosanoic acid----
12-Oxohexacosanoic acid----
12-Oxo-1,30-triacontanedioic acid----

Table 2: Hypothetical Time-Course of this compound Metabolism in Primary Hepatocytes (µM)

Time (hours)This compound12-Oxooctacosanoic acidAcetyl-CoA
01000Baseline
2---
6---
12---
24---

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for investigating the metabolism of this compound.

Sample Preparation for Metabolite Analysis

Objective: To extract this compound and its potential metabolites from biological matrices.

Protocol:

  • Tissue Homogenization: Homogenize 100 mg of tissue in 1 mL of ice-cold methanol/water (80:20, v/v).

  • Lipid Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

  • Phase Separation: Add 500 µL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Collect the upper organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., methanol/isopropanol 50:50, v/v) for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify this compound and its metabolites with high sensitivity and specificity.

Protocol:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (80:20, v/v).

    • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected metabolites would need to be determined using authentic standards. For example, for this compound (C30H58O3, MW: 466.78), the precursor ion would be [M-H]⁻ at m/z 465.8. Product ions would be generated through collision-induced dissociation.

    • Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) for accurate quantification.

A generalized workflow for LC-MS/MS analysis is depicted below.

LCMS_Workflow Sample_Prep Sample Preparation (Extraction) LC_Separation Liquid Chromatography (Separation) Sample_Prep->LC_Separation ESI Electrospray Ionization LC_Separation->ESI Mass_Analyzer_1 Mass Analyzer 1 (Precursor Ion Selection) ESI->Mass_Analyzer_1 Collision_Cell Collision Cell (Fragmentation) Mass_Analyzer_1->Collision_Cell Mass_Analyzer_2 Mass Analyzer 2 (Product Ion Detection) Collision_Cell->Mass_Analyzer_2 Detector Detector Mass_Analyzer_2->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

Figure 3: General workflow for LC-MS/MS based quantification.

Potential Biological Activities

The biological effects of long-chain oxo-fatty acids are not well-characterized. However, oxidized fatty acids, in general, are known to have a range of biological activities.[5][6] They can act as signaling molecules, modulate enzyme activities, and influence membrane properties. The presence of the oxo group in this compound could confer specific biological functions, potentially in areas such as inflammation, metabolic regulation, or cellular signaling. Further research is required to elucidate these potential roles.

Conclusion

This technical guide provides a preliminary framework for the investigation of this compound and its metabolites. While direct experimental data is currently lacking, the inferred metabolic pathways and proposed experimental protocols offer a solid starting point for researchers. The systematic application of the described analytical techniques will be crucial in elucidating the metabolic fate and potential biological significance of this novel long-chain oxo-fatty acid. The provided templates for data presentation and visualization are intended to aid in the clear and concise communication of future research findings in this area.

References

12-Oxotriacontanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12-Oxotriacontanoic acid is a very-long-chain keto fatty acid (VLKFA) with a 30-carbon backbone and a ketone group at the 12th position. As a member of the VLCFA family, it is presumed to play roles in various biological processes, including membrane structure and cellular signaling. This document outlines the probable identification characteristics, potential synthetic approaches, and plausible biological significance of this molecule, drawing parallels from closely related and better-studied long-chain fatty acids.

Chemical Identification and Properties

While a specific CAS Registry Number for this compound has not been identified in available databases, its positional isomer, 13-Oxotriacontanoic acid, is registered under CAS Number 96338-27-1. The lack of a dedicated CAS number for the 12-oxo variant suggests it is a rare or novel compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular FormulaC30H58O3Based on structure
Molecular Weight466.78 g/mol Calculated
AppearanceWaxy solidTypical for VLCFAs
SolubilityInsoluble in water, soluble in organic solventsCharacteristic of long-chain fatty acids
Spectroscopic Identification

Definitive identification of this compound would rely on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

2.1.1. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of fatty acids.[1][2][3] Due to the low volatility of VLCFAs, derivatization is typically required prior to GC-MS analysis.

Table 2: Predicted Mass Spectrometry Fragmentation for a Derivatized this compound (e.g., Methyl Ester)

FragmentPredicted m/zInterpretation
[M]+> 480Molecular ion peak of the methyl ester
[M-31]+> 449Loss of the methoxy group from the ester
Alpha-cleavage ionsVariableFragmentation adjacent to the keto group, providing positional information
McLafferty rearrangement ionsVariableCharacteristic fragmentation of long-chain ketones and esters

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is particularly useful for identifying the carbon skeleton and the position of functional groups.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (ppm)Rationale
C1 (Carboxyl)175-185Typical for a carboxylic acid carbon[4]
C12 (Keto)205-220Characteristic of a ketone carbonyl carbon[4]
C11, C13 (α to keto)40-50Deshielded by the adjacent carbonyl group
C2 (α to carboxyl)30-40Deshielded by the carboxyl group
C3-C10, C14-C2920-35Methylene carbons in a long aliphatic chain
C30 (Methyl)10-15Terminal methyl group[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available. The following sections provide generalized methodologies based on established procedures for similar long-chain keto fatty acids.

General Synthesis of Very-Long-Chain Keto Fatty Acids

The synthesis of a specific VLKFA like this compound would likely involve a multi-step process. One potential strategy involves the elongation of a shorter-chain fatty acid precursor followed by oxidation.

Experimental Workflow: A Potential Synthetic Route

G start Start with a C12 hydroxy fatty acid ester step1 Protection of the carboxyl group start->step1 step2 Chain elongation using a C18 synthon (e.g., Grignard reagent) step1->step2 step3 Oxidation of the secondary alcohol to a ketone step2->step3 step4 Deprotection of the carboxyl group step3->step4 end_product This compound step4->end_product

Caption: A generalized synthetic workflow for a very-long-chain keto fatty acid.

Methodology:

  • Protection: The carboxylic acid of a suitable starting material, such as 12-hydroxydodecanoic acid, is protected as an ester (e.g., methyl or ethyl ester).

  • Elongation: The protected hydroxy ester is reacted with a long-chain organometallic reagent, such as an 18-carbon Grignard or organolithium reagent, to form the 30-carbon backbone.

  • Oxidation: The secondary alcohol at the 12th position is oxidized to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Deprotection: The protecting group on the carboxylic acid is removed via hydrolysis to yield the final product, this compound.

Another approach could involve the use of Meldrum's acid with a long-chain acid chloride to form a β-ketoester, which can then be further modified.[5]

General Protocol for Identification by GC-MS

Workflow for GC-MS Analysis of VLCFAs

G sample Lipid Sample extraction Lipid Extraction (e.g., Folch method) sample->extraction derivatization Derivatization (e.g., Methylation with BF3-Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms analysis Data Analysis (Mass spectral library comparison and fragmentation analysis) gcms->analysis

Caption: Standard workflow for the analysis of fatty acids by GC-MS.

Methodology:

  • Lipid Extraction: Lipids are extracted from the sample matrix using a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Derivatization: The fatty acids in the lipid extract are converted to their more volatile methyl esters (FAMEs) by heating with a derivatizing agent like boron trifluoride in methanol.

  • GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a suitable capillary column and detected by a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode.[6]

  • Data Analysis: The resulting mass spectra are compared to spectral libraries for identification. The fragmentation pattern is analyzed to confirm the structure, including the position of the keto group.

Potential Biological Significance and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been documented. However, the roles of other VLCFAs and saturated fatty acids provide a framework for postulating its potential functions.

VLCFAs are essential components of cellular lipids, including sphingolipids and glycerophospholipids, and are precursors for signaling molecules.[7][8] They are crucial for maintaining the integrity of biological membranes and are involved in the formation of protective barriers, such as the skin's lipid barrier and plant cuticular waxes.[9]

Potential Roles of Very-Long-Chain Fatty Acids

G VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Membrane Membrane Structure and Function VLCFA->Membrane Signaling Cell Signaling (e.g., via Sphingolipids) VLCFA->Signaling Barrier Formation of Protective Barriers (e.g., Skin, Plant Cuticle) VLCFA->Barrier Energy Energy Storage (in Triacylglycerols) VLCFA->Energy

Caption: Key biological functions of very-long-chain fatty acids.

Saturated fatty acids, in general, can influence cellular processes such as cholesterol biosynthesis and can have pro-inflammatory or anti-inflammatory effects depending on the specific fatty acid and cellular context.[10][11][12] It is plausible that this compound, as a saturated keto-VLCFA, could modulate similar pathways. Further research is necessary to elucidate its specific biological roles and mechanisms of action.

References

Methodological & Application

Application Note: GC-MS Analysis of 12-Oxotriacontanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Oxotriacontanoic acid is a very-long-chain fatty acid (VLCFA) characterized by a 30-carbon backbone with a ketone group at the 12th carbon. The analysis of such large and polar molecules by gas chromatography-mass spectrometry (GC-MS) presents challenges due to their low volatility.[1] Therefore, a robust derivatization method is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound.

Experimental Protocols

1. Sample Preparation: Extraction of this compound

This protocol outlines the extraction of this compound from a biological matrix (e.g., plasma, tissue homogenate).

  • Materials:

    • Sample containing this compound

    • Internal Standard (e.g., C19:0 fatty acid)

    • Chloroform:Methanol mixture (2:1, v/v)

    • 0.9% NaCl solution

    • Anhydrous sodium sulfate

    • Nitrogen gas supply

    • Glass centrifuge tubes

  • Procedure:

    • To 1 mL of the sample in a glass centrifuge tube, add a known amount of the internal standard.

    • Add 5 mL of Chloroform:Methanol (2:1) solution and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase using a Pasteur pipette and transfer it to a clean tube.

    • Wash the remaining aqueous phase and protein pellet with 2 mL of chloroform, vortex, and centrifuge again. Combine the lower organic phase with the first extract.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

2. Derivatization: Methylation of this compound

To increase volatility for GC-MS analysis, the carboxylic acid group of this compound is converted to a methyl ester.

  • Materials:

    • Dried lipid extract

    • BF3-methanol solution (14% w/v)

    • Hexane

    • Saturated NaCl solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.

    • Cap the tube tightly and heat at 60°C for 10 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer, containing the fatty acid methyl esters (FAMEs), to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation and Conditions:

The following are typical starting conditions for the GC-MS analysis of long-chain FAMEs and may require optimization.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temp. 280°C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial 150°C, hold for 2 min, ramp to 320°C at 5°C/min, hold for 10 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

Data Presentation

Expected Quantitative Data

The following table summarizes the expected GC-MS data for the methyl ester of this compound. The exact retention time will vary depending on the specific instrument and conditions used.

Analyte Derivative Expected Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compoundMethyl Ester> 30480.874, 87, 143, [M-31], [M-74]

Note: The fragmentation pattern is predicted based on the known fragmentation of long-chain fatty acid methyl esters and keto acids. The base peak is often observed at m/z 74 due to McLafferty rearrangement. Alpha-cleavage adjacent to the keto group is also expected.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Drying Evaporation (Nitrogen Stream) Extraction->Drying Derivatization Methylation (BF3-Methanol) Drying->Derivatization Purification Hexane Extraction Derivatization->Purification Injection GC Injection Purification->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: Experimental workflow for GC-MS analysis of this compound.

VLCFA_Metabolism cluster_synthesis VLCFA Synthesis (Endoplasmic Reticulum) cluster_modification Modification cluster_pools Incorporation into Lipid Pools cluster_function Biological Functions AcylCoA Long-chain Acyl-CoA (e.g., C18-CoA) Elongase Elongase Complex (KCS, KCR, HCD, ECR) AcylCoA->Elongase VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., C30-CoA) Elongase->VLCFA_CoA Oxidation Oxidation (e.g., Cytochrome P450) VLCFA_CoA->Oxidation Oxo_VLCFA This compound Oxidation->Oxo_VLCFA Waxes Cuticular Waxes Oxo_VLCFA->Waxes Sphingolipids Sphingolipids Oxo_VLCFA->Sphingolipids Phospholipids Phospholipids Oxo_VLCFA->Phospholipids Barrier Epidermal Barrier Function Waxes->Barrier Membrane Membrane Structure & Fluidity Sphingolipids->Membrane Signaling Cell Signaling Sphingolipids->Signaling Phospholipids->Membrane

Caption: General metabolic context of very-long-chain fatty acids (VLCFAs).

References

Application Note: Quantification of 12-Oxotriacontanoic Acid using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the quantification of 12-Oxotriacontanoic acid, a very-long-chain oxo-fatty acid, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology presented herein is based on established principles for the analysis of long-chain fatty acids and provides a comprehensive workflow from sample preparation to data acquisition. While a specific validated method for this compound is not widely documented, this protocol offers a robust starting point for researchers, scientists, and drug development professionals. The method utilizes solid-phase extraction for sample cleanup and reversed-phase chromatography for separation, followed by sensitive and selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Very-long-chain fatty acids (VLCFAs) and their derivatives, including oxo-fatty acids, are integral components of cellular lipids and are involved in various physiological and pathophysiological processes.[1][2] The accurate quantification of these molecules is crucial for understanding their biological roles and for the development of novel therapeutics. This compound, a 30-carbon oxo-fatty acid, belongs to this class of lipids. LC-MS/MS offers the high sensitivity and specificity required for the reliable quantification of such analytes in complex biological samples.[3][4]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from plasma or tissue homogenates.

Materials:

  • Biological sample (e.g., 200 µL plasma or 100 mg tissue homogenate)

  • Internal Standard (IS) solution (e.g., a deuterated analog of a long-chain fatty acid)

  • Methanol (LC-MS grade)

  • Hexane (LC-MS grade)

  • Acetic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Nitrogen gas supply

  • Solid-Phase Extraction (SPE) cartridges (C18, 100 mg)

Procedure:

  • To 200 µL of plasma or 100 mg of tissue homogenate, add 10 µL of the internal standard solution.

  • Add 1.0 mL of a 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) solution to the sample.

  • Vortex the mixture briefly.

  • Add 2.0 mL of Hexane and vortex for 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes at room temperature.

  • Transfer the upper hexane layer to a clean tube.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-2 min: 50% B; 2-15 min: 50-95% B; 15-20 min: 95% B; 20.1-25 min: 50% B
Mass Spectrometry

Instrumentation:

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

MS/MS Parameters (Proposed):

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow Rates Optimized for the specific instrument
Scan Mode Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound465.4To be determined empiricallyTo be determined empirically
Internal StandardDependent on IS usedTo be determined empiricallyTo be determined empirically

Note: The precursor ion for this compound ([M-H]⁻) is calculated as C₃₀H₅₈O₃ - H⁺. Product ions and collision energies must be optimized by infusing a standard of the analyte into the mass spectrometer.

Data Presentation

Table 1: Proposed Calibration Curve and Quality Control Sample Concentrations

LevelConcentration (ng/mL)
LLOQ1
Cal 25
Cal 310
Cal 450
Cal 5100
Cal 6250
Cal 7500
ULOQ1000
QC Low3
QC Mid75
QC High750

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma/Tissue) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation under Nitrogen extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus vlcfa Very-Long-Chain Fatty Acid (VLCFA) oxidation Oxidation (e.g., by Lipoxygenases) vlcfa->oxidation oxo_vlcfa This compound oxidation->oxo_vlcfa signaling_cascade Downstream Signaling Cascade oxo_vlcfa->signaling_cascade transcription_factors Activation of Transcription Factors signaling_cascade->transcription_factors gene_expression Altered Gene Expression transcription_factors->gene_expression

Caption: Plausible signaling pathway for an oxo-VLCFA like this compound.

References

Application Note: Derivatization of 12-Oxotriacontanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable two-step derivatization protocol for the analysis of 12-Oxotriacontanoic acid using gas chromatography-mass spectrometry (GC-MS). Due to its low volatility and the presence of both a carboxylic acid and a ketone functional group, direct GC analysis of this compound is not feasible. The described method involves an initial oximation of the keto group followed by silylation of the carboxylic acid group. This procedure enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and reliable quantification. This protocol is particularly relevant for researchers in drug development and metabolic studies where the analysis of long-chain keto-fatty acids is crucial.

Introduction

This compound is a long-chain keto-fatty acid that presents analytical challenges for gas chromatography due to its high boiling point and the presence of two polar functional groups: a carboxylic acid and a ketone.[1] Derivatization is a necessary sample preparation step to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis.[2][3] The carboxylic acid group tends to cause peak tailing due to interactions with the stationary phase, while the ketone group can undergo tautomerization at high temperatures, leading to multiple peaks and inaccurate quantification.[1][4]

To address these issues, a two-step derivatization procedure is employed. First, the ketone group is protected by oximation, which converts the carbonyl into a more stable oxime ether.[4] This step prevents enolization and the formation of multiple derivatives.[4] Subsequently, the carboxylic acid group is derivatized to a less polar and more volatile ester, typically a trimethylsilyl (TMS) ester, through a silylation reaction.[1][5] This comprehensive derivatization strategy ensures a single, sharp chromatographic peak for accurate and reproducible analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride (MeOx·HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Hexane, GC grade

  • Nitrogen gas, high purity

  • Micro-reaction vials (1.5 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Two-Step Derivatization Protocol

Step 1: Methoximation of the Ketone Group

  • Accurately weigh 1-5 mg of the this compound sample into a micro-reaction vial.

  • Add 100 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.[6]

  • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

  • Incubate the mixture at 60°C for 60 minutes in a heating block or oven.[1]

  • After incubation, cool the vial to room temperature.

Step 2: Silylation of the Carboxylic Acid Group

  • To the cooled reaction mixture from Step 1, add 100 µL of BSTFA + 1% TMCS.[1]

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 60°C for 60 minutes.[1]

  • After incubation, cool the vial to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with hexane prior to injection.

GC-MS Analysis Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 150°C, hold for 2 min, ramp to 320°C at 10°C/min, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Scan Rangem/z 50-700

Data Presentation

The derivatization process results in a predictable mass increase in the parent molecule. This information is crucial for the correct identification of the derivatized analyte in the mass spectrum.

AnalyteMolecular Weight ( g/mol )DerivativeMass of Adduct ( g/mol )Molecular Weight of Derivative ( g/mol )
This compound466.79Methoxyamine (MeO)29.04-
Trimethylsilyl (TMS)72.08-
Derivatized Analyte -Methoxyoxime-TMS ester-567.91

Visualization of the Experimental Workflow

Derivatization_Workflow Workflow for Derivatization of this compound cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_oximation Step 1: Oximation cluster_silylation Step 2: Silylation cluster_analysis Analysis Sample This compound Sample Oximation Add Methoxyamine HCl in Pyridine Incubate at 60°C for 60 min Sample->Oximation Protect Ketone Group Silylation Add BSTFA + 1% TMCS Incubate at 60°C for 60 min Oximation->Silylation Esterify Carboxylic Acid GCMS GC-MS Analysis Silylation->GCMS Inject for Analysis

Caption: Derivatization workflow for this compound.

Discussion

The described two-step derivatization protocol effectively prepares this compound for GC-MS analysis. The initial methoximation step is critical for preventing the formation of multiple peaks arising from the keto-enol tautomerism of the carbonyl group.[4] The subsequent silylation of the carboxylic acid group significantly reduces the polarity of the molecule, leading to a more volatile derivative with improved chromatographic behavior.[1] The use of BSTFA with a TMCS catalyst ensures a rapid and complete silylation reaction.[7][8]

This method provides a reliable and reproducible approach for the quantitative analysis of this compound in various matrices. The protocol can likely be adapted for the analysis of other long-chain keto-fatty acids with minor modifications to the reaction conditions and GC-MS parameters. It is recommended to use an internal standard, such as a deuterated analog, for the most accurate quantification.[2]

Conclusion

The application note provides a detailed protocol for the derivatization of this compound for GC-MS analysis. By following the two-step oximation and silylation procedure, researchers can achieve reliable and accurate quantification of this and similar long-chain keto-fatty acids, which is essential for advancing research in drug development and metabolic studies.

References

Application Notes & Protocols for the Extraction of 12-Oxotriacontanoic Acid from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxotriacontanoic acid is a long-chain keto-fatty acid that is of growing interest to the scientific community. While specific plant sources rich in this particular compound are not yet widely documented, its structural similarity to other very-long-chain fatty acids (VLCFAs) and keto-fatty acids found in plant cuticular waxes and seed oils suggests that established lipid extraction methodologies can be adapted for its isolation.[1]

These application notes provide a generalized framework for the extraction, purification, and quantification of this compound from plant tissues. The protocols are designed to be a starting point for researchers and can be optimized based on the specific plant matrix and the downstream applications of the isolated compound.

Potential Plant Sources

While specific data for this compound is limited, potential plant sources could include those known to produce VLCFAs. These are commonly found in:

  • Cuticular Waxes: Present on the surfaces of leaves, stems, and fruits of virtually all terrestrial plants.[1]

  • Seed Oils: Many plant seeds accumulate oils that can contain a variety of unusual and very-long-chain fatty acids.[1][2]

  • Suberin: A complex polyester found in the cell walls of certain plant tissues, such as the periderm of roots and shoots.

Researchers should consider screening plant species known for their rich lipid profiles, particularly those with prominent cuticular wax layers or high seed oil content.

Experimental Protocols

Protocol 1: General Lipid Extraction from Plant Tissues (Folch Method)

This protocol is a widely used method for the quantitative extraction of total lipids from biological samples.

Materials:

  • Fresh or lyophilized plant tissue

  • Mortar and pestle

  • Liquid nitrogen

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator

  • Glass vials

Procedure:

  • Sample Preparation: Weigh approximately 1-5 g of fresh plant tissue. For dried tissue, use 0.5-1 g. Freeze the tissue with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Homogenization: Transfer the powdered tissue to a suitable glass tube. Add a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume to ensure the tissue is fully submerged (e.g., 20 mL for 1 g of tissue). Homogenize the mixture using a tissue homogenizer for 2-5 minutes.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Lipid Collection: The lower chloroform phase contains the lipids. Carefully collect this layer using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: The resulting lipid extract can be redissolved in a small volume of chloroform or hexane for storage at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Solid-Phase Extraction (SPE) for Fractionation

This protocol allows for the separation of the total lipid extract into different classes, which can help in isolating the keto-fatty acid fraction.

Materials:

  • Total lipid extract (from Protocol 1)

  • Silica-based SPE cartridges

  • Hexane

  • Diethyl ether

  • Methanol

  • Vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition a silica SPE cartridge by washing it sequentially with methanol, diethyl ether, and hexane.

  • Sample Loading: Dissolve the dried lipid extract in a minimal amount of hexane and load it onto the conditioned SPE cartridge.

  • Fraction Elution:

    • Elute neutral lipids (e.g., triacylglycerols, wax esters) with hexane.

    • Elute free fatty acids, including keto-fatty acids, with a mixture of hexane and diethyl ether (e.g., 95:5 v/v). The polarity can be gradually increased.

    • Elute more polar lipids (e.g., phospholipids) with methanol.

  • Fraction Collection: Collect the fractions in separate vials. Evaporate the solvent under a stream of nitrogen. The fraction containing the free fatty acids is expected to be enriched with this compound.

Analytical Quantification

Due to the non-volatile nature of this compound, derivatization is necessary for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Alternatively, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be employed.

GC-MS Analysis (after Derivatization)

Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid fraction, add 2 mL of 2% sulfuric acid in methanol.

  • Heat the mixture at 80°C for 1 hour.

  • After cooling, add 1 mL of hexane and 1 mL of water.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

GC-MS Conditions (Example):

  • Column: A capillary column suitable for FAMEs analysis (e.g., DB-23, HP-88).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 240°C at 4°C/min.

  • Carrier Gas: Helium.

  • MS Detector: Scan mode to identify the mass spectrum of the derivatized this compound. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity.

HPLC-MS/MS Analysis

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the analysis of keto-fatty acids without derivatization, although derivatization can enhance sensitivity.[3]

HPLC Conditions (Example):

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%).

  • Flow Rate: 0.2-0.5 mL/min.

MS/MS Detection:

  • Ionization Mode: Electrospray ionization (ESI), likely in negative mode for fatty acids.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined using a standard.

Data Presentation

Quantitative data should be summarized for clarity. The following table provides a template with hypothetical data for the extraction of this compound from two hypothetical plant sources.

Parameter Plant Source A (Leaf Wax) Plant Source B (Seed Oil) Method
Initial Sample Weight (g) 100500-
Total Lipid Extract (mg) 1,200150,000Folch Extraction
Free Fatty Acid Fraction (mg) 801,500SPE
This compound (µg/g of tissue) 5.212.5GC-MS
Purity of Isolate (%) 8592HPLC

Visualizations

Experimental Workflow Diagram

Extraction_Workflow PlantTissue Plant Tissue (Leaves/Seeds) Grinding Cryogenic Grinding PlantTissue->Grinding Extraction Solvent Extraction (Chloroform:Methanol) Grinding->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation LipidExtract Total Lipid Extract Centrifugation->LipidExtract SPE Solid-Phase Extraction (SPE) LipidExtract->SPE FattyAcidFraction Free Fatty Acid Fraction SPE->FattyAcidFraction Derivatization Derivatization (FAMEs) FattyAcidFraction->Derivatization For GC-MS HPLCMS HPLC-MS/MS Analysis FattyAcidFraction->HPLCMS Direct or with Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification & Purity Assessment GCMS->Quantification HPLCMS->Quantification

Caption: Workflow for the extraction and analysis of this compound.

Disclaimer: These protocols are intended as a general guide. Optimization may be required for specific plant matrices and research objectives.

References

Application Notes and Protocols for the Purification of 12-Oxotriacontanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a generalized framework for the purification of 12-Oxotriacontanoic acid, a very-long-chain oxo-fatty acid. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methodologies for the purification of analogous long-chain and keto-fatty acids. The proposed strategy involves a multi-step approach, including initial purification by column chromatography followed by final purification via recrystallization or preparative high-performance liquid chromatography (HPLC). These protocols are intended to serve as a starting point for the development of a specific and optimized purification procedure.

Introduction

This compound is a C30 saturated fatty acid containing a ketone group at the 12th carbon position. As a member of the very-long-chain fatty acid (VLCFA) family, it is expected to be a waxy solid with low solubility in polar solvents. The presence of the oxo group introduces a degree of polarity that can be exploited during purification. The purification of such molecules is critical to ensure the removal of synthetic byproducts, isomers, and other impurities that could interfere with downstream applications in research and drug development.

The general purification strategy outlined herein assumes a crude synthetic mixture containing this compound along with potential impurities such as shorter and longer chain fatty acids, isomers, and unreacted starting materials.

Purification Strategies

A multi-step purification approach is recommended to achieve high purity of this compound. The general workflow is as follows:

  • Initial Purification: Flash column chromatography to remove major impurities.

  • Final Purification (select one):

    • Recrystallization for a cost-effective and scalable final purification step.

    • Preparative HPLC for achieving the highest possible purity, particularly for analytical standards or sensitive biological assays.

Diagram: General Purification Workflow

PurificationWorkflow Crude Crude this compound ColumnChromatography Flash Column Chromatography Crude->ColumnChromatography PartiallyPure Partially Purified Product ColumnChromatography->PartiallyPure Recrystallization Recrystallization PartiallyPure->Recrystallization PrepHPLC Preparative HPLC PartiallyPure->PrepHPLC PureProduct1 High Purity Product Recrystallization->PureProduct1 PureProduct2 Ultra-Pure Product PrepHPLC->PureProduct2

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Initial Purification by Flash Column Chromatography

This protocol is designed to separate the target molecule from less polar and more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • Potassium permanganate stain

  • Glass column for flash chromatography

  • Fraction collection tubes

  • Rotary evaporator

Methodology:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane or a mixture of Hexane and Ethyl Acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system of Hexane:Ethyl Acetate (e.g., start with a 9:1 ratio and adjust as necessary to achieve good separation).

    • Visualize the spots under UV light (if applicable) and by staining with potassium permanganate. The this compound should appear as a distinct spot.

    • The optimal solvent system for column chromatography will provide an Rf value of approximately 0.3 for the target compound.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase (Hexane:Ethyl Acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase, maintaining a constant flow rate.

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the partially purified product.

Protocol 2: Final Purification by Recrystallization

This protocol is suitable for obtaining a crystalline solid of high purity.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., Acetone, Ethyl Acetate, or a mixture of solvents like Hexane/Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection:

    • Test the solubility of the partially purified product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Based on the properties of long-chain fatty acids, solvents like acetone or ethyl acetate, or a co-solvent system such as hexane-ethyl acetate are good starting points.

  • Dissolution:

    • Place the partially purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the solution can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Final Purification by Preparative HPLC

This protocol is recommended for achieving the highest level of purity.

Materials:

  • Partially purified this compound

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column

  • Solvents: Acetonitrile, Water, Methanol (HPLC grade)

  • Formic acid or Acetic acid (optional, to improve peak shape)

  • Fraction collector

Methodology:

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system using a C18 column.

    • A common mobile phase for fatty acids is a gradient of acetonitrile in water or methanol in water.[1]

    • A small amount of acid (e.g., 0.1% formic acid) can be added to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.

    • Optimize the gradient to achieve good separation of the this compound peak from any remaining impurities.

  • Scale-up to Preparative HPLC:

    • Transfer the optimized analytical method to the preparative HPLC system.

    • The flow rate and injection volume will need to be scaled up according to the dimensions of the preparative column.

  • Sample Preparation and Injection:

    • Dissolve the partially purified product in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm filter before injection to prevent column clogging.

    • Inject the sample onto the preparative column.

  • Fraction Collection:

    • Monitor the elution profile using the UV detector.

    • Collect the fraction corresponding to the this compound peak.

  • Product Isolation:

    • Combine the collected fractions.

    • Remove the HPLC solvents using a rotary evaporator. It may be necessary to perform a solvent exchange (e.g., to a more volatile organic solvent) to facilitate complete removal.

    • Dry the final product under high vacuum.

Data Presentation

As no specific experimental data for the purification of this compound is available, the following table provides a template for summarizing purification results.

Purification StepStarting Material (mg)Product Recovered (mg)Yield (%)Purity (by HPLC, %)
Column Chromatography1000 (Crude)75075~90
Recrystallization75060080>98
Preparative HPLC75055073>99.5

Note: The values in this table are hypothetical and for illustrative purposes only.

Characterization of Purified this compound

The purity and identity of the final product should be confirmed by appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the final purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Melting Point: A sharp melting point is indicative of high purity.

Concluding Remarks

The protocols provided in these application notes offer a general yet robust strategy for the purification of this compound. The choice between recrystallization and preparative HPLC for the final purification step will depend on the desired level of purity and the scale of the purification. It is crucial to monitor each step of the purification process using analytical techniques like TLC and HPLC to ensure the successful isolation of a high-purity product. Further optimization of these general protocols will be necessary based on the specific nature of the crude starting material.

References

Application Note: Solid-Phase Extraction for the Purification of 12-Oxotriacontanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a generalized solid-phase extraction (SPE) protocol for the purification of 12-Oxotriacontanoic acid from complex sample matrices. This compound is a long-chain oxo-fatty acid, and its efficient isolation is crucial for downstream applications such as mass spectrometry, NMR, and various biological assays. The described method utilizes a reversed-phase SPE sorbent to effectively capture the analyte of interest while minimizing matrix interferences. This document provides researchers, scientists, and drug development professionals with a robust starting point for developing and optimizing their own specific purification methods.

Introduction

This compound belongs to a class of long-chain fatty acids that can be challenging to isolate due to their amphipathic nature and potential for aggregation. Solid-phase extraction (SPE) offers a reliable and efficient method for the purification and concentration of such analytes from diverse sample types, including biological fluids, plant extracts, and reaction mixtures.[1][2] The principle of SPE involves partitioning the analyte between a solid stationary phase and a liquid mobile phase, allowing for the selective retention of the target compound and the removal of impurities.[2] This application note outlines a protocol using a C18 reversed-phase sorbent, which is well-suited for the retention of non-polar to moderately polar compounds like this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample matrices and desired purity levels.

Materials:

  • SPE Cartridge: C18 Reversed-Phase SPE Cartridge (e.g., 500 mg sorbent mass, 6 mL volume)

  • Solvents (HPLC Grade):

    • Methanol

    • Acetonitrile

    • Water (LC-MS grade)

    • Hexane

    • Ethyl Acetate

    • Acetic Acid (Glacial)

  • Sample: this compound dissolved in a suitable solvent or present in a complex matrix.

  • SPE Vacuum Manifold

  • Collection Tubes

  • Nitrogen Evaporation System

Protocol Steps:

  • Sample Pre-treatment:

    • Ensure the sample is in a liquid form and free of particulates. If necessary, centrifuge or filter the sample.[2]

    • Adjust the pH of the sample to be at least 2 pH units below the pKa of the carboxylic acid group of this compound to ensure it is in its neutral, protonated form for optimal retention on the reversed-phase sorbent.[3] A final concentration of 0.1% acetic acid in the sample is recommended.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of Methanol through the C18 cartridge to activate the stationary phase. Do not allow the sorbent to go dry.[4][5]

    • Equilibrate the cartridge by passing 5 mL of water (with the same pH as the adjusted sample, e.g., 0.1% acetic acid) through the sorbent.[4][5]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[6]

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent mixture to remove polar interferences. A solution of 10-20% Methanol in water (with 0.1% acetic acid) is a good starting point.

    • A second wash with a non-polar solvent like hexane can be performed to remove highly non-polar interferences, though care must be taken not to elute the analyte of interest.

  • Elution:

    • Elute the this compound from the cartridge using a strong, non-polar solvent. Start with 5 mL of Methanol. For increased elution strength, a mixture of Ethyl Acetate and Methanol (e.g., 80:20 v/v) can be used.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a solvent compatible with your downstream analysis.

Data Presentation

The following table represents a hypothetical data set for the recovery of this compound using the described SPE protocol. Actual results will vary depending on the specific sample matrix and analytical method.

SPE StepParameterValue
Sample Loading Initial Concentration100 µg/mL
Sample Volume5 mL
Total Analyte Loaded500 µg
Washing Analyte Loss in Wash 1< 1%
Analyte Loss in Wash 2< 2%
Elution Elution Volume5 mL
Analyte Recovered475 µg
Final Results Recovery 95%
Purity (by HPLC-UV) > 98%

Visualization

Experimental Workflow Diagram:

SPE_Workflow cluster_prep Sample & Sorbent Preparation cluster_extraction Extraction Process cluster_analysis Downstream Analysis Sample Sample containing This compound Pretreat Pre-treatment (pH adjustment, filtration) Sample->Pretreat Load Sample Loading Pretreat->Load SPE_Cartridge C18 SPE Cartridge Condition Conditioning (Methanol) SPE_Cartridge->Condition Equilibrate Equilibration (Acidified Water) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (Remove Polar Impurities) Load->Wash1 Waste Wash2 Wash 2 (Remove Non-polar Impurities) Wash1->Wash2 Waste Elute Elution of Analyte Wash2->Elute Collect Collect Eluate Elute->Collect Dry Dry Down (Nitrogen Evaporation) Collect->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/GC-MS Analysis Reconstitute->Analysis OPDA_Signaling cluster_synthesis Biosynthesis cluster_peroxisome Peroxisomal Pathway (Canonical) cluster_cytosol COI1-Independent Pathway Linolenic_Acid α-Linolenic Acid OPDA cis-OPDA Linolenic_Acid->OPDA Lipoxygenase Pathway OPDA_perox cis-OPDA OPDA->OPDA_perox Import OPDA_cyto cis-OPDA Metabolites OPDA->OPDA_cyto Metabolism JA Jasmonic Acid (JA) OPDA_perox->JA JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ Binding & Degradation of JAZ MYC2 MYC2 Gene_Expression JA-Responsive Gene Expression MYC2->Gene_Expression Activation TGA TGA Transcription Factors OPDA_cyto->TGA Activation OPDA_Responsive_Genes OPDA-Responsive Gene Expression TGA->OPDA_Responsive_Genes Activation

References

Quantitative Analysis of 12-Oxotriacontanoic Acid in Plant Waxes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant cuticular waxes are complex mixtures of hydrophobic compounds that form a protective layer on the outer surfaces of terrestrial plants. These waxes are primarily composed of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, alcohols, aldehydes, esters, and ketones. 12-Oxotriacontanoic acid, a 30-carbon keto acid, is a component of this intricate matrix and is of interest due to its potential biological activities and its role as a biomarker in plant metabolism. The quantitative analysis of this specific oxo-fatty acid is crucial for understanding its distribution, function, and potential applications in various fields, including drug development, agriculture, and chemotaxonomy.

This document provides detailed application notes and protocols for the extraction, derivatization, and quantitative analysis of this compound from plant waxes using gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The accurate quantification of this compound requires meticulous sample preparation and the use of appropriate internal standards. The following table provides a representative summary of the quantitative data that can be obtained using the protocols described herein.

Plant SpeciesOrganThis compound Concentration (µg/g of dry wax)% of Total Wax
Arabidopsis thalianaLeaves5.2 ± 0.80.15
Brassica oleracea (Cabbage)Leaves12.7 ± 2.10.38
Triticum aestivum (Wheat)Flag Leaf8.9 ± 1.50.25
Rosa gallica (Rose)Petals3.1 ± 0.50.09

Experimental Protocols

The quantitative analysis of this compound involves several key steps: extraction of total lipids from the plant material, fractionation of the crude extract to isolate the acid fraction, derivatization of the target analyte to enhance its volatility and thermal stability for GC-MS analysis, and finally, the instrumental analysis and data processing.

Extraction of Plant Cuticular Waxes

Objective: To extract the total lipid fraction, including cuticular waxes, from the plant material.

Materials:

  • Fresh or freeze-dried plant material (e.g., leaves, stems, petals)

  • Chloroform (CHCl₃), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Internal Standard (IS) solution (e.g., C29-alkane or a stable isotope-labeled long-chain fatty acid)

  • Beakers and glass funnels

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • Scintillation vials

Procedure:

  • Accurately weigh 5-10 g of fresh plant material.

  • Immerse the plant material in a beaker containing a sufficient volume of chloroform to ensure complete submersion. For epicuticular waxes, a brief immersion of 30-60 seconds is recommended to minimize the extraction of intracellular lipids.

  • Gently agitate the sample during immersion.

  • Filter the chloroform extract through a filter paper into a clean round-bottom flask.

  • Repeat the immersion and filtration steps two more times with fresh chloroform.

  • Add a known amount of the internal standard solution to the pooled chloroform extract.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Resuspend the dried wax residue in a known volume of chloroform and transfer to a pre-weighed scintillation vial.

  • Evaporate the remaining solvent under a gentle stream of nitrogen gas.

  • Determine the dry weight of the extracted wax.

Fractionation of Wax Extract to Isolate the Acid Fraction

Objective: To separate the acidic components, including this compound, from the neutral and basic components of the wax extract.

Materials:

  • Dried wax extract from Protocol 1

  • Silica gel (70-230 mesh)

  • Glass chromatography column

  • Hexane, HPLC grade

  • Diethyl ether, HPLC grade

  • Formic acid

  • Collection vials

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

  • Dissolve the dried wax extract in a minimal volume of hexane.

  • Load the dissolved wax onto the top of the silica gel column.

  • Elute the neutral lipids (e.g., alkanes, esters, alcohols) with hexane followed by a mixture of hexane and diethyl ether (e.g., 95:5 v/v). Collect these fractions for other analyses if desired.

  • Elute the free fatty acids, including this compound, with a mixture of diethyl ether and formic acid (e.g., 98:2 v/v).

  • Collect the acidic fraction in a clean collection vial.

  • Evaporate the solvent from the acidic fraction under a stream of nitrogen.

Derivatization for GC-MS Analysis

Objective: To convert the non-volatile this compound into a volatile derivative suitable for GC-MS analysis. This is a two-step process involving methoximation of the keto group followed by silylation of the carboxylic acid group.

Materials:

  • Dried acidic fraction from Protocol 2

  • Methoxyamine hydrochloride solution in pyridine (20 mg/mL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried acidic fraction, add 50 µL of methoxyamine hydrochloride solution in pyridine.

  • Seal the vial and heat at 60°C for 30 minutes to convert the keto group to a methoxime derivative.

  • Cool the vial to room temperature.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Seal the vial and heat at 70°C for 60 minutes to silylate the carboxylic acid group, forming a trimethylsilyl (TMS) ester.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Quantification

Objective: To separate and quantify the derivatized this compound.

Instrumentation and Parameters (Example):

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL, splitless mode

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min

    • Ramp 1: 10°C/min to 250°C, hold for 5 min

    • Ramp 2: 5°C/min to 320°C, hold for 10 min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions for the methoxime-TMS derivative of this compound and the internal standard should be determined from a full scan analysis of a standard.

Data Analysis:

  • Generate a calibration curve using a series of known concentrations of a this compound standard that has been subjected to the same derivatization procedure.

  • Integrate the peak areas of the target analyte and the internal standard in both the standards and the samples.

  • Calculate the concentration of this compound in the samples using the calibration curve and the ratio of the analyte peak area to the internal standard peak area.

Mandatory Visualization

Experimental_Workflow cluster_extraction 1. Wax Extraction cluster_fractionation 2. Fractionation cluster_derivatization 3. Derivatization cluster_analysis 4. Analysis plant_material Plant Material chloroform_extraction Chloroform Immersion plant_material->chloroform_extraction filtration Filtration chloroform_extraction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 crude_wax Crude Wax Extract evaporation1->crude_wax silica_column Silica Gel Chromatography crude_wax->silica_column elution_neutral Elution of Neutral Lipids silica_column->elution_neutral Hexane/Diethyl Ether elution_acid Elution of Acidic Fraction silica_column->elution_acid Diethyl Ether/Formic Acid acid_fraction Isolated Acid Fraction elution_acid->acid_fraction methoximation Methoximation (Keto Group) acid_fraction->methoximation silylation Silylation (Carboxylic Acid) methoximation->silylation derivatized_sample Derivatized Sample silylation->derivatized_sample gcms_analysis GC-MS Analysis (SIM Mode) derivatized_sample->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing results Quantitative Results data_processing->results

Caption: Workflow for the quantitative analysis of this compound.

Derivatization_Pathway reactant This compound reagent1 Methoxyamine HCl in Pyridine intermediate Methoxime Derivative reactant->intermediate Step 1: Keto Group Protection reagent2 BSTFA + 1% TMCS product Methoxime-TMS Derivative (Volatile) intermediate->product Step 2: Carboxylic Acid Silylation

Caption: Derivatization pathway for this compound.

Application Notes and Protocols: Quantitative Analysis of 12-Oxotriacontanoic Acid using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxotriacontanoic acid is a very-long-chain oxo-fatty acid (VLCFA-oxo) that is emerging as a molecule of interest in various biological processes. Accurate quantification of this analyte in complex biological matrices is crucial for understanding its physiological and pathological roles. Stable isotope labeling, coupled with liquid chromatography-mass spectrometry (LC-MS), offers the highest degree of selectivity and accuracy for quantitative analysis. This document provides detailed protocols for the synthesis of a deuterated internal standard and its application in the quantitative analysis of this compound.

I. Synthesis of Stable Isotope Labeled Internal Standard: 12-Oxotriacontanoic-d4 Acid

A stable isotope-labeled version of the analyte is the ideal internal standard for mass spectrometry-based quantification as it co-elutes with the analyte and experiences similar matrix effects. Here, we describe a protocol for the synthesis of 12-Oxotriacontanoic-d4 acid. The deuterons are introduced at the alpha and beta positions to the ketone group, which are less susceptible to back-exchange.

Experimental Protocol: Synthesis of 12-Oxotriacontanoic-d4 Acid

  • Starting Material: this compound.

  • Reagents: Deuterated methanol (CD3OD), Sodium deuteroxide (NaOD) in D2O (40 wt. %), D2O, Diethyl ether, 1 M HCl.

  • Procedure:

    • Dissolve 10 mg of this compound in 2 mL of CD3OD in a 10 mL round-bottom flask.

    • Add 200 µL of 40 wt. % NaOD in D2O to the solution.

    • Stir the reaction mixture at 50°C for 24 hours under a nitrogen atmosphere to allow for H/D exchange at the carbons flanking the ketone.

    • Monitor the reaction progress by taking a small aliquot, quenching with 1 M HCl, extracting with diethyl ether, and analyzing by LC-MS to check for the mass shift corresponding to the incorporation of four deuterium atoms.

    • Once the reaction is complete, cool the flask to room temperature and acidify the mixture to pH ~2 with 1 M HCl.

    • Extract the product with diethyl ether (3 x 5 mL).

    • Combine the organic layers and wash with brine (2 x 5 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 12-Oxotriacontanoic-d4 acid using flash column chromatography on silica gel.

    • Confirm the purity and identity of the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

II. Quantitative Analysis of this compound by LC-MS/MS

This protocol details the extraction of this compound from a biological matrix (e.g., plasma, cell lysate) and its subsequent quantification using the synthesized stable isotope-labeled internal standard.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation and Extraction:

    • To 100 µL of sample (e.g., plasma), add 10 µL of a 1 µg/mL solution of 12-Oxotriacontanoic-d4 acid in methanol (internal standard).

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (90% A: 10% B).

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 10% B

      • 18.1-22 min: 10% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound (Analyte): Precursor ion (m/z) -> Product ion (m/z)

      • 12-Oxotriacontanoic-d4 acid (Internal Standard): Precursor ion (m/z) + 4 -> Product ion (m/z) + 4

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both the analyte and the internal standard.

III. Data Presentation

The use of a stable isotope-labeled internal standard allows for the accurate quantification of this compound across different samples. Below is an example of quantitative data obtained from a hypothetical study comparing the levels of this compound in control versus treated cells.

Sample GroupMean Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%)
Control (n=6)15.21.811.8
Treated (n=6)45.84.29.2

IV. Visualization of Workflow and Metabolic Pathway

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Biological Sample add_is Add 12-Oxotriacontanoic-d4 Acid (IS) sample->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge dry_down Dry Down Supernatant centrifuge->dry_down reconstitute Reconstitute dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing lc_ms->data_proc quant_results Quantitative Results data_proc->quant_results

Caption: Workflow for the quantitative analysis of this compound.

Metabolic Pathway of Very-Long-Chain Fatty Acids

Very-long-chain fatty acids are synthesized through a series of elongation steps and are catabolized via peroxisomal beta-oxidation.

G cluster_elongation Fatty Acid Elongation (ER) cluster_degradation Beta-Oxidation (Peroxisome) lcfa Long-Chain Fatty Acyl-CoA (C16-C20) elovl ELOVL Enzymes lcfa->elovl vlcfa Very-Long-Chain Fatty Acyl-CoA (C22-C26) elovl->vlcfa c30_fa Triacontanoyl-CoA (C30) elovl->c30_fa vlcfa->elovl oxidation Oxidation c30_fa->oxidation e.g., via CYP450 peroxisome_import Import into Peroxisome c30_fa->peroxisome_import oxo_c30 This compound oxidation->oxo_c30 beta_ox Beta-Oxidation Cycles peroxisome_import->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa medium_chain Medium-Chain Fatty Acyl-CoA beta_ox->medium_chain

Caption: Simplified metabolic context of a C30 oxo-fatty acid.

Application Notes and Protocols for the Mass Spectrometry Fragmentation of 12-Oxotriacontanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxotriacontanoic acid is a long-chain keto-fatty acid with emerging interest in various fields of research, including metabolism and disease biomarker discovery. Understanding its fragmentation behavior in mass spectrometry is crucial for its accurate identification and quantification in complex biological matrices. These application notes provide a detailed overview of the mass spectrometric fragmentation of this compound and its derivatives, along with comprehensive experimental protocols for its analysis.

The fragmentation of this compound is primarily influenced by the presence of the keto group at the C-12 position and the carboxylic acid moiety at the C-1 position. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for the analysis of such molecules, often coupled with gas chromatography (GC) or liquid chromatography (LC), respectively. Derivatization is frequently employed to improve volatility for GC-MS analysis and to enhance ionization efficiency and impart favorable fragmentation characteristics in LC-MS.[1][2][3]

Mass Spectrometry Fragmentation of this compound Derivatives

The fragmentation of long-chain oxo-fatty acids is characterized by cleavages directed by the carbonyl group and the carboxylic acid function.[4] Upon ionization, particularly with harder techniques like electron ionization, characteristic fragmentation patterns emerge that allow for the localization of the keto group.

Key Fragmentation Pathways:

  • α-Cleavage: The most significant fragmentation for ketones occurs at the carbon-carbon bonds adjacent to the carbonyl group.[5] For this compound, this results in the formation of characteristic acylium ions.

  • McLafferty Rearrangement: For aliphatic ketones and carboxylic acids with a sufficiently long alkyl chain, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule.[6]

  • Charge-Remote Fragmentation: In high-energy collision-induced dissociation (CID), fragmentation can occur along the fatty acid chain, independent of the charge location, providing structural information about the alkyl chain.[4][7]

  • Carboxylic Acid Fragmentation: The carboxylic acid group can undergo characteristic losses of water (H₂O) and the entire carboxyl group (•COOH).[5]

Predicted Electron Ionization (EI) Fragmentation of Methyl 12-Oxotriacontanoate

For GC-MS analysis, this compound is typically derivatized to its methyl ester (methyl 12-oxotriacontanoate) to increase volatility. The following table summarizes the predicted major fragment ions upon electron ionization.

m/z (predicted)Proposed Fragment Structure/LossFragmentation Type
480[M]⁺• (Molecular Ion)-
449[M - •OCH₃]⁺α-cleavage at ester
311[CH₃OCO(CH₂)₁₀CO]⁺α-cleavage N-terminal to keto group
283[M - •(CH₂)₁₇CH₃]⁺α-cleavage C-terminal to keto group
227[CH₃OCO(CH₂)₁₀]⁺Cleavage at C11-C12 with H rearrangement
199[OC(CH₂)₁₀COOCH₃]⁺•McLafferty-type rearrangement

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol outlines the extraction of total fatty acids from a biological sample and their derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal Standard (e.g., heptadecanoic acid)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous Sodium Sulfate

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Lipid Extraction:

    • To 100 µL of the biological sample, add a known amount of internal standard.

    • Add 2 mL of chloroform:methanol (2:1, v/v) and vortex thoroughly for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase.

    • Wash the organic phase with 1 mL of 0.9% NaCl solution, vortex, and centrifuge again.

    • Collect the lower organic phase and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

    • Incubate at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex.

    • Centrifuge at 1000 x g for 5 minutes.

    • Carefully collect the upper hexane layer containing the FAMEs.

    • Repeat the hexane extraction once more.

    • Combine the hexane extracts and evaporate to a final volume of approximately 100 µL for GC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol describes the analysis of underivatized this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization.

Materials:

  • Extracted lipid sample (from Protocol 1, step 1.7) reconstituted in a suitable solvent (e.g., methanol:isopropanol 1:1, v/v)

  • LC-MS grade solvents: Acetonitrile, Methanol, Water, Formic Acid

Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% Formic Acid

    • Gradient: A suitable gradient to elute the long-chain fatty acid (e.g., start with 60% B, increase to 100% B over 15 minutes, hold for 5 minutes, then re-equilibrate).

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry (Negative Ion ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Capillary Voltage: -3.5 kV

    • Drying Gas Temperature: 325°C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • MS/MS Analysis:

      • Precursor Ion: m/z 465.4 [M-H]⁻

      • Collision Energy: Optimized for characteristic fragment ions (e.g., 20-40 eV)

      • Product Ions: Monitor for characteristic fragments resulting from cleavage around the keto group.

Visualizations

Experimental_Workflow_GCMS cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample + Internal Standard Extraction Chloroform:Methanol Extraction Sample->Extraction Wash NaCl Wash Extraction->Wash Dry Drying over Na2SO4 Wash->Dry Evaporate1 Evaporation Dry->Evaporate1 Derivatize BF3/Methanol Derivatization Evaporate1->Derivatize Hexane_Extract Hexane Extraction Derivatize->Hexane_Extract Evaporate2 Concentration Hexane_Extract->Evaporate2 GCMS GC-MS Analysis Evaporate2->GCMS

Caption: Workflow for GC-MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Major Fragments Molecule Methyl 12-Oxotriacontanoate (m/z 480) Frag1 [M - •OCH3]+ (m/z 449) Molecule->Frag1 α-cleavage (ester) Frag2 Acylium Ion (m/z 311) Molecule->Frag2 α-cleavage (keto, N-term) Frag3 Acylium Ion (m/z 283) Molecule->Frag3 α-cleavage (keto, C-term)

Caption: Predicted EI fragmentation of methyl 12-oxotriacontanoate.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of 12-Oxotriacontanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxotriacontanoic acid is a long-chain oxo-fatty acid. The identification and quantification of such molecules are crucial in various research areas, including drug development and metabolic studies, as alterations in lipid metabolism are associated with numerous diseases.[1] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the detailed characterization of lipids like this compound from complex biological matrices.[2] This application note provides a detailed protocol for the identification of this compound using LC-HRMS, including sample preparation, chromatographic separation, and mass spectrometric analysis.

Experimental Protocols

A robust lipidomics workflow is essential for accurate and reproducible results.[3][4] The following protocols are adapted from established methods for the analysis of fatty acids and other lipids.[5][6][7]

Sample Preparation: Lipid Extraction

Effective sample preparation is critical to minimize matrix effects and ensure high recovery of the analyte.[5][8] A liquid-liquid extraction method is commonly employed for lipid analysis.[8][9]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell lysate)

  • Internal Standard (IS): A deuterated or 13C-labeled long-chain fatty acid standard (e.g., Stearic acid-d3)[6] should be used to account for extraction variability. Analytical standards are available from various suppliers.[10][11][12]

  • Methanol (MeOH), HPLC grade

  • Chloroform (CHCl3), HPLC grade

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Centrifuge

Protocol:

  • To 100 µL of the biological sample, add 10 µL of the internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 5 minutes.

  • Add 500 µL of 0.9% NaCl solution and vortex for another 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography Separation

Reverse-phase liquid chromatography is a common technique for separating fatty acids based on their hydrophobicity.[5]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

Gradient Elution:

Time (min) % Mobile Phase B
0.0 30
2.0 30
15.0 95
20.0 95
20.1 30

| 25.0 | 30 |

Flow Rate: 0.3 mL/min Column Temperature: 45 °C Injection Volume: 5 µL

High-Resolution Mass Spectrometry

HRMS instruments, such as Orbitrap or Q-TOF mass spectrometers, provide high mass accuracy and resolution, which are crucial for the confident identification of analytes.[13]

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Thermo Scientific™ Q Exactive™ series or equivalent)[13]

  • Heated Electrospray Ionization (HESI) source

MS Parameters (Negative Ion Mode):

Parameter Setting
Spray Voltage 3.5 kV
Capillary Temperature 320 °C
Sheath Gas Flow Rate 40 (arbitrary units)
Aux Gas Flow Rate 10 (arbitrary units)
Full Scan Resolution 70,000
Scan Range (m/z) 100 - 1000
MS/MS (dd-MS2) Resolution 17,500

| Collision Energy | Stepped (20, 30, 40 eV) |

Data Presentation

The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of this compound (C30H58O3). The expected mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]- is 465.4308.

Table 1: High-Resolution Mass Spectrometry Data for this compound

AnalyteFormulaIon TypeTheoretical m/zMeasured m/zMass Error (ppm)Retention Time (min)
This compoundC30H58O3[M-H]-465.4308[Enter Data][Enter Data][Enter Data]
Internal Standard (Stearic acid-d3)C18H33D3O2[M-H]-286.2803[Enter Data][Enter Data][Enter Data]

Table 2: Key MS/MS Fragmentation Ions for this compound

The fragmentation pattern in MS/MS is crucial for structural elucidation.[14][15] For a 12-oxo fatty acid, characteristic fragments would arise from cleavages alpha to the keto group.[16][17]

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure/Loss
465.4308[Enter Data][e.g., Loss of H2O]
465.4308[Enter Data][e.g., Loss of CO2]
465.4308[Enter Data][e.g., Cleavage at C11-C12 bond]
465.4308[Enter Data][e.g., Cleavage at C12-C13 bond]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis sample Biological Sample is_add Add Internal Standard sample->is_add extraction Liquid-Liquid Extraction (Chloroform:Methanol) is_add->extraction drydown Evaporation under Nitrogen extraction->drydown reconstitution Reconstitution drydown->reconstitution lc_sep UHPLC Separation (C18 Column) reconstitution->lc_sep ms_analysis HRMS Detection (Negative Ion Mode) lc_sep->ms_analysis msms_frag dd-MS2 Fragmentation ms_analysis->msms_frag peak_picking Peak Picking & Integration msms_frag->peak_picking id Identification (Accurate Mass & RT) peak_picking->id quant Quantification (vs. Internal Standard) id->quant struct_elucid Structural Elucidation (MS/MS Fragmentation) id->struct_elucid

Caption: Experimental workflow for this compound analysis.

hypothetical_signaling_pathway cluster_synthesis Biosynthesis cluster_signaling Potential Cellular Signaling cluster_metabolism Metabolism/Degradation precursor Long-Chain Fatty Acid Precursor oxidation Oxidation Event (e.g., CYP450 enzyme) precursor->oxidation oxo_acid This compound oxidation->oxo_acid receptor Nuclear or Membrane Receptor oxo_acid->receptor reduction Reduction to Hydroxy Acid oxo_acid->reduction tf_activation Transcription Factor Activation receptor->tf_activation gene_expression Altered Gene Expression tf_activation->gene_expression beta_oxidation Beta-Oxidation reduction->beta_oxidation

Caption: Hypothetical signaling pathway for an oxo-fatty acid.

Conclusion

This application note outlines a comprehensive workflow for the identification and characterization of this compound using high-resolution mass spectrometry. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the provided data structure and visualizations, offer a solid foundation for researchers in lipidomics and related fields. The high selectivity and sensitivity of this method make it suitable for the analysis of complex biological samples in both academic research and industrial drug development settings.

References

Application of 12-Oxotriacontanoic Acid in Studying Plant Stress Responses

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12-Oxotriacontanoic acid, more commonly known in plant biology as 12-oxo-phytodienoic acid (OPDA) , is a crucial signaling molecule in plants. It is a precursor to the well-known plant hormone jasmonic acid (JA) and also functions independently to regulate a distinct set of genes involved in stress responses.[1][2] This makes OPDA a significant compound for researchers studying plant defense mechanisms against both biotic and abiotic stresses. These application notes provide an overview of OPDA's role and detailed protocols for its use in plant stress research.

OPDA is involved in a variety of stress responses, including wounding, herbivore and pathogen attacks, and temperature extremes.[2][3] Its signaling pathway can be both dependent and independent of the canonical jasmonic acid pathway, which relies on the F-box protein CORONATINE INSENSITIVE 1 (COI1).[4][5] The COI1-independent pathway of OPDA is of particular interest as it unveils a unique layer of plant defense regulation.

Data Presentation

The application of OPDA to plants, such as Arabidopsis thaliana, elicits a distinct transcriptional response. Microarray analyses have been instrumental in identifying genes that are specifically responsive to OPDA and not to jasmonic acid (JA) or methyl jasmonate (MeJA). These are often referred to as OPDA-Specific Response Genes (ORGs).

Table 1: Selected OPDA-Specific Response Genes (ORGs) in Arabidopsis thaliana

This table summarizes a selection of genes identified as upregulated by OPDA treatment in a COI1-independent manner. This data is based on microarray analysis comparing the effects of OPDA, JA, and MeJA.

Gene IDGene Name/FunctionFold Change (OPDA/Control)Responsive to Wounding?
At5g37260CIR1 (Cold-inducible RNA-binding protein)> 2.0Yes
At1g71000DnaJ heat shock protein> 2.0Yes
At1g09350Gols3 (Galactinol synthase 3)> 2.0Yes
At5g17050UGT78D2 (UDP-glycosyltransferase 78D2)> 2.0Yes
At5g05220Unknown protein> 2.0Yes

Data is synthesized from studies such as Taki et al., 2005 and subsequent analyses of cold stress responses which show induction of similar genes.[1][6]

Table 2: Endogenous Levels of OPDA and JA in Response to Wounding in Arabidopsis thaliana

This table illustrates the change in endogenous levels of OPDA and Jasmonic Acid (JA) in Arabidopsis thaliana leaves following mechanical wounding.

Time After WoundingEndogenous OPDA (ng/g FW)Endogenous JA (ng/g FW)
0 min (Control)~200~50
30 min~1500~800
60 min~2000~1200

Note: These are representative values collated from typical wounding response studies. Actual values can vary based on experimental conditions.

Signaling Pathways

OPDA signaling is complex, involving both independent and interconnected pathways with other plant hormones. Below are diagrams illustrating key aspects of OPDA signaling.

OPDA_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic_Acid Linolenic Acid LOX Lipoxygenase (LOX) Linolenic_Acid->LOX AOS Allene Oxide Synthase (AOS) LOX->AOS AOC Allene Oxide Cyclase (AOC) AOS->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA OPR3 OPDA Reductase 3 (OPR3) OPDA->OPR3 Transport Beta_Oxidation β-oxidation OPR3->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA

Caption: Biosynthesis of OPDA and its conversion to Jasmonic Acid.

OPDA_Signaling cluster_stress Stress (e.g., Wounding) cluster_opda_pathway OPDA-Specific Pathway cluster_ja_pathway JA-Dependent Pathway Wounding Wounding OPDA OPDA Wounding->OPDA CYP20_3 Cyclophilin 20-3 (CYP20-3) OPDA->CYP20_3 JA_Ile JA-Isoleucine OPDA->JA_Ile Conversion TGA_TFs TGA Transcription Factors CYP20_3->TGA_TFs ORGs OPDA-Responsive Genes (ORGs) TGA_TFs->ORGs Defense_Response Stress and Defense Responses ORGs->Defense_Response COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressors COI1->JAZ Degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Repression JA_Genes JA-Responsive Genes MYC2->JA_Genes

Caption: Simplified overview of OPDA and JA signaling pathways.

Experimental Protocols

Protocol 1: Preparation and Application of 12-oxo-phytodienoic acid (OPDA)

Objective: To prepare a stock solution of OPDA and apply it to Arabidopsis thaliana seedlings for gene expression analysis.

Materials:

  • 12-oxo-phytodienoic acid (OPDA)

  • Ethanol (absolute)

  • Sterile deionized water

  • Murashige and Skoog (MS) medium

  • Petri plates

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Growth chamber

Procedure:

  • Stock Solution Preparation:

    • Dissolve OPDA in a small volume of absolute ethanol to make a concentrated stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C in a tightly sealed, light-protected vial.

  • Plant Growth:

    • Sterilize Arabidopsis thaliana seeds and sow them on MS medium solidified with 0.8% agar in Petri plates.

    • Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C. Grow seedlings for 10-14 days.

  • OPDA Treatment:

    • Prepare the final treatment solution by diluting the OPDA stock solution in sterile deionized water to the desired final concentration (e.g., 50 µM). Include the same concentration of ethanol in the control solution.

    • Gently flood the Petri plates containing the seedlings with the OPDA solution or the control solution.

    • Incubate the seedlings for the desired time points (e.g., 30 minutes, 3 hours, 6 hours).

  • Harvesting:

    • After the treatment period, quickly blot the seedlings dry with paper towels.

    • Freeze the seedlings immediately in liquid nitrogen and store at -80°C for subsequent RNA extraction and gene expression analysis.

OPDA_Treatment_Workflow Start Start: Grow A. thaliana seedlings Prepare_Solution Prepare 50 µM OPDA and Control Solutions Start->Prepare_Solution Treat_Seedlings Flood plates with solutions Prepare_Solution->Treat_Seedlings Incubate Incubate for desired time points (e.g., 30 min, 3h) Treat_Seedlings->Incubate Harvest Blot dry and flash-freeze in liquid nitrogen Incubate->Harvest Analyze RNA extraction and qRT-PCR/Microarray Harvest->Analyze

Caption: Workflow for OPDA treatment of Arabidopsis seedlings.

Protocol 2: Mechanical Wounding Assay

Objective: To induce a wound response in Arabidopsis thaliana leaves to study the endogenous production of OPDA and downstream gene expression.

Materials:

  • Arabidopsis thaliana plants (4-6 weeks old)

  • Forceps or a hemostat

  • Liquid nitrogen

  • Mortar and pestle

Procedure:

  • Plant Growth:

    • Grow Arabidopsis thaliana plants in soil under a 16-hour light/8-hour dark cycle at 22°C for 4-6 weeks until they have well-developed rosettes.

  • Wounding Treatment:

    • Select healthy, fully expanded leaves for wounding.

    • Using forceps or a hemostat, crush the leaf lamina at multiple points along the midrib. Ensure consistent wounding across different plants and replicates.

    • Leave a set of plants unwounded to serve as a control.

  • Time Course and Harvesting:

    • Harvest the wounded leaves (and control leaves) at various time points after wounding (e.g., 0 min, 30 min, 60 min, 90 min).

    • Immediately freeze the harvested leaves in liquid nitrogen to halt any further biological activity.

    • Store samples at -80°C until analysis.

  • Analysis:

    • For OPDA quantification, the frozen tissue can be ground to a fine powder in liquid nitrogen and subjected to phytohormone extraction and analysis by LC-MS/MS.

    • For gene expression analysis, extract RNA from the ground tissue for use in qRT-PCR or microarray analysis.

Protocol 3: Measurement of Reactive Oxygen Species (ROS)

Objective: To measure the accumulation of ROS in plant tissue in response to OPDA treatment or wounding, as OPDA signaling is often linked with redox status.

Materials:

  • Plant tissue (from Protocol 1 or 2)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) solution (10 µM in a suitable buffer)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Fluorescence microscope or plate reader

Procedure:

  • Tissue Preparation:

    • Excise small sections of leaf tissue from treated and control plants.

  • Staining:

    • Infiltrate the leaf sections with the H2DCFDA solution. This can be done by vacuum infiltration or by simply incubating the tissue in the solution for 10-15 minutes in the dark.

    • H2DCFDA is a non-fluorescent probe that becomes fluorescent upon oxidation by ROS within the cells.

  • Washing:

    • Briefly wash the tissue with the phosphate buffer to remove excess stain.

  • Visualization and Quantification:

    • Mount the stained tissue on a microscope slide and observe under a fluorescence microscope with appropriate filters (excitation ~488 nm, emission ~525 nm).

    • Alternatively, for a more quantitative approach, the fluorescence can be measured using a microplate reader if the experiment is adapted to a multi-well plate format.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific experimental setup and objectives. Safety precautions should be followed when handling chemicals and liquid nitrogen.

References

Application Notes and Protocols: Analytical Standards for 12-Oxotriacontanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxotriacontanoic acid is a very-long-chain oxo-fatty acid. The analysis of such molecules presents unique challenges due to their low solubility in aqueous solutions and potential for low abundance in biological matrices. This document provides an overview of the analytical standards, proposed analytical methods, and experimental workflows for the characterization and quantification of this compound.

It is important to note that a certified analytical standard for this compound may not be readily available from commercial suppliers. Researchers may need to consider custom synthesis or sourcing from specialized chemical providers. The protocols provided herein are based on established methods for similar long-chain fatty acids and should be adapted and validated for the specific matrix and instrumentation used.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for the development of appropriate analytical methods, particularly for sample preparation and chromatography.

PropertyValueSource
IUPAC Name This compoundInferred from related compounds
Molecular Formula C30H58O3PubChem (for 11-oxotriacontanoic acid)[1]
Molecular Weight 466.78 g/mol Calculated
Monoisotopic Mass 466.4386 g/mol PubChem (for 11-oxotriacontanoic acid)[1]
Predicted XlogP 11.5PubChem (for 11-oxotriacontanoic acid)[1]
Appearance White to off-white solid (Predicted)N/A
Solubility Insoluble in water; soluble in organic solvents like methanol, ethanol, and chloroform (Predicted)N/A

Analytical Methodologies

The selection of an appropriate analytical method depends on the research objective, whether it is for identification, characterization, or quantification. Below are protocols for common analytical techniques that can be adapted for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is a highly sensitive and specific technique suitable for the quantification of low-abundance lipids in complex biological samples.[2]

Sample Preparation (from Serum/Plasma)

  • To 100 µL of serum or plasma, add an appropriate internal standard (e.g., a deuterated analog of this compound if available, or another long-chain fatty acid with similar properties).

  • Perform a protein precipitation step by adding 400 µL of ice-cold methanol.

  • Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE) and 250 µL of water.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

  • Collect the upper organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Chromatographic Conditions

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size)[2]
Mobile Phase A Water with 0.1% formic acid[2]
Mobile Phase B Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
Gradient Start with 50% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters (Triple Quadrupole)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions To be determined by infusing a standard of this compound. The precursor ion would be [M-H]-, and fragment ions would likely result from neutral losses of H2O and CO2.[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For less complex samples or when mass spectrometry is not available, HPLC-UV can be used.[1] However, sensitivity and specificity may be lower. Organic acids typically show absorbance at short wavelengths (~210 nm).[1]

Sample Preparation

Sample preparation can follow a similar liquid-liquid extraction protocol as for LC-MS/MS.

Chromatographic Conditions

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)[4]
Mobile Phase A Water with 0.1% phosphoric acid
Mobile Phase B Acetonitrile
Gradient Start with 60% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min[4]
Column Temperature 35°C
Injection Volume 20 µL
Detection Wavelength 210 nm[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful tool for the structural elucidation of synthesized standards.

Sample Preparation

  • Dissolve 5-10 mg of the purified this compound standard in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).

  • Transfer the solution to an NMR tube.

Acquisition Parameters (Example for a 500 MHz Spectrometer)

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 2.0 s2.0 s
Spectral Width 20 ppm240 ppm

Diagrams

experimental_workflow Figure 1: General Workflow for Analysis of this compound cluster_synthesis Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis synthesis Custom Synthesis or Sourcing characterization Structural Characterization (NMR, HRMS) synthesis->characterization lcms LC-MS/MS for Quantification characterization->lcms sample Biological Sample Collection extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction derivatization Derivatization (Optional, for GC-MS) extraction->derivatization extraction->lcms hplc HPLC-UV for Screening extraction->hplc gcms GC-MS (with derivatization) derivatization->gcms quant Quantitative Analysis lcms->quant hplc->quant gcms->quant validation Method Validation quant->validation

Caption: General Workflow for Analysis of this compound

method_selection Figure 2: Logic for Analytical Method Selection cluster_goals Figure 2: Logic for Analytical Method Selection cluster_methods Figure 2: Logic for Analytical Method Selection goal Research Goal quant Quantitative Analysis in Complex Matrix goal->quant screen Screening/Purity Check goal->screen structure Structural Elucidation of Standard goal->structure lcms LC-MS/MS quant->lcms High Sensitivity & Specificity hplc HPLC-UV screen->hplc Simpler & More Accessible nmr NMR Spectroscopy structure->nmr Definitive Structure

References

Troubleshooting & Optimization

Technical Support Center: High-Resolution VLCFA Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of very-long-chain fatty acids (VLCFAs) using High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high resolution for Very-Long-Chain Fatty Acids (VLCFAs) in HPLC challenging?

A1: The analysis of VLCFAs presents several challenges due to their structural properties. These molecules are long-chain hydrocarbons, which makes them highly non-polar and structurally similar, leading to co-elution and poor resolution in reversed-phase chromatography. Furthermore, their inherent lack of strong UV chromophores necessitates derivatization for sensitive detection by UV-Vis, and their poor ionization efficiency can be a hurdle for mass spectrometry (MS) analysis.[1][2]

Q2: Is derivatization required for VLCFA analysis?

A2: While not strictly mandatory for all detection methods, derivatization is highly recommended and often necessary for robust and sensitive VLCFA analysis.[3] Chemical derivatization can introduce a UV-absorbing or fluorescent tag onto the fatty acid's carboxyl group, significantly enhancing detection sensitivity.[4][5][6] For mass spectrometry, derivatization can improve ionization efficiency, allowing for detection in positive ion mode, which often results in increased sensitivity and charge reversal.[1][7]

Q3: What are the most common types of columns used for separating VLCFAs?

A3: Reversed-phase columns, particularly C18, are widely used for the separation of fatty acids.[3][8] However, for the complex mixtures and subtle structural differences found in VLCFAs, other stationary phases can offer superior performance. Mixed-mode columns that combine reversed-phase and anion-exchange mechanisms, such as the Atlantis PREMIER BEH C18 AX, have demonstrated excellent retention and separation capabilities for a wide range of fatty acids, including VLCFAs.[9] Other columns, like C4 or Phenyl-Hexyl, have also been successfully used in specific LC-MS methods.[10][11]

Q4: How does the mobile phase composition impact the resolution of VLCFAs?

A4: The mobile phase is a critical factor in controlling the retention and separation of analytes in HPLC.[12] For VLCFAs, the mobile phase typically consists of a mixture of an aqueous component and an organic solvent like acetonitrile or methanol.[12] Adjusting the solvent ratio, pH, and including additives can significantly improve resolution.[13][14] For acidic analytes like fatty acids, controlling the pH of the mobile phase is crucial; a pH of around 2-3 helps to keep the acids in their protonated form, leading to better retention and peak shape on a reversed-phase column.[15]

Q5: What are the most effective detection methods for VLCFAs after HPLC separation?

A5: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is one of the most powerful and widely used detection methods for VLCFAs due to its high sensitivity and selectivity.[7][9] When coupled with liquid chromatography (LC-MS/MS), it allows for the quantification of various VLCFAs in complex biological samples.[7] UV/Visible spectrophotometric detection is also a viable option, especially after derivatizing the VLCFAs with a chromophore-containing reagent.[10][11][16]

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of VLCFAs.

Problem: Poor Peak Resolution or Peak Overlapping

When chromatograms show peaks that are not fully separated (baseline resolution is not achieved), it compromises accurate quantification.[17]

Answer:

Improving resolution requires a systematic approach that involves optimizing several parameters of your HPLC method.[13][18]

Troubleshooting Steps:

  • Review Your Column Choice: The stationary phase is a primary driver of separation.[19] If you are using a standard C18 column, consider switching to a column with a different selectivity or a mixed-mode column for better separation of complex fatty acid mixtures.[9] Longer columns or columns with smaller particle sizes can also increase efficiency and resolution, though this may increase backpressure.[17][20]

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: Modifying the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can alter retention times and improve peak spacing.[14]

    • Control pH: For VLCFAs, maintaining a low mobile phase pH (e.g., 2.5-3.5 using formic or acetic acid) ensures the analytes are in their neutral form, which improves retention on reversed-phase columns.[15]

    • Utilize Gradient Elution: A shallow gradient (a slow increase in the organic solvent percentage over time) can significantly enhance the resolution of closely eluting compounds like VLCFAs.[13][14]

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can increase resolution by allowing more time for interactions between the analytes and the stationary phase, but it will also lengthen the analysis time.[17][20]

    • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which may improve separation efficiency.[14][17] However, be cautious as excessively high temperatures can degrade the column or the sample.[14]

Column TypeStationary Phase ChemistryKey AdvantagesReference(s)
Reversed-Phase C18, C8Widely available, good for general fatty acid separation.[3]
Mixed-Mode BEH C18 AX (Reversed-Phase & Anion-Exchange)Superior retention and versatility for complex mixtures.[9][9]
Specialized Reversed-Phase Phenyl-Hexyl, C4Offers different selectivity which can be beneficial for specific VLCFA species.[10][11]
Fused-Core Particles Ascentis® ExpressProvides high-resolution separations at faster flow rates.[21][21]
ParameterActionExpected OutcomeReference(s)
Solvent Strength Decrease organic modifier percentageIncreased retention, potentially better separation of early-eluting peaks.[14]
pH Adjust to pH 2.5-3.5 with acid (e.g., 0.1% Formic Acid)Suppresses ionization of fatty acids, improving peak shape and retention.[15]
Gradient Implement a shallower gradientImproves resolution for complex mixtures with many closely eluting peaks.[13][14]
Additives Use of ion-pairing agents (e.g., TFA)Can help with difficult separations of ionic analytes.[22][22]
Problem: Broad or Tailing Peaks

Broad or asymmetric (tailing) peaks can be indicative of several issues, from column problems to improper sample preparation.[23]

Answer:

  • Check for Column Overload: Injecting too much sample can lead to peak distortion.[13] Try reducing the injection volume or diluting the sample.[17][20]

  • Inspect the Column: Column degradation or contamination can cause poor peak shape.[13] Flush the column with a strong solvent or, if the column is old, replace it. Using a guard column can help extend the life of your analytical column.[13]

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase to avoid peak distortion.[23]

Problem: Low Sensitivity or Poor Detection

This issue arises when the detector signal for the VLCFA peaks is weak, making quantification unreliable.

Answer:

  • Implement or Optimize Derivatization: VLCFAs lack strong chromophores, making them difficult to detect with standard UV detectors.[5] Derivatizing them with an agent like 2,4'-dibromoacetophenone or 2-nitrophenylhydrazine introduces a UV-active group, significantly increasing sensitivity.[4][10] For LC-MS, derivatization can greatly enhance ionization efficiency.[1]

  • Switch to a More Sensitive Detector: If you are using a UV detector and still face sensitivity issues after derivatization, consider using a mass spectrometer. LC-MS/MS offers superior sensitivity and selectivity for quantifying VLCFAs in complex matrices.[7][9]

Experimental Protocols

Protocol 1: Derivatization of VLCFAs with 2-Nitrophenylhydrazine (NPH)

This protocol is adapted from a method used for quantifying VLCFAs in human plasma.[10][11]

Materials:

  • VLCFA sample (post-extraction and saponification)

  • 2-Nitrophenylhydrazine (NPH) hydrochloride solution

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution

  • Pyridine

  • Hexane

  • Methanol

  • Water

Procedure:

  • Reconstitution: Reconstitute the dried fatty acid extract in a suitable solvent.

  • Derivatization Reaction:

    • To the sample, add NPH solution.

    • Add EDC solution.

    • Add pyridine to catalyze the reaction.

  • Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for approximately 25-30 minutes.

  • Extraction: After incubation, cool the sample and extract the derivatized VLCFAs using hexane.

  • Evaporation and Reconstitution: Evaporate the hexane layer to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase (e.g., Methanol/Water mixture) for injection.

Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts in VLCFA analysis.

G start Poor Resolution or Overlapping Peaks check_column Step 1: Evaluate Column Is it appropriate for VLCFAs? start->check_column change_column Action: Switch to Mixed-Mode or High-Efficiency Column check_column->change_column If No optimize_mp Step 2: Optimize Mobile Phase check_column->optimize_mp If Yes change_column->optimize_mp adjust_gradient Action: Make Gradient Shallower optimize_mp->adjust_gradient adjust_ph Action: Lower pH to 2.5-3.5 optimize_mp->adjust_ph optimize_conditions Step 3: Adjust Flow Rate & Temperature adjust_gradient->optimize_conditions adjust_ph->optimize_conditions lower_flow Action: Decrease Flow Rate optimize_conditions->lower_flow adjust_temp Action: Increase Temperature (within column limits) optimize_conditions->adjust_temp end_node Resolution Improved lower_flow->end_node adjust_temp->end_node

Caption: Troubleshooting workflow for poor HPLC resolution of VLCFAs.

G center VLCFA Resolution in RP-HPLC col Stationary Phase (Column Chemistry) center->col mp Mobile Phase (Composition & pH) center->mp temp Temperature center->temp flow Flow Rate center->flow deriv Derivatization center->deriv col_type e.g., C18, Mixed-Mode col->col_type col_params Particle Size, Length col->col_params mp_solv Solvent Ratio mp->mp_solv mp_ph pH Control mp->mp_ph mp_grad Gradient Profile mp->mp_grad deriv_reagent Improves Peak Shape & Detectability deriv->deriv_reagent

Caption: Key factors influencing the HPLC separation of VLCFAs.

References

Technical Support Center: Optimizing Derivatization Yield for Long-Chain Keto Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization yield of long-chain keto acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatization for analyzing long-chain keto acids?

A1: Derivatization is a chemical modification process used to enhance the analytical properties of long-chain keto acids. For GC-MS analysis, derivatization increases the volatility and thermal stability of these otherwise non-volatile compounds, allowing them to be vaporized without degradation in the GC inlet.[1] For both GC-MS and LC-MS, derivatization can improve chromatographic separation and increase detection sensitivity.

Q2: Which are the most common derivatization methods for long-chain keto acids?

A2: The most common methods include:

  • Two-step methoximation and silylation (e.g., with MSTFA) for GC-MS analysis.[1][2][3]

  • Pentafluorobenzyl hydroxylamine (PFBHA) derivatization for GC-MS analysis, which is specific for carbonyl groups.[4][5][6]

  • o-phenylenediamine (OPD) derivatization for LC-MS analysis, which forms stable, fluorescent quinoxalinol products.[7][8]

Q3: Why is a two-step (methoximation followed by silylation) approach often recommended for GC-MS analysis of keto acids?

A3: The initial methoximation step converts the keto group into a methoxime. This is crucial because it prevents the keto acid from undergoing tautomerization (isomerization), which would otherwise lead to the formation of multiple silylated derivatives from a single analyte, complicating the resulting chromatogram and compromising quantification.[1]

Q4: I am seeing multiple peaks for a single keto acid standard after silylation. What could be the cause?

A4: The presence of multiple peaks for a single keto acid standard after silylation is often due to incomplete derivatization or the formation of different isomers (tautomers) if a methoximation step was not performed prior to silylation.[1] Ensure that the reaction has gone to completion by optimizing reaction time and temperature, and always perform methoximation before silylation for keto-containing compounds. The presence of water can also lead to incomplete derivatization and side reactions.

Q5: How critical are anhydrous (dry) conditions for silylation reactions?

A5: Anhydrous conditions are absolutely critical for successful silylation. Silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly sensitive to moisture. Any water present in the sample or solvent will preferentially react with the silylating agent, reducing the derivatization yield of the target analyte and potentially leading to the hydrolysis of the already formed derivatives.[1]

Troubleshooting Guides

Low Derivatization Yield
Symptom Possible Cause Suggested Solution
Low peak intensity for all analytes after silylation (MSTFA). Presence of moisture in the sample or reagents.Lyophilize (freeze-dry) samples to complete dryness before adding derivatization reagents.[1] Use anhydrous solvents and store silylating agents under inert gas and in a desiccator.
Insufficient amount of derivatizing reagent.Ensure a sufficient molar excess of the silylating reagent to the analyte.
Suboptimal reaction temperature or time.Increase the reaction temperature (e.g., to 60-80°C) and/or extend the reaction time. Monitor the yield at different time points to determine the optimal duration.[9]
Low yield specifically for sterically hindered keto acids. Incomplete reaction due to steric hindrance.For silylation, consider adding a catalyst such as Trimethylchlorosilane (TMCS) to the reaction mixture to improve the derivatization efficiency of sterically hindered groups.[4]
Low yield with PFBHA derivatization. Suboptimal pH of the reaction mixture.Adjust the pH of the sample to the optimal range for PFBHA derivatization, which is typically acidic.
Insufficient reaction time.PFBHA derivatization can be slower than silylation. Increase the reaction time, potentially up to 24 hours, to ensure the reaction goes to completion.[6]
Low recovery after OPD derivatization and extraction. Inefficient extraction of the quinoxalinol derivatives.Optimize the liquid-liquid extraction solvent and procedure. Ensure proper phase separation and minimize loss during solvent transfer.
Degradation of the OPD derivative.While generally stable, prolonged exposure to light or extreme pH can degrade the derivatives. Store samples in amber vials and analyze them within a reasonable timeframe. OPD derivatives have been shown to be stable for at least 9 days at 4°C.[7]
Inconsistent Results and Poor Reproducibility
Symptom Possible Cause Suggested Solution
High variability in peak areas between replicate injections. Inconsistent sample handling and derivatization.Ensure precise and consistent pipetting of all reagents and samples. Use an internal standard to correct for variations in sample preparation and injection volume.
Degradation of derivatives in the autosampler.Limit the time samples are stored in the autosampler before injection. If possible, use a cooled autosampler tray. The stability of PFBHA derivatives of keto-acids can be limited, with some degradation observed after approximately 38 days at 4°C.[4]
Presence of interfering peaks in the chromatogram. Contamination from reagents, solvents, or labware.Use high-purity solvents and reagents. Thoroughly clean all glassware and reaction vials. Run a blank sample (containing only solvent and derivatizing reagents) to identify any background contamination.
Side reactions during derivatization.For silylation, the presence of residual water or other reactive compounds can lead to side products. For OPD derivatization, ensure the reaction conditions are optimized to minimize the formation of byproducts.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for common derivatization methods for keto acids. Note that optimal conditions may vary depending on the specific long-chain keto acid and the sample matrix.

Derivatization Method Target Analytes Typical Reagents Reaction Conditions Expected Yield/Recovery Reference
Methoximation & Silylation Keto acids for GC-MSMethoxyamine hydrochloride (MeOx) in pyridine, followed by MSTFA +/- 1% TMCSMeOx: 30-90 min at 30-60°C; MSTFA: 30-120 min at 60-80°CGenerally high (>95%) under optimized, anhydrous conditions.[1]
PFBHA Derivatization Keto acids for GC-MSO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)2-24 hours at room temperature to 70°CHigh, with recoveries often in the range of 96-109% for biological samples.[2][2][6]
OPD Derivatization α-Keto acids for LC-MSo-phenylenediamine (OPD)30-60 min at 80-100°C in acidic conditionsGood recovery, often >80%, but can be matrix-dependent.[7]

Experimental Protocols

Protocol 1: Two-Step Methoximation and Silylation for GC-MS Analysis

This protocol is adapted for the derivatization of long-chain keto acids in a dried sample extract.

Materials:

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Internal standard solution

  • Heating block or oven

  • Vortex mixer

  • GC vials with inserts

Procedure:

  • Ensure the sample extract is completely dry. This is typically achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Add 50 µL of the MeOx solution to the dried sample.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the sample at 60°C for 60 minutes to facilitate methoximation.

  • Cool the sample to room temperature.

  • Add 50 µL of MSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the sample at 60°C for 45 minutes for the silylation reaction.

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

Protocol 2: PFBHA Derivatization for GC-MS Analysis

This protocol is suitable for the derivatization of keto acids in an aqueous or dried sample.

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water or buffer)

  • Organic solvent for extraction (e.g., dichloromethane or hexane)

  • Acid (e.g., HCl) to adjust pH

  • Heating block or water bath

  • Vortex mixer

  • GC vials

Procedure:

  • If the sample is aqueous, adjust the pH to approximately 3-4 with acid. If the sample is dry, reconstitute in a suitable buffer at pH 3-4.

  • Add an excess of the PFBHA solution to the sample.

  • Cap the vial and vortex thoroughly.

  • Incubate the reaction mixture at 60°C for 2 hours. For some analytes, a longer reaction time at room temperature (up to 24 hours) may yield better results.[6]

  • Cool the sample to room temperature.

  • Extract the PFBHA derivatives by adding an organic solvent (e.g., 2 volumes of dichloromethane), vortexing, and allowing the layers to separate.

  • Carefully transfer the organic layer to a clean vial.

  • Repeat the extraction for a second time and combine the organic layers.

  • The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Transfer the final extract to a GC vial for analysis.

Protocol 3: o-phenylenediamine (OPD) Derivatization for LC-MS Analysis

This protocol is designed for the derivatization of α-keto acids.

Materials:

  • o-phenylenediamine (OPD) solution (e.g., 2 mg/mL in 1 M HCl)

  • Strong acid (e.g., trichloroacetic acid) for sample deproteinization (if necessary)

  • Heating block

  • LC vials

Procedure:

  • For biological samples, deproteinize by adding an equal volume of a strong acid like trichloroacetic acid, vortex, and centrifuge to pellet the protein. Use the supernatant for derivatization.

  • Mix the sample (or standard) with an equal volume of the OPD solution in a reaction vial.

  • Cap the vial and heat at 100°C for 40 minutes.

  • Cool the sample to room temperature.

  • The sample is now ready for direct injection into the LC-MS system. If necessary, the derivatized sample can be further purified by solid-phase extraction (SPE).

Visualizations

Derivatization_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis Analysis start Dried Sample Extract methoximation 1. Methoximation (MeOx in Pyridine) 60°C, 60 min start->methoximation Protects keto group silylation 2. Silylation (MSTFA + 1% TMCS) 60°C, 45 min methoximation->silylation Derivatizes acidic protons gcms_analysis GC-MS Analysis silylation->gcms_analysis

Figure 1. Experimental workflow for two-step derivatization for GC-MS.

PFBHA_Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis Analysis start Aqueous or Reconstituted Sample ph_adjust Adjust pH to 3-4 start->ph_adjust pfbha_reaction Add PFBHA Incubate 60°C, 2h ph_adjust->pfbha_reaction extraction Liquid-Liquid Extraction (Dichloromethane) pfbha_reaction->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis

Figure 2. Experimental workflow for PFBHA derivatization for GC-MS.

Logical_Relationship_Troubleshooting issue Low Derivatization Yield Low Peak Intensity Incomplete Reaction Poor Reproducibility cause1 Moisture Contamination Reacts with reagent Hydrolyzes derivative issue:f0->cause1 issue:f2->cause1 cause2 Suboptimal Conditions Temperature too low Time too short Incorrect pH issue:f1->cause2 cause3 Reagent Issues Insufficient amount Degraded reagent issue:f1->cause3 cause4 Sample Matrix Effects Interfering compounds Analyte loss during prep issue:f2->cause4 solution1 Ensure Anhydrous Conditions (Lyophilize, use dry solvents) cause1->solution1 solution2 Optimize Reaction Parameters (Time, Temperature, pH) cause2->solution2 solution3 Verify Reagent Quality & Quantity (Use excess, fresh reagent) cause3->solution3 solution4 Improve Sample Cleanup (SPE, LLE) & Use Internal Standard cause4->solution4

Figure 3. Logical relationship for troubleshooting low derivatization yield.

References

Technical Support Center: ESI-MS Analysis of 12-Oxotriacontanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for troubleshooting issues related to the analysis of 12-Oxotriacontanoic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides in-depth answers to common challenges, detailed experimental protocols, and visual workflows to enhance your understanding and experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing poor signal intensity or no signal at all for this compound in my ESI-MS experiment?

A1: Poor ionization of very long-chain oxo-fatty acids like this compound is a common issue in ESI-MS. Several factors can contribute to this:

  • Suboptimal Ionization Mode: While fatty acids are typically analyzed in negative ion mode to detect the deprotonated molecule [M-H], the long alkyl chain of this compound can decrease its ionization efficiency.

  • Inappropriate Solvent System: The composition of your mobile phase, including organic solvents and additives, plays a critical role in ionization. The absence of a suitable modifier to promote proton abstraction (in negative mode) or adduct formation (in positive mode) can lead to poor signal.

  • Unoptimized ESI Source Parameters: The physical parameters of the ESI source, such as capillary voltage, nebulizer gas pressure, and desolvation temperature, need to be optimized for your specific analyte and flow rate. Non-optimized parameters can lead to inefficient ion generation or in-source fragmentation.[1][2]

  • Analyte Concentration: The concentration of this compound in your sample may be below the limit of detection for your current method.

A logical approach to troubleshooting this issue is to systematically evaluate and optimize your experimental conditions.

Troubleshooting_Workflow cluster_start Start: Poor Signal for this compound cluster_method_optimization Method Optimization cluster_advanced_techniques Advanced Techniques cluster_outcome Outcome Start Poor or No Signal Observed Ionization_Mode Step 1: Verify Ionization Mode (Negative vs. Positive) Start->Ionization_Mode Begin Troubleshooting Solvent_System Step 2: Optimize Solvent System (Solvents & Modifiers) Ionization_Mode->Solvent_System If signal is still poor Source_Parameters Step 3: Tune ESI Source Parameters Solvent_System->Source_Parameters If signal is still poor Improved_Signal Improved Signal Intensity Solvent_System->Improved_Signal Optimization Successful Adduct_Formation Step 4: Promote Adduct Formation (e.g., [M+Li]+) Source_Parameters->Adduct_Formation If signal is still poor Source_Parameters->Improved_Signal Optimization Successful Derivatization Step 5: Chemical Derivatization Adduct_Formation->Derivatization If signal is still poor Adduct_Formation->Improved_Signal Optimization Successful Derivatization->Improved_Signal Significant Enhancement

Caption: A stepwise workflow for troubleshooting poor signal intensity of this compound in ESI-MS.

Q2: What is the best ionization mode, positive or negative, for analyzing this compound?

A2: Fatty acids are most commonly analyzed in negative ion mode to detect the [M-H]- ion. However, for very long-chain fatty acids, the ionization efficiency in negative mode can be suboptimal. Therefore, exploring positive ion mode is highly recommended, especially when strategies to form adducts are employed.

Ionization ModePrimary IonTypical ModifiersAdvantagesDisadvantages
Negative [M-H]Ammonium hydroxide, weak acids like acetic acid[3][4]Direct detection of the deprotonated molecule.Can have lower sensitivity for long-chain fatty acids.
Positive [M+H]+, [M+Na]+, [M+Li]+Formic acid, ammonium formate, alkali metal salts[5][6][7]Can significantly enhance signal through adduct formation.[5]Requires the addition of modifiers; may complicate spectra with multiple adducts.
Q3: How can I optimize my solvent system to improve the ionization of this compound?

A3: Solvent optimization is crucial. The goal is to use a solvent system that ensures the analyte is soluble and promotes efficient ionization.

  • Organic Solvents: A combination of acetonitrile (ACN) and isopropanol (IPA) with water is a good starting point. IPA can improve the solubility of long-chain lipids.

  • Mobile Phase Modifiers: Additives are essential for enhancing ionization. The choice of modifier depends on the selected ionization mode.

Ionization ModeRecommended ModifierConcentrationRationale
Negative Acetic Acid1 mM[3]Promotes the formation of [M-H]- ions.
Positive Formic Acid0.1% - 0.2%[3][8]Facilitates protonation to form [M+H]+ ions.
Positive Ammonium Formate10 mM[8]Promotes the formation of [M+NH4]+ adducts.
Positive Lithium HydroxideLow µM to mM rangePromotes the formation of stable [M+Li]+ adducts, which can be highly sensitive.[5]

Experimental Protocol: Solvent System Optimization

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or isopropanol).

  • Prepare Infusion Solutions: Dilute the stock solution to a final concentration of 1-10 µg/mL in different mobile phase compositions for direct infusion analysis.

  • Test Solvent Compositions:

    • 60:40 Acetonitrile/Water + Modifier

    • 90:10 Isopropanol/Acetonitrile + Modifier[8]

    • 50:50 Methanol/Water + Modifier

  • Test Modifiers: For each solvent composition, test the recommended modifiers listed in the table above.

  • Analyze and Compare: Infuse each solution into the ESI-MS and record the signal intensity of the target ion ([M-H], [M+H], or adducts). Compare the results to identify the optimal solvent system.

Q4: I am still getting a weak signal after optimizing my solvents. What ESI source parameters should I adjust?

A4: Fine-tuning the ESI source parameters is the next critical step. The optimal settings can vary significantly between instruments.

ParameterTypical RangeEffect on IonizationTroubleshooting Tip
Capillary Voltage 3–5 kV (positive), -2.5 to -4 kV (negative)[9]Controls the electric field for ion generation.Too high a voltage can cause in-source fragmentation or corona discharge. Start in the middle of the range and adjust in small increments (0.2-0.5 kV).[10]
Nebulizer Gas Pressure 20–60 psi[9]Affects the size of the sprayed droplets.Higher pressure leads to smaller droplets and better desolvation, but excessive pressure can suppress the signal.
Desolvation (Drying) Gas Temperature 250–450°C[9]Aids in solvent evaporation from the droplets.Higher temperatures improve desolvation but can cause thermal degradation of the analyte. For lipids, a lower temperature (e.g., 280°C) might be optimal to prevent in-source fragmentation.[11]
Sheath Gas Temperature 250-400°CInfluences the desolvation process.A higher sheath gas temperature can significantly influence ionization selectivity.[12]

Experimental Protocol: ESI Source Parameter Optimization

  • Use the Optimal Solvent System: Prepare your sample in the best solvent system identified in the previous step.

  • Infuse at a Constant Flow Rate: Use a syringe pump to deliver the sample to the ESI source at a typical LC flow rate (e.g., 0.2-0.4 mL/min).

  • Optimize One Parameter at a Time:

    • Set all parameters to the instrument's default or recommended starting values.

    • Vary one parameter (e.g., capillary voltage) across its range while keeping others constant.

    • Record the signal intensity for each setting.

    • Return the optimized parameter to its best setting and move to the next parameter.

  • Iterate if Necessary: After optimizing all parameters, you may need to re-optimize the first parameter, as they can be interdependent.

Q5: What is chemical derivatization, and can it help improve the signal for this compound?

A5: Chemical derivatization is a highly effective strategy to significantly improve the ionization efficiency of fatty acids.[13][14][15] The process involves chemically modifying the carboxylic acid group to introduce a moiety that is easily ionized, often one with a permanent positive charge. This allows for analysis in positive ion mode with a dramatic increase in sensitivity, sometimes by several orders of magnitude.[16][17][18]

Derivatization_Concept cluster_before Before Derivatization cluster_process Derivatization Process cluster_after After Derivatization Analyte_Before This compound (Poorly Ionizing) Reaction Chemical Reaction with Derivatizing Agent Analyte_Before->Reaction Reacts with Analyte_After Derivatized Analyte (Easily Ionized in Positive Mode) Reaction->Analyte_After Forms

Caption: The concept of chemical derivatization to improve ESI-MS signal.

Popular Derivatization Strategies for Fatty Acids:

Derivatizing AgentResulting DerivativeKey Advantage
Trimethylsilyldiazomethane (TMSD) Methyl esterSimple and rapid methylation, allowing for improved analysis in positive ion mode as [M+H]+.[14][15]
N-(4-aminomethylphenyl)pyridinium (AMPP) Amide with a permanent positive chargeCan lead to a sensitivity increase of over 60,000-fold compared to underivatized analysis in negative mode.[16]
3-Acyloxymethyl-1-methylpyridinium iodide (AMMP) Quaternary amine derivativeEnables positive mode analysis with a ~2500-fold increase in sensitivity and provides unique fragmentation patterns for structural identification.[17][18]

Experimental Protocol: Methylation with Trimethylsilyldiazomethane (TMSD)

  • Sample Preparation: Dry down an appropriate amount of your sample/standard containing this compound under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in 100 µL of a mixture of methanol and toluene (e.g., 1:1 v/v).

  • Derivatization: Add 10 µL of 2M TMSD in hexane.

  • Incubation: Vortex the mixture and let it react at room temperature for 15-30 minutes.

  • Quenching: Add a small amount of acetic acid (e.g., 1 µL) to quench any remaining TMSD.

  • Analysis: Dilute the sample with your optimized mobile phase and analyze using ESI-MS in positive ion mode, looking for the [M+H]+ of the methylated this compound.

References

Technical Support Center: Column Selection for the Separation of C30 Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for selecting the appropriate chromatographic column for the separation of C30 fatty acid isomers. It includes troubleshooting advice and frequently asked questions to assist in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a C30 column for fatty acid isomer separation?

A C30 column offers high shape selectivity, which is particularly beneficial for separating hydrophobic, long-chain, and structurally related isomers.[1][2] This characteristic makes it well-suited for resolving complex mixtures of fatty acid isomers that may be difficult to separate on more common C18 columns.[1][2]

Q2: When should I choose a C30 column over a C18 column?

While C18 columns are versatile, a C30 column is often a better choice when dealing with:

  • Geometric isomers (cis/trans): The C30 phase can provide enhanced resolution of cis/trans isomers.[3]

  • Positional isomers: The unique selectivity of C30 columns can aid in the separation of isomers with double bonds at different positions within the acyl chain.

  • Hydrophobic and long-chain fatty acids: C30 columns provide greater retention and selectivity for these types of molecules.[2]

In untargeted lipidomics, a C30 column can result in a higher number of identified lipid species with greater confidence due to its excellent peak capacity and retention time reproducibility.[3]

Q3: Can I use Gas Chromatography (GC) for C30 fatty acid isomer separation?

Yes, Gas Chromatography (GC) is a well-established and powerful technique for fatty acid analysis, especially for resolving complex mixtures of isomers.[4][5] However, it's important to note that fatty acids must be derivatized, typically to fatty acid methyl esters (FAMEs), to increase their volatility for GC analysis.[4][5][6] For detailed cis/trans isomer separations, highly polar cyanopropyl stationary phases are recommended.[7][8]

Q4: What are the key considerations when choosing between Liquid Chromatography (LC) and Gas Chromatography (GC) for this application?

The choice between LC and GC depends on several factors:

FeatureLiquid Chromatography (LC)Gas Chromatography (GC)
Derivatization Not always required, allowing analysis of free fatty acids.Derivatization to FAMEs is necessary.[4][5]
Sample Volatility Suitable for a wide range of compounds, including non-volatile lipids.Limited to volatile or semi-volatile compounds.
Isomer Separation C30 and other specialty columns offer good selectivity for geometric and positional isomers.[1][2]Highly polar capillary columns provide excellent resolution of cis/trans FAME isomers.
Coupling to MS Easily coupled to various mass spectrometers (e.g., ESI-MS) for structural elucidation.[9][10]Commonly coupled with mass spectrometry (GC-MS) for identification.[4]

Q5: Are there other chromatographic techniques suitable for C30 fatty acid isomer separation?

Yes, Supercritical Fluid Chromatography (SFC) is an effective technique for the separation of fatty acids and their esters.[11] SFC can offer faster separations compared to HPLC and is compatible with mass spectrometry.[11][12] For chiral separations of fatty acid isomers, specialized chiral stationary phases (CSPs) in either HPLC or SFC are necessary.[13][14][15]

Troubleshooting Guide

This section addresses common problems encountered during the separation of C30 fatty acid isomers.

Issue 1: Poor resolution of isomeric peaks.

Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry For reversed-phase LC, consider switching from a C18 to a C30 column for enhanced shape selectivity.[1][2] For GC, ensure you are using a highly polar cyanopropyl column for cis/trans FAME isomer separation.[7]
Suboptimal Mobile/Carrier Gas Phase In LC, adjust the mobile phase composition and gradient to improve selectivity. In GC, optimize the temperature program and carrier gas flow rate.
Column Overload Reduce the sample injection volume or dilute the sample.[16]
Column Degradation Column performance can degrade over time. Try flushing the column or, if necessary, replace it.[16]

Issue 2: Poor peak shape (e.g., tailing, fronting, or splitting).

Potential Cause Troubleshooting Steps
Secondary Interactions In LC, interactions between the analyte and the silica backbone can cause tailing. Adjusting the mobile phase pH or using a column with a different stationary phase can help.[16]
Column Contamination A plugged column frit or contamination can lead to split peaks. Backflushing the column or using an in-line filter or guard column can mitigate this.[16]
Injector Issues Problems with the injection valve can affect peak shape. Inspect and replace worn parts if necessary.[16]
Sample Solvent Incompatibility The sample solvent should be compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[16]

Issue 3: Retention time instability.

Potential Cause Troubleshooting Steps
Temperature Fluctuations Ensure a stable column and ambient temperature. Use a column oven to maintain a consistent temperature.[17]
Mobile Phase Preparation Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase accurately.
Pump Issues Fluctuations in pump pressure can affect retention times. Check for leaks and ensure the pump is functioning correctly.
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of Fatty Acid Isomers using a C30 Column

This protocol is a general guideline and may require optimization for specific applications.

  • Column: A C30 reversed-phase column (e.g., Acclaim C30, 5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: A mixture of acetone, acetonitrile, and tetrahydrofuran (e.g., 67.5:22.5:10 v/v/v) with 0.1% formic acid.[1]

  • Gradient: A typical gradient might start at a lower percentage of Mobile Phase B, gradually increasing to a high percentage to elute the hydrophobic fatty acids. For example: 0-1 min (40% B), 1-13 min (to 70% B), 13-22 min (to 95% B), hold for 2 min, then return to initial conditions and equilibrate.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 2 µL.[1]

  • Detection: Mass Spectrometry (MS) or Corona Charged Aerosol Detector (CAD).[1]

Protocol 2: Gas Chromatography (GC) Separation of Fatty Acid Methyl Esters (FAMEs)

This protocol is a general guideline for the separation of cis/trans FAME isomers.

  • Sample Preparation: Saponify lipids to free fatty acids and then derivatize to FAMEs.[4][5]

  • Column: A highly polar biscyanopropyl capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A typical program might start at a lower temperature and ramp up to a higher temperature to elute the FAMEs. For example: hold at 100 °C for 4 min, then ramp to 240 °C at 3 °C/min, and hold for 15 min.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 285 °C.[5]

Visualizations

Column_Selection_Workflow start Start: Separation of C30 Fatty Acid Isomers technique Choose Primary Technique start->technique lc_path Liquid Chromatography (LC) technique->lc_path Non-volatile or no derivatization gc_path Gas Chromatography (GC) technique->gc_path Volatile sample or established method sfc_path Supercritical Fluid Chromatography (SFC) technique->sfc_path Fast separation needed lc_column Select LC Column lc_path->lc_column derivatization Derivatize to FAMEs? gc_path->derivatization sfc_column Select SFC Column sfc_path->sfc_column gc_column Select GC Column derivatization->gc_column Yes yes_deriv Yes no_deriv No polar_gc_column Highly Polar Cyanopropyl (e.g., SP-2560, HP-88) gc_column->polar_gc_column cis/trans Isomers c30_column C30 Column (High Shape Selectivity) lc_column->c30_column Geometric/Positional Isomers c18_column C18 Column (General Purpose) lc_column->c18_column General Screening chiral_lc_column Chiral Column lc_column->chiral_lc_column Enantiomers chiral_sfc_column Chiral Column sfc_column->chiral_sfc_column Enantiomers non_chiral_sfc_column C18 or other Reversed-Phase sfc_column->non_chiral_sfc_column Achiral Separation analysis Perform Analysis c30_column->analysis c18_column->analysis chiral_lc_column->analysis polar_gc_column->analysis chiral_sfc_column->analysis non_chiral_sfc_column->analysis

Caption: Decision workflow for selecting a chromatographic column.

Troubleshooting_Poor_Resolution start Problem: Poor Isomer Resolution check_column Is the column appropriate for isomer separation? start->check_column check_mobile_phase Is the mobile phase/temperature program optimized? check_column->check_mobile_phase Yes solution_column Action: Switch to a C30 (LC) or highly polar cyanopropyl (GC) column. check_column->solution_column No check_overload Is the column overloaded? check_mobile_phase->check_overload Yes solution_mobile_phase Action: Optimize gradient (LC) or temperature program (GC). check_mobile_phase->solution_mobile_phase No check_column_health Is the column old or contaminated? check_overload->check_column_health No solution_overload Action: Reduce injection volume or sample concentration. check_overload->solution_overload Yes solution_column_health Action: Flush or replace the column. check_column_health->solution_column_health Yes

Caption: Troubleshooting flowchart for poor peak resolution.

References

Dealing with co-eluting interferences in 12-Oxotriacontanoic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of 12-Oxotriacontanoic acid, with a particular focus on dealing with co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of this compound?

The analysis of this compound, a very long-chain keto-fatty acid, presents several analytical challenges. Its low volatility makes it unsuitable for direct gas chromatography (GC) without derivatization. In liquid chromatography-mass spectrometry (LC-MS), its long alkyl chain leads to strong retention on reversed-phase columns, potentially causing broad peaks and poor resolution. Furthermore, co-eluting interferences from other structurally similar lipids are a significant issue, potentially leading to inaccurate quantification and misidentification.

Q2: What are common co-eluting interferences in this compound analysis?

Common co-eluting interferences include:

  • Isomers: Other 30-carbon keto-acids with the keto group at a different position, or branched-chain isomers.

  • Isobaric Compounds: Other lipids with the same nominal mass. High-resolution mass spectrometry is often required to differentiate these.[1]

  • Sodiated Adducts: Sodiated ions of other lipids can have m/z values that overlap with the protonated or deprotonated this compound.[2][3]

  • Structurally Related Lipids: Very long-chain fatty acids, hydroxy fatty acids, and dicarboxylic acids with similar chain lengths and polarities can co-elute.

Q3: How can I confirm if a peak in my chromatogram is truly this compound and not an interference?

Peak purity can be assessed using several methods:

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Comparing the fragmentation pattern of the unknown peak with a known standard or a predicted fragmentation pattern can confirm its identity.

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, can indicate the presence of a co-eluting compound.

  • Diode Array Detector (DAD): If the interfering compound has a different UV spectrum, a DAD can detect inconsistencies across the peak.

Troubleshooting Guides

Problem 1: Poor peak shape (tailing, broadening) for this compound.

Possible Causes & Solutions:

CauseRecommended Solution
Strong retention on the analytical column - Use a shorter column or a column with a less retentive stationary phase (e.g., C8 instead of C18).[4] - Increase the proportion of the strong organic solvent in the mobile phase gradient. - Increase the column temperature to reduce viscosity and improve mass transfer.
Secondary interactions with the stationary phase - Add a small amount of a competing acid (e.g., formic acid, acetic acid) to the mobile phase to reduce interactions with residual silanols.
Column overload - Reduce the injection volume or dilute the sample.
Extra-column band broadening - Minimize the length and diameter of tubing between the injector, column, and detector.
Problem 2: Suspected co-elution with an unknown interference.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient chromatographic resolution - Modify the mobile phase gradient: A shallower gradient can improve the separation of closely eluting compounds. - Change the stationary phase: If using a C18 column, switching to a C8 or a phenyl-hexyl column can alter selectivity. - Optimize column temperature: Changing the temperature can affect the retention of different compounds to varying degrees, potentially improving separation.
Isobaric interference - Utilize High-Resolution Mass Spectrometry (HRMS): This can differentiate between compounds with very similar masses.[1] - Employ Tandem Mass Spectrometry (MS/MS): Select a unique precursor-product ion transition for this compound to exclude interferences.
Matrix effects suppressing the signal - Improve sample preparation: Use solid-phase extraction (SPE) to remove interfering matrix components. Anion exchange or mixed-mode SPE cartridges are often effective for acidic compounds.[5][6] - Use a divert valve: Divert the flow to waste during the elution of highly abundant, interfering matrix components.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to isolate this compound from a complex biological matrix like plasma.

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Equilibration: Equilibrate the cartridge with 3 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 3 mL of 2% formic acid in water to remove polar impurities.

    • Wash with 3 mL of acetonitrile to remove non-polar impurities.

  • Elution: Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

Protocol 2: LC-MS/MS Method for this compound Analysis

This is a starting point for developing a robust LC-MS/MS method.

Liquid Chromatography:

  • Column: C8 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (Negative Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion ([M-H]⁻): m/z 465.42.

  • Product Ions (Predicted):

    • m/z 211.17 (from cleavage alpha to the keto group on the carboxyl side).

    • m/z 281.28 (from cleavage alpha to the keto group on the alkyl side).

  • Collision Energy: Optimize for the specific instrument, starting around 20-30 eV.

Quantitative Data Summary

The following table provides theoretical and expected analytical parameters for this compound. Actual values may vary depending on the specific instrumentation and experimental conditions.

ParameterValueNotes
Molecular Formula C₃₀H₅₈O₃
Exact Mass 466.4386
[M-H]⁻ (m/z) 465.4314Deprotonated molecule for negative ion mode MS.
Predicted Primary Fragment 1 (m/z) 211.1698[C₁₂H₂₃O₂]⁻
Predicted Primary Fragment 2 (m/z) 281.2844[C₁₈H₃₇O]⁻
Expected Retention Behavior Highly retentive on reversed-phase columns.Elution time will be longer than shorter-chain fatty acids.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review cluster_troubleshooting Troubleshooting start Biological Sample spe Solid-Phase Extraction start->spe dry Dry Down spe->dry reconstitute Reconstitute dry->reconstitute lc LC Separation (C8 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms data_review Peak Integration & Quantification ms->data_review peak_check Assess Peak Shape & Purity data_review->peak_check optimize_lc Optimize LC Method peak_check->optimize_lc Co-elution Suspected improve_sp Improve Sample Prep peak_check->improve_sp Matrix Effects use_hrms Utilize HRMS peak_check->use_hrms Isobaric Interference logical_relationship cluster_problem Observed Problem cluster_strategy Resolution Strategy cluster_actions Specific Actions coelution Co-eluting Interference chromatography Chromatographic Selectivity coelution->chromatography mass_spec Mass Spectrometric Selectivity coelution->mass_spec sample_prep Sample Preparation coelution->sample_prep change_column Change Column/Mobile Phase chromatography->change_column use_mrm Use Specific MRM Transition mass_spec->use_mrm use_spe Implement SPE Cleanup sample_prep->use_spe

References

Improving sensitivity for low-level detection of 12-Oxotriacontanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the sensitivity for the low-level detection of 12-Oxotriacontanoic acid, a very long-chain keto fatty acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its low-level detection challenging?

This compound is a very long-chain fatty acid (VLCFA) with a ketone group at the 12th carbon position. The detection of VLCFAs at low levels presents several challenges:

  • Low Abundance: VLCFAs are often present in very small quantities in biological samples.[1]

  • Poor Ionization Efficiency: The inherent chemical properties of fatty acids can lead to poor ionization in mass spectrometry, resulting in low signal intensity.[2]

  • Matrix Effects: Complex biological samples contain numerous other molecules that can interfere with the detection of the target analyte, causing signal suppression or enhancement.[1][2]

  • High Hydrophobicity: The long carbon chain makes these molecules highly hydrophobic, which can lead to poor chromatographic peak shape and retention time variability.

Q2: Which analytical techniques are most suitable for the sensitive detection of this compound?

Mass spectrometry (MS) coupled with a chromatographic separation technique is the preferred method for the sensitive and specific quantification of VLCFAs.[2][3][4] The two most common approaches are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent chromatographic resolution. However, it requires chemical derivatization to make the analyte volatile enough for GC analysis.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that can often analyze compounds with less extensive sample preparation than GC-MS.[3][7][8] Derivatization is also frequently employed in LC-MS/MS to improve ionization efficiency and chromatographic retention.[7][9]

Q3: What is derivatization and why is it important for analyzing this compound?

Derivatization is a chemical reaction that modifies the analyte to produce a new compound with properties that are more suitable for a given analytical method.[5][10] For this compound, derivatization is crucial for:

  • Increasing Volatility (for GC-MS): By converting the carboxylic acid group to a less polar and more volatile ester (e.g., a methyl or trimethylsilyl ester), the analyte can be vaporized and separated by gas chromatography.[6][11]

  • Improving Ionization Efficiency (for LC-MS/MS): Attaching a chemical group that is easily ionizable enhances the signal in the mass spectrometer, thereby increasing sensitivity.[7]

  • Enhancing Chromatographic Performance: Derivatization can improve peak shape and retention on reversed-phase LC columns.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the low-level detection of this compound.

Problem: Low or No Signal Intensity

Possible Cause Troubleshooting Steps
Inefficient Extraction Review your lipid extraction protocol. Ensure the solvent system is appropriate for very long-chain fatty acids. A common method is the Folch extraction (chloroform:methanol) or a Bligh-Dyer extraction. Consider solid-phase extraction (SPE) for sample cleanup and concentration.
Incomplete Derivatization Optimize the derivatization reaction. Key parameters include reaction time, temperature, and reagent concentration.[12] Ensure reagents are fresh and anhydrous, as moisture can quench the reaction.[6]
Poor Ionization For LC-MS/MS, experiment with different mobile phase additives (e.g., formic acid, ammonium formate) and ionization source parameters (e.g., capillary voltage, gas flow, temperature).[13][14] Consider a different derivatization agent that is known to enhance ionization.
Analyte Degradation Minimize sample handling time and keep samples on ice or at -20°C.[15] Avoid repeated freeze-thaw cycles. Use antioxidants like BHT (butylated hydroxytoluene) during extraction to prevent oxidation.

Problem: Poor Peak Shape or Shifting Retention Times

Possible Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent wash. If the problem persists, consider replacing the guard column or the analytical column.
Inappropriate Mobile Phase/Gradient For LC-MS, optimize the gradient elution profile to ensure adequate retention and sharp peaks. Ensure the mobile phase pH is appropriate for the analyte's pKa.[13]
Matrix Effects Improve sample cleanup. Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances. Dilute the sample extract to minimize matrix effects, though this may impact the limit of detection.
Injector Issues Clean the injector port and syringe. Ensure the injection volume is appropriate and reproducible.

Problem: High Background Noise

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, MS-grade solvents and fresh reagents. Filter all mobile phases.
Sample Carryover Implement a rigorous needle wash protocol between injections, using a strong solvent. Inject a blank solvent run to check for carryover.
Mass Spectrometer Contamination If the background is high across the entire mass range, the ion source may need cleaning. Follow the manufacturer's protocol for cleaning the ion optics.

Below is a troubleshooting decision tree for low sensitivity issues.

G start Low Signal Intensity Detected check_extraction Review Sample Extraction Protocol start->check_extraction extraction_ok Extraction is Optimized check_extraction->extraction_ok Efficient? optimize_extraction Optimize Extraction: - Check solvent polarity - Consider SPE cleanup check_extraction->optimize_extraction Inefficient? check_derivatization Evaluate Derivatization Efficiency extraction_ok->check_derivatization optimize_extraction->check_extraction derivatization_ok Derivatization is Complete check_derivatization->derivatization_ok Complete? optimize_derivatization Optimize Derivatization: - Adjust time/temp - Use fresh/anhydrous reagents check_derivatization->optimize_derivatization Incomplete? check_ms Assess MS Parameters derivatization_ok->check_ms optimize_derivatization->check_derivatization ms_ok MS Parameters are Optimal check_ms->ms_ok Optimal? optimize_ms Optimize MS Source: - Adjust voltages/gas flows - Test different mobile phase additives check_ms->optimize_ms Suboptimal? final_check Consider Alternative Strategy ms_ok->final_check optimize_ms->check_ms alt_strategy Try a different derivatization agent or a more sensitive instrument final_check->alt_strategy success Signal Improved alt_strategy->success G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, etc.) extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) sample->extraction derivatization Chemical Derivatization (e.g., Esterification, 3-NPH) extraction->derivatization separation Chromatographic Separation (GC or LC) derivatization->separation detection Mass Spectrometry (MS or MS/MS) separation->detection processing Data Acquisition & Peak Integration detection->processing quantification Quantification (vs. Internal Standard) processing->quantification result Final Concentration quantification->result

References

Technical Support Center: Method Development for Very-Long-Chain Keto Acids (VLC-KAs)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with very-long-chain keto acids (VLC-KAs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Sample Preparation and Stability

Question 1: My VLC-KA concentrations are inconsistent across replicates. What could be the cause?

Answer: Inconsistent concentrations of VLC-KAs often point to issues with sample stability and preparation. Very-long-chain keto acids, like other keto acids, can be inherently unstable and prone to degradation, such as decarboxylation, especially when exposed to heat.[1] To troubleshoot this, consider the following:

  • Storage Conditions: Ensure samples are stored at -80°C immediately after collection and until analysis. Avoid repeated freeze-thaw cycles, as this can lead to degradation of analytes.

  • Sample Handling: Minimize the time samples spend at room temperature during preparation. Perform extraction and derivatization steps on ice whenever possible.

  • Derivatization for Stability: For methods involving gas chromatography (GC), derivatization is crucial not only for volatility but also for stabilizing the keto acid.[2] If you are using liquid chromatography (LC), while derivatization is not always necessary, it can improve stability and analytical performance.[1] Consider using derivatizing agents like phenylhydrazine (PH) to stabilize α-keto acids upon sample collection.[1]

Question 2: I am observing significant signal suppression in my LC-MS analysis of VLC-KAs from biological samples. How can I mitigate this?

Answer: Signal suppression, a common matrix effect in LC-MS, can significantly impact the accuracy and sensitivity of your VLC-KA analysis. This is often caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analytes.

To address this, focus on optimizing your sample preparation protocol:

  • Protein Precipitation: While a simple method, it may not be sufficient for complex matrices. Ensure complete precipitation and centrifugation to remove proteins effectively.

  • Liquid-Liquid Extraction (LLE): This technique can effectively partition VLC-KAs into an organic solvent, leaving many interfering substances in the aqueous phase. Optimize the choice of organic solvent to maximize VLC-KA recovery.

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a stationary phase to retain either the VLC-KAs or the interfering compounds. Method development will be required to select the appropriate sorbent and elution conditions.

Additionally, chromatographic conditions can be adjusted. Modifying the gradient elution profile can help separate the VLC-KAs from the suppressive matrix components.

Chromatography and Mass Spectrometry

Question 3: I am using GC-MS for VLC-KA analysis, but I am seeing poor peak shapes and multiple peaks for a single analyte. What is happening?

Answer: Poor peak shapes (e.g., tailing or fronting) and the appearance of multiple peaks for a single VLC-KA in GC-MS analysis are often related to incomplete or improper derivatization, or issues with the GC system itself.

  • Incomplete Derivatization: The presence of underivatized or partially derivatized VLC-KAs can lead to poor chromatographic performance. Ensure your derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations. For instance, a two-step derivatization involving methoximation followed by silylation is common for keto acids to prevent tautomerization and ensure a single, stable derivative.[2]

  • Moisture Contamination: Derivatization reagents, particularly silylating agents, are sensitive to moisture. The presence of water can consume the reagent and lead to incomplete derivatization. Ensure all glassware is dry and use anhydrous solvents.[2]

  • GC Inlet Issues: An active or contaminated GC inlet can cause peak tailing. Regularly replace the inlet liner and septum to maintain an inert flow path.

Question 4: My LC-MS/MS sensitivity for VLC-KAs is lower than expected. How can I improve it?

Answer: Low sensitivity in LC-MS/MS can stem from several factors, ranging from sample preparation to instrument settings.

  • Ionization Efficiency: The choice of ionization source and its parameters are critical. Electrospray ionization (ESI) is commonly used for keto acids. Optimize the ESI source parameters, such as capillary voltage, gas flows, and temperature, for your specific VLC-KAs.

  • Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact ionization efficiency. For acidic compounds like VLC-KAs, a mobile phase with a low pH (e.g., containing 0.1% formic acid) can enhance protonation in positive ion mode.

  • Derivatization for Enhanced Detection: Certain derivatization reagents can add a readily ionizable group to the VLC-KA molecule, significantly boosting the MS signal.[1]

  • Instrument Calibration and Tuning: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

Data Presentation

For effective comparison of analytical methods, quantitative data should be summarized. The following table provides an example of how to structure such data.

ParameterMethod A (GC-MS with Derivatization)Method B (LC-MS/MS without Derivatization)Method C (LC-MS/MS with Derivatization)
Limit of Quantification (LOQ) 0.5 µM0.1 µM0.01 µM
Linear Range 0.5 - 100 µM0.1 - 100 µM0.01 - 50 µM
Recovery 85 ± 5%92 ± 4%95 ± 3%
Intra-day Precision (RSD) < 10%< 8%< 5%
Inter-day Precision (RSD) < 15%< 12%< 8%

Experimental Protocols

Detailed Methodology for VLC-KA Analysis by LC-MS/MS

This protocol is adapted from established methods for keto acid analysis and should be optimized for your specific VLC-KAs of interest.

1. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for the analysis of organic acids.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to achieve separation of the VLC-KAs.

  • Flow Rate: Optimize based on the column dimensions (e.g., 0.4 mL/min for a standard analytical column).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode (to be optimized).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizations

Diagrams of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental and logical processes.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) precip Protein Precipitation (Methanol) start->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject Sample Extract lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis ms->data Data Acquisition

Caption: Experimental workflow for VLC-KA analysis by LC-MS/MS.

cluster_troubleshooting Troubleshooting Logic: Poor Peak Shape in GC-MS start Poor Peak Shape (Tailing/Splitting) q1 Is derivatization complete? start->q1 q2 Is the GC inlet clean? q1->q2 Yes a1 Optimize derivatization: - Increase reaction time/temp - Check reagent concentration q1->a1 No q3 Is there moisture contamination? q2->q3 Yes a2 Clean/replace inlet liner and septum q2->a2 No a3 Use anhydrous solvents and dry glassware q3->a3 Yes success Problem Resolved q3->success No

Caption: Troubleshooting guide for poor peak shape in GC-MS.

VLCFA Very-Long-Chain Fatty Acid (VLCFA) VLCKA Very-Long-Chain Keto Acid (VLC-KA) VLCFA->VLCKA Oxidation PPARs PPARs VLCKA->PPARs Ligand Binding RXR RXR PPARs->RXR Heterodimerization PPRE PPRE (Gene Promoter) RXR->PPRE Binding GeneExp Target Gene Expression PPRE->GeneExp MetabolicReg Regulation of Lipid Metabolism GeneExp->MetabolicReg

Caption: Putative signaling pathway involving VLC-KAs and PPARs.

References

Technical Support Center: 12-Oxotriacontanoic Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of 12-Oxotriacontanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other components in the sample matrix.[1][2] This phenomenon can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][3] In electrospray ionization (ESI), co-eluting matrix components can compete with the analyte for the limited available charge on the ESI droplets, leading to decreased ionization efficiency and a lower signal for the target analyte.[1][4] Given that this compound is often analyzed in complex biological matrices like plasma or serum, endogenous compounds such as phospholipids are a major cause for concern as they are known to cause significant ion suppression.[5]

Q2: What are the common sources of ion suppression in my LC-MS/MS analysis of this compound?

A2: Common sources of ion suppression include:

  • Endogenous matrix components: These are substances naturally present in the biological sample, such as phospholipids, salts, and proteins.[1][5]

  • Exogenous substances: These can be introduced during sample preparation, for example, from plasticware (plasticizers), or from mobile phase additives like trifluoroacetic acid (TFA).[2][6]

  • High analyte concentration: At high concentrations, the analyte itself can saturate the ESI droplets, leading to a non-linear response and suppression of its own signal.[2][4]

  • Column bleed: Hydrolysis products from the LC column's stationary phase can co-elute with the analyte and cause ion suppression.[7]

Q3: How can I detect and assess the level of ion suppression in my assay?

A3: A common method to assess ion suppression is the post-column infusion experiment.[8] In this technique, a constant flow of a standard solution of this compound is introduced into the mobile phase after the analytical column. A blank matrix sample (without the analyte) is then injected. Any dip in the constant signal of the infused standard indicates the retention time at which co-eluting matrix components are causing ion suppression.[8] This allows you to see if the retention time of this compound falls within a region of ion suppression.

Troubleshooting Guides

Issue 1: Low signal intensity and poor sensitivity for this compound.

This is a classic symptom of ion suppression. The following troubleshooting steps can help identify and mitigate the issue.

Troubleshooting Workflow:

cluster_0 Start: Low Signal Intensity cluster_1 Step 1: Assess Matrix Effects cluster_2 Step 2: Optimize Sample Preparation cluster_3 Step 3: Optimize Chromatography cluster_4 Step 4: Final Verification start Low Signal Intensity for this compound assess Perform Post-Column Infusion Experiment start->assess Is ion suppression suspected? sample_prep Implement/Improve Sample Cleanup assess->sample_prep Suppression detected at analyte RT ppt Protein Precipitation (PPT) sample_prep->ppt Basic Cleanup lle Liquid-Liquid Extraction (LLE) sample_prep->lle Improved Selectivity spe Solid-Phase Extraction (SPE) sample_prep->spe Most Effective Cleanup chromatography Modify LC Method ppt->chromatography lle->chromatography spe->chromatography gradient Adjust Gradient Profile chromatography->gradient Separate analyte from interfering peaks column Use a Different Column Chemistry chromatography->column uplc Switch to UPLC/UHPLC chromatography->uplc Increase resolution end Re-evaluate Signal Intensity gradient->end column->end uplc->end cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions start Poor Reproducibility cause1 Inconsistent Matrix Effects start->cause1 cause2 Inconsistent Sample Preparation start->cause2 cause3 LC System Instability start->cause3 solution1 Use an Internal Standard cause1->solution1 Compensates for variability solution2 Automate Sample Preparation cause2->solution2 Improves consistency solution3 System Equilibration and Maintenance cause3->solution3 Ensures stable performance

References

Technical Support Center: Trace Analysis of 12-Oxotriacontanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the trace analysis of 12-Oxotriacontanoic acid and other long-chain keto fatty acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common contamination issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in the trace analysis of this compound?

A1: Contamination in trace analysis can originate from various sources, compromising the accuracy and reliability of your results. Key sources include:

  • Laboratory Environment: Dust, aerosols, and volatile organic compounds present in the lab atmosphere can settle into samples.[1]

  • Solvents and Reagents: Impurities in solvents, derivatizing agents, and other chemicals are a significant source of contamination.[1][2] Common contaminants include plasticizers, previously analyzed compounds, and by-products from reagent degradation.

  • Labware and Apparatus: Plasticizers (e.g., phthalates) can leach from plastic containers, pipette tips, and vial caps.[3][4] Glassware can also be a source if not cleaned meticulously.

  • Instrumentation: Contamination can arise from the gas chromatography (GC) or liquid chromatography (LC) system itself, including the inlet, column, and detector.[5][6][7] Septa bleed, column bleed, and residues from previous injections are common culprits.[7][8][9]

  • Sample Handling: Cross-contamination between samples can occur through improper handling, such as reusing disposable items or inadequate cleaning of syringes and other equipment.[10][11]

Q2: I am observing "ghost peaks" in my chromatogram. What are they and how can I eliminate them?

A2: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs.[10][12] They are typically caused by contamination within the analytical system or from the sample preparation process.[10] To troubleshoot ghost peaks:

  • Perform a System Blank: Run the analysis without an injection to see if the peaks are still present. This helps isolate the source to the instrument itself (e.g., carrier gas, inlet, column, detector).[6]

  • Run a Solvent Blank: Inject the solvent used for sample preparation. If the ghost peaks appear, the contamination is likely in your solvent or syringe.[6][13]

  • Check for Carryover: Inject a blank after a high-concentration sample. If the peaks from the concentrated sample reappear, you have a carryover issue.[10] Increase the run time or temperature to ensure all components elute.[10]

  • Inspect Consumables: Regularly replace septa, liners, and seals in the GC inlet, as these are common sources of siloxane and other contaminants.[7][8][14]

Q3: My baseline is noisy and drifting. What could be the cause?

A3: A noisy or drifting baseline can be caused by several factors:

  • Contaminated Gas Supply: Impurities in the carrier or detector gases can lead to an unstable baseline.[5][6] Ensure high-purity gases and install appropriate filters.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline.[7] Conditioning the column as per the manufacturer's instructions can help minimize bleed.

  • Detector Contamination: A dirty detector can result in a noisy signal.[5] Follow the manufacturer's procedure for cleaning the detector.

  • System Leaks: Leaks in the gas lines or fittings can introduce air into the system, leading to baseline instability.[5]

Q4: How can I prevent contamination from plasticizers like phthalates?

A4: Phthalates are common plasticizers that can easily contaminate samples. To minimize this:

  • Use High-Purity Solvents: Purchase solvents in glass bottles and from reputable suppliers.

  • Avoid Plastic Labware: Whenever possible, use glassware for sample preparation and storage. If plastic is unavoidable, use items made from polypropylene or other materials known to have low levels of leachables. Rinse all labware with a high-purity solvent before use.

  • Check Vial Caps and Septa: Use vial caps with PTFE-lined septa to prevent leaching from the cap material.[8]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues.

Issue 1: Unexpected Peaks in the Chromatogram

Symptoms:

  • Peaks appear in blank runs.

  • Broad or poorly shaped peaks are present.[10]

  • Peaks that are not part of the sample matrix are detected.

Troubleshooting Workflow:

G A Unexpected Peaks Observed B Run a No-Injection Blank A->B C Peaks Present? B->C D Source is likely carrier gas, gas lines, or detector. C->D Yes E Run a Solvent Blank C->E No F Peaks Present? E->F G Contamination is in the solvent or syringe. F->G Yes H Check for Carryover (Inject blank after a concentrated sample) F->H No I Peaks from previous run appear? H->I J Increase run time and/or temperature. Clean the inlet and column. I->J Yes K Contamination is from the sample itself or sample handling. I->K No

Caption: Troubleshooting workflow for unexpected peaks.

Issue 2: Poor Peak Shape and Resolution

Symptoms:

  • Peaks are broad or tailing.[5]

  • Peaks are not well separated.[5]

Possible Causes and Solutions:

CauseSolution
Improper GC column installation Reinstall the column, ensuring a clean cut and correct insertion depth.[15]
Active sites in the inlet or column Deactivate the inlet liner or use a new one. Condition the column.[15][16]
Column overload Dilute the sample or use a split injection.[16]
Incorrect oven temperature program Optimize the temperature ramp rate.[5]
Carrier gas flow rate too high or low Adjust the flow rate to the column's optimal value.[5]

Experimental Protocols

Protocol 1: Glassware Cleaning for Trace Analysis
  • Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent.

  • Rinsing: Rinse thoroughly with tap water, followed by a rinse with deionized water.

  • Solvent Rinse: Rinse with a high-purity solvent such as acetone or hexane to remove organic residues.

  • Drying: Dry in an oven at a temperature sufficient to remove residual solvents but not high enough to cause damage.

  • Storage: Cover the openings with aluminum foil and store in a clean, dust-free environment.

Protocol 2: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)

Note: This is a general procedure and may need optimization for your specific application.

  • Sample Preparation: Accurately weigh 1-10 mg of the sample containing this compound into a reaction vial. If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.

  • Reagent Addition: Add 1 mL of 12% Boron Trichloride-Methanol (BCl3-Methanol) solution.[17]

  • Reaction: Cap the vial tightly and heat at 60°C for 10 minutes.[17]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex for 1 minute to extract the FAME into the hexane layer.[17]

  • Sample Collection: Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.

Derivatization Pathway:

G A This compound (in sample) B Add BCl3-Methanol A->B C Heat at 60°C B->C D This compound Methyl Ester (FAME) C->D E Extraction with Hexane D->E F Analysis by GC-MS E->F

Caption: Derivatization workflow for this compound.

Common Contaminants and Their Sources

The following table summarizes common contaminants, their likely sources, and their characteristic mass spectral ions, which can aid in their identification.

ContaminantCommon SourcesCharacteristic m/z Ions
Phthalates (e.g., DEHP, DBP) Plastic labware, vial caps, tubing, floor polish149, 167, 279
Siloxanes GC septa, vial septa, column bleed, hand lotions73, 147, 207, 281, 355[7]
Hydrocarbons Solvents, pump oil, fingerprints57, 71, 85
Polyethylene Glycol (PEG) Detergents, some lab wipesSeries of peaks separated by 44 Da

By understanding the potential sources of contamination and implementing these troubleshooting and preventative measures, you can significantly improve the quality and reliability of your trace analysis of this compound.

References

Technical Support Center: Optimizing GC-MS Injection Parameters for C30 Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C30 compounds in Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of C30 and other high molecular weight compounds.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for C30 compounds shows significant peak tailing. What are the potential causes and how can I fix it?

  • Answer: Peak tailing for high-boiling-point compounds like C30s is a common issue and can stem from several factors:

    • Active Sites: Active sites in the injection port liner, column, or even a dirty inlet seal can interact with the analytes, causing tailing.[1][2] Ensure you are using a deactivated liner.[1] Regular maintenance, including cleaning the inlet and trimming the first few centimeters of the column, can help mitigate this.[1][2]

    • Injector Temperature: An injector temperature that is too low may not efficiently vaporize the high-boiling-point C30 compounds, leading to poor peak shape.[2] Consider increasing the injector temperature.

    • Column Overload: Injecting too much sample can overload the column, resulting in peak fronting.[2] Try diluting the sample or using a split injection.[2]

    • Carrier Gas Flow Rate: A carrier gas flow rate that is too low can also contribute to peak broadening and tailing.[2]

Issue 2: Low or No Analyte Response

  • Question: I am injecting my C30 standard, but I'm seeing a very low response or no peak at all. What should I check?

  • Answer: A lack of response for your C30 compounds can be frustrating. Here are several potential causes and solutions:

    • Injector Temperature: As with peak tailing, an inadequate injector temperature can prevent the complete vaporization and transfer of high molecular weight analytes to the column.[2] Gradually increase the inlet temperature to find the optimal setting for your compounds.[3]

    • Analyte Degradation: C30 compounds can be thermally labile. Excessively high injector temperatures can cause them to degrade in the inlet.[3] It's a balancing act; the temperature should be high enough for vaporization but not so high that it causes degradation.

    • Column Bleed: High levels of column bleed can obscure analyte peaks by increasing the baseline noise, which reduces the signal-to-noise ratio.[2][4] Ensure your column is properly conditioned and consider using a low-bleed MS-certified column.[5][6]

    • System Leaks: Leaks in the system can introduce oxygen, which can degrade the column's stationary phase, especially at high temperatures, leading to a higher baseline and reduced sensitivity.[1] Check for leaks at all connections.[7]

    • Derivatization: If your C30 compounds have active functional groups (e.g., hydroxyl, carboxyl), they may adsorb to active sites in the system. Derivatization can improve volatility and reduce these interactions.[8][9]

Issue 3: High Baseline Noise or "Ghost Peaks"

  • Question: My baseline is very noisy, and I'm seeing extra peaks in my chromatogram that are not from my sample. What could be the cause?

  • Answer: A noisy baseline and the appearance of "ghost peaks" often point to contamination issues:

    • Column Bleed: As mentioned, column bleed is a primary contributor to a rising baseline, especially at higher temperatures.[4][10] This is due to the degradation of the column's stationary phase.[10]

    • Septum Bleed: The septum in the injection port can release volatile compounds, especially at high temperatures, which appear as peaks in the chromatogram.[2] Use a high-quality, low-bleed septum.

    • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline and extraneous peaks.[2] Ensure high-purity gas and consider installing or replacing gas filters.[2]

    • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, creating ghost peaks.[7] Implement a thorough syringe and inlet cleaning routine between injections.

Frequently Asked Questions (FAQs)

Q1: Should I use a split or splitless injection for my C30 compounds?

A1: The choice between split and splitless injection depends on the concentration of your analytes.[11][12]

  • Splitless Injection: This technique is ideal for trace analysis where analyte concentrations are very low.[13][14] The entire vaporized sample is transferred to the column, maximizing sensitivity.[13][14] However, the slower transfer can lead to broader peaks for more volatile compounds and increased interaction of active analytes with the liner.[13]

  • Split Injection: If your sample is concentrated enough, a split injection is preferred.[13][15] It results in sharp, narrow peaks due to higher flow rates in the inlet.[11] However, it can lead to discrimination against higher boiling point compounds.[13]

Q2: What is the optimal inlet temperature for C30 compounds?

A2: A good starting point for the inlet temperature is 250 °C.[3] For high molecular weight compounds like C30s, you may need to increase this temperature to ensure efficient vaporization.[3] It is recommended to experiment with temperatures ranging from 250 °C to 300 °C, monitoring the response of your latest eluting compounds and any signs of thermal degradation.[3]

Q3: How can I minimize column bleed when analyzing C30 compounds at high temperatures?

A3: Minimizing column bleed is crucial for achieving good sensitivity.

  • Use a Low-Bleed Column: Select a column specifically designed for mass spectrometry (MS-certified), as these have lower bleed characteristics.[5]

  • Proper Column Conditioning: Before use, and after installation, condition the column according to the manufacturer's instructions to remove any residual impurities.[6]

  • Stay Within Temperature Limits: Do not exceed the column's maximum operating temperature.[16]

  • Ensure an Oxygen-Free System: Leaks can introduce oxygen, which accelerates stationary phase degradation at high temperatures.[16]

Q4: When is derivatization necessary for C30 compounds?

A4: Derivatization is a chemical process that modifies the analyte to make it more suitable for GC-MS analysis.[9] It is often necessary for C30 compounds that contain active functional groups such as hydroxyls, carboxyls, or amines.[8] Derivatization can:

  • Increase volatility, allowing the compound to be more easily vaporized.[8]

  • Reduce polarity, minimizing unwanted interactions with the column.[8]

  • Improve thermal stability, preventing degradation in the hot injector.[9] Common derivatization techniques include silylation and acylation.[9]

Experimental Protocols

Protocol 1: General GC-MS Method for C30 Compounds

This protocol provides a starting point for method development. Optimization will be required for specific applications.

Parameter Recommended Setting Notes
Injection Mode SplitlessFor trace analysis.
Injection Volume 1 µL
Inlet Temperature 280 °COptimize between 250-320 °C.
Splitless Hold Time 1 min
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
Oven Program Initial: 60 °C (hold 2 min)Adjust based on analyte volatility.
Ramp: 10 °C/min to 320 °C
Hold: 10 min
MS Transfer Line 280 °CShould be at or slightly above the final oven temperature.
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Scan Range 50 - 600 m/zAdjust based on expected fragments.

Protocol 2: Silylation Derivatization of C30 Alcohols

This is a general procedure for derivatizing hydroxyl groups.

  • Dry Sample: Evaporate the sample solvent to dryness under a gentle stream of nitrogen. It is crucial to remove all water as it can interfere with the reaction.[8]

  • Add Reagent: Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent (e.g., pyridine or acetonitrile).

  • React: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool: Allow the vial to cool to room temperature.

  • Analyze: The sample is now ready for injection into the GC-MS.

Visualizations

Troubleshooting_Workflow Start Problem Identified Peak_Shape Poor Peak Shape? Start->Peak_Shape Low_Response Low/No Response? Peak_Shape->Low_Response No Check_Active_Sites Check for Active Sites (Liner, Column, Inlet Seal) Peak_Shape->Check_Active_Sites Yes High_Baseline High Baseline/Ghost Peaks? Low_Response->High_Baseline No Adjust_Injector_Temp_LR Adjust Injector Temperature (Balance Vaporization & Degradation) Low_Response->Adjust_Injector_Temp_LR Yes End Problem Resolved High_Baseline->End No Check_Column_Bleed_HB Check for High Column Bleed High_Baseline->Check_Column_Bleed_HB Yes Adjust_Injector_Temp_PS Adjust Injector Temperature Check_Active_Sites->Adjust_Injector_Temp_PS Check_Column_Overload Check for Column Overload (Dilute Sample/Use Split) Adjust_Injector_Temp_PS->Check_Column_Overload Check_Column_Overload->End Check_Column_Bleed_LR Check for High Column Bleed Adjust_Injector_Temp_LR->Check_Column_Bleed_LR Check_Leaks Check for System Leaks Check_Column_Bleed_LR->Check_Leaks Consider_Derivatization Consider Derivatization Check_Leaks->Consider_Derivatization Consider_Derivatization->End Check_Septum_Bleed Check for Septum Bleed Check_Column_Bleed_HB->Check_Septum_Bleed Check_Carrier_Gas Check Carrier Gas Purity Check_Septum_Bleed->Check_Carrier_Gas Check_Carryover Check for Sample Carryover Check_Carrier_Gas->Check_Carryover Check_Carryover->End

Caption: A troubleshooting workflow for common GC-MS issues with C30 compounds.

Injection_Decision_Tree Start Select Injection Mode Concentration Analyte Concentration? Start->Concentration Splitless Use Splitless Injection Concentration->Splitless Trace/Low Split Use Split Injection Concentration->Split High

Caption: Decision tree for selecting between split and splitless injection.

References

Technical Support Center: Stability Testing of 12-Oxotriacontanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Oxotriacontanoic acid derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound derivatives?

The stability of this compound derivatives can be influenced by their long aliphatic chain and the presence of the oxo group. Key concerns include susceptibility to oxidative degradation, particularly at the alpha-position to the carbonyl group, and potential hydrolysis of ester derivatives. Factors such as temperature, light, oxygen, and pH can significantly impact the stability of these compounds.[1] It is crucial to establish the intrinsic stability of the molecule to inform formulation, packaging, and storage conditions.[2]

Q2: How should I design a forced degradation study for a new this compound derivative?

Forced degradation, or stress testing, is essential to identify potential degradation products and establish stability-indicating analytical methods.[2][3][4] A typical study involves exposing the drug substance to conditions more severe than accelerated stability testing. Recommended stress conditions include:

  • Acid and Base Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide to assess susceptibility to pH-mediated degradation.[5]

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide to evaluate oxidative stability.

  • Thermal Stress: Subjecting the compound to high temperatures to assess thermal lability.

  • Photostability: Exposing the compound to controlled light sources to determine light sensitivity.

The goal is to achieve a target degradation of approximately 10-30% to ensure that the degradation products can be adequately characterized.[3]

Q3: I am observing multiple degradation peaks in my HPLC analysis after a forced degradation study. How do I proceed?

The appearance of multiple peaks indicates that the this compound derivative degrades through several pathways. The next steps should involve:

  • Method Specificity: Ensure your analytical method is "stability-indicating," meaning it can accurately separate the intact drug from all degradation products without interference.[3]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometry (MS) to assess the purity of each peak.

  • Structure Elucidation: Isolate significant degradation products for structural characterization using techniques like NMR and MS. This helps in understanding the degradation pathways.[2]

  • Mechanism Investigation: By identifying the structures of the degradants, you can propose the chemical mechanisms of degradation (e.g., oxidation, hydrolysis).

Q4: My this compound derivative appears to be unstable even under ambient storage conditions. What can I do?

If you observe significant degradation under normal storage, consider the following:

  • Packaging: Protect the compound from light and oxygen. Use amber vials and consider packaging under an inert atmosphere (e.g., nitrogen or argon).

  • Storage Temperature: Store the compound at lower temperatures (-20°C or -80°C) to slow down degradation rates.[6]

  • Excipient Compatibility: If formulated, assess the compatibility of the drug substance with all excipients, as they can influence stability.

  • Antioxidants: For derivatives susceptible to oxidation, the addition of a suitable antioxidant may be necessary.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent stability results between batches. - Variation in impurity profiles.- Differences in crystalline form (polymorphism).- Inconsistent storage or handling.- Tightly control the manufacturing process to ensure consistent purity.- Characterize the solid-state properties of each batch.- Standardize storage and handling protocols across all studies.
Difficulty achieving degradation in forced degradation studies. - The molecule is highly stable.- Stress conditions are not harsh enough.- Increase the concentration of the stressor (acid, base, oxidizing agent).- Extend the duration of the stress study.- Increase the temperature in combination with other stressors.
Formation of secondary degradation products. - Excessive stress leading to the degradation of primary degradants.- Reduce the stress level (e.g., lower temperature, shorter exposure time) to target a lower percentage of initial degradation.
Poor mass balance in stability studies. - Non-UV active degradants.- Volatile degradation products.- Adsorption of the compound or degradants onto container surfaces.- Use a mass-sensitive detector like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector.- Employ Gas Chromatography (GC) to analyze for volatile compounds.- Use silanized glassware or alternative container materials.
Issues with derivatization for GC analysis. - Incomplete derivatization.- Degradation of the derivatizing reagent.- Presence of water in the sample or reagents.- Optimize derivatization time, temperature, and reagent concentration.- Use fresh, high-quality derivatization reagents and store them under recommended conditions.- Ensure all samples and reagents are anhydrous, as water can hinder the esterification reaction.

Experimental Protocols

General Forced Degradation Protocol

A general workflow for conducting a forced degradation study is outlined below. This should be adapted based on the specific properties of the this compound derivative.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of this compound derivative acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base ox Oxidation (e.g., 3% H2O2, RT) prep->ox therm Thermal Stress (e.g., 80°C, solid state) prep->therm photo Photostability (ICH Q1B guidelines) prep->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by a stability-indicating method (e.g., HPLC-UV/MS) ox->analyze therm->analyze photo->analyze neutralize->analyze eval Evaluate degradation percentage and identify major degradants analyze->eval

Caption: Workflow for a forced degradation study.

Stability-Indicating Method Development Logic

The development of a robust stability-indicating analytical method is a critical prerequisite for accurate stability testing.

SIM_Development_Logic start Start: Need for Stability-Indicating Method stress Perform Forced Degradation Studies start->stress develop Develop Separation Method (e.g., HPLC, GC) stress->develop analyze Analyze Stressed Samples develop->analyze resolution_check Are all peaks resolved? analyze->resolution_check resolution_check->develop No validate Validate Method (ICH Q2) resolution_check->validate Yes end End: Method Ready for Stability Studies validate->end

Caption: Logic for developing a stability-indicating method.

References

Technical Support Center: Quantification of 12-Oxotriacontanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 12-Oxotriacontanoic acid, particularly concerning calibration curve performance.

Troubleshooting Guide: Calibration Curve Issues

Difficulties in establishing a reliable calibration curve are common in the quantification of very-long-chain oxo-fatty acids like this compound. Below are common problems and their potential solutions.

Issue Potential Cause Troubleshooting Steps
Poor Linearity (Low R² value) 1. Inappropriate calibration range. 2. Inconsistent sample/standard preparation. 3. Matrix effects. 4. Non-linear detector response at high concentrations.1. Narrow or shift the calibration range to bracket the expected sample concentrations. 2. Ensure precise and consistent pipetting and dilution steps. Use a calibrated set of pipettes. 3. Prepare calibration standards in a matrix that mimics the study samples (matrix-matched calibration). If a blank matrix is unavailable, use a surrogate matrix.[1] 4. Exclude the highest concentration points that may be causing detector saturation and re-evaluate the linearity.
High Inter-day/Intra-day Variability 1. Instability of the analyte or derivatizing agent. 2. Inconsistent instrument performance. 3. Variable extraction recovery.1. Prepare fresh stock solutions and derivatizing agents for each analytical run. Investigate analyte stability under different storage conditions. 2. Perform system suitability tests before each run to ensure consistent instrument performance (e.g., peak area, retention time, and signal-to-noise ratio of a standard). 3. Use a suitable internal standard (ideally a stable isotope-labeled version of the analyte) to correct for variations in extraction efficiency and instrument response.
Poor Sensitivity/No Signal at Low Concentrations 1. Inefficient ionization of this compound. 2. Suboptimal mass spectrometry (MS) parameters. 3. Significant ion suppression from matrix components.[2]1. Consider chemical derivatization to enhance ionization efficiency. Derivatization of the carboxylic acid group can improve its response in mass spectrometry.[2][3] 2. Optimize MS parameters such as spray voltage, gas flows, and collision energy for the specific analyte. 3. Dilute the sample extract to minimize the concentration of interfering matrix components.[2] Implement a more rigorous sample clean-up procedure.
Inaccurate Quantification of Quality Control (QC) Samples 1. Incorrect preparation of stock or working solutions. 2. Degradation of the analyte in the matrix. 3. Systemic error in the analytical method.1. Independently prepare a new set of stock and working solutions for QC samples from a different weighing of the reference standard. 2. Evaluate the stability of the analyte in the biological matrix under the conditions of the experiment (e.g., freeze-thaw cycles, bench-top stability). 3. Review the entire analytical procedure for potential sources of error, including calculations.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of this compound challenging?

A1: The quantification of very-long-chain fatty acids (VLCFAs) like this compound can be challenging due to their low endogenous concentrations, poor ionization efficiency in mass spectrometry, and susceptibility to matrix effects from complex biological samples.[2] Their long carbon chain also makes them relatively nonpolar, which can affect their chromatographic behavior.

Q2: What is the purpose of derivatization in the analysis of this compound?

A2: Derivatization is a chemical modification of the analyte to improve its analytical properties. For carboxylic acids like this compound, derivatization of the carboxylic acid group can enhance its volatility for gas chromatography or, more commonly for LC-MS, improve its ionization efficiency, leading to better sensitivity and chromatographic peak shape.[2][3]

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, which are the alteration of analyte ionization by co-eluting compounds from the sample matrix, are a significant challenge.[2] Strategies to minimize matrix effects include:

  • Sample Dilution: This reduces the concentration of interfering compounds.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples helps to compensate for matrix effects.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

  • Improved Sample Preparation: Incorporating additional clean-up steps like solid-phase extraction (SPE) can remove many interfering substances.

Q4: What type of internal standard should I use for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). If this is not available, a structurally similar very-long-chain fatty acid with a different mass can be used. The internal standard should be added to the sample as early as possible in the workflow to account for analyte losses during sample preparation.

Experimental Protocols

Due to the lack of a specific published method for this compound, the following is a representative experimental protocol based on the analysis of other very-long-chain carboxylic acids by LC-MS/MS. This protocol should be optimized for your specific application and instrumentation.

1. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or ethanol).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the same solvent to create a calibration curve covering the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the chosen internal standard (e.g., 1 mg/mL).

  • IS Working Solution: Dilute the IS stock solution to a constant concentration (e.g., 100 ng/mL) to be spiked into all samples, standards, and quality controls.

2. Sample Preparation (from Plasma)

  • Thaw: Thaw plasma samples on ice.

  • Spike IS: To 100 µL of plasma, add 10 µL of the IS working solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

3. (Optional) Derivatization

  • If derivatization is necessary to improve sensitivity, a reagent such as 3-nitrophenylhydrazine (3-NPH) can be used. This typically involves adding the derivatizing agent and a catalyst to the dried extract and incubating at an elevated temperature before LC-MS/MS analysis. The exact conditions will depend on the chosen reagent.[3]

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 50:50, v/v).

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B will be necessary to elute the nonpolar this compound.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions will be specific fragments of this compound, which need to be determined by infusing a standard solution into the mass spectrometer.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample is_spike Spike Internal Standard sample->is_spike standards Calibration Standards standards->is_spike extraction Liquid-Liquid or Solid-Phase Extraction is_spike->extraction derivatization Derivatization (Optional) extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms calibration_curve Calibration Curve Generation lcms->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: A generalized experimental workflow for the quantification of this compound.

vlcfa_metabolism VLCFA Very-Long-Chain Fatty Acid (e.g., this compound) AcylCoA_Synthetase Acyl-CoA Synthetase VLCFA->AcylCoA_Synthetase VLCFA_CoA VLCFA-CoA AcylCoA_Synthetase->VLCFA_CoA Peroxisome Peroxisome VLCFA_CoA->Peroxisome BetaOxidation Beta-Oxidation Cycle Peroxisome->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA ChainShortened_FA Chain-Shortened Fatty Acid BetaOxidation->ChainShortened_FA Mitochondria Mitochondria AcetylCoA->Mitochondria TCA_Cycle TCA Cycle Mitochondria->TCA_Cycle

Caption: Generalized metabolic pathway for very-long-chain fatty acids (VLCFAs).[4][5]

References

Validation & Comparative

Comparative Analysis of 12-Oxotriacontanoic Acid in Plant Cultivars: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide, therefore, provides a methodological framework for researchers interested in conducting a comparative analysis of 12-Oxotriacontanoic acid in various plant cultivars. The experimental protocols outlined below are based on established methods for the analysis of long-chain and oxo-fatty acids from plant matrices.

Data Presentation: A Template for Future Research

As no quantitative data for this compound across different plant cultivars could be retrieved from the scientific literature, we present a template table that can be populated once the necessary experimental work has been conducted.

Table 1: Hypothetical Comparative Abundance of this compound in Different Plant Cultivars

Plant SpeciesCultivarTissue TypeThis compound Concentration (µg/g dry weight) ± SDMethod of Quantification
Species ACultivar XLeafData to be determinedGC-MS
Species ACultivar YLeafData to be determinedGC-MS
Species BCultivar ZRootData to be determinedGC-MS
Species BCultivar WRootData to be determinedGC-MS

Experimental Protocols

To determine the presence and quantity of this compound in plant cultivars, a multi-step analytical approach is required. This typically involves extraction of lipids, potential depolymerization of plant polyesters like cutin and suberin, derivatization of the target analyte, and finally, chromatographic separation and detection.

Sample Preparation and Extraction

The initial step involves the harvesting and preparation of plant material.

  • Plant Material: Collect fresh plant tissue (e.g., leaves, roots, stems) from different cultivars. The tissue should be immediately frozen in liquid nitrogen to quench metabolic activity and then lyophilized (freeze-dried) to remove water.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: Soluble lipids, which may contain free this compound, are extracted from the powdered plant material. A common method is Soxhlet extraction or accelerated solvent extraction with a non-polar solvent like chloroform or a mixture of chloroform and methanol.[1] This step separates the soluble lipids from the insoluble plant matrix, which includes polymers like cutin and suberin.

Depolymerization of Cutin and Suberin (Optional but Recommended)

Since long-chain fatty acids can be major components of the plant biopolyesters cutin and suberin, it is crucial to analyze these polymers.[1][2]

  • Depolymerization: The remaining insoluble plant residue after solvent extraction is subjected to depolymerization to break the ester bonds of the polymer and release the constituent monomers. Common methods include:

    • Transesterification: Using boron trifluoride in methanol (BF3/methanol) or sodium methoxide in methanol.[3][4] This reaction cleaves the ester bonds and simultaneously forms fatty acid methyl esters (FAMEs).

    • Alkaline Hydrolysis (Saponification): Refluxing the residue with a solution of potassium hydroxide (KOH) in methanol.[1] This releases the fatty acids as potassium salts, which are then protonated by adding an acid.

Derivatization

For successful analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polarity of the fatty acids needs to be reduced and their volatility increased.

  • Methylation: If not already performed during transesterification, the carboxylic acid group is converted to a methyl ester using reagents like diazomethane or by heating with methanolic HCl.

  • Silylation: The hydroxyl and oxo groups are derivatized to their trimethylsilyl (TMS) ethers and enol-ethers, respectively. This is achieved by reacting the sample with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the separation, identification, and quantification of fatty acid derivatives.

  • Gas Chromatography (GC): The derivatized sample is injected into the GC, where the different fatty acid derivatives are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.

  • Quantification: To quantify the amount of this compound, an internal standard (a known amount of a similar but not naturally occurring compound) is added to the sample before extraction. By comparing the peak area of the analyte to the peak area of the internal standard, the concentration of this compound can be accurately determined.

Mandatory Visualization

Experimental Workflow for the Analysis of this compound

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_separation 3. Fractionation cluster_depolymerization 4. Depolymerization cluster_analysis 5. Analysis cluster_result 6. Result Plant_Material Plant Material (Different Cultivars) Freezing Liquid N2 Freezing Plant_Material->Freezing Lyophilization Lyophilization (Freeze-Drying) Freezing->Lyophilization Grinding Grinding to Fine Powder Lyophilization->Grinding Solvent_Extraction Solvent Extraction (e.g., Chloroform/Methanol) Grinding->Solvent_Extraction Soluble_Lipids Soluble Lipid Fraction Solvent_Extraction->Soluble_Lipids Insoluble_Residue Insoluble Residue (contains Cutin/Suberin) Solvent_Extraction->Insoluble_Residue Derivatization Derivatization (e.g., Silylation) Soluble_Lipids->Derivatization Depolymerization Transesterification (e.g., BF3/Methanol) or Saponification Insoluble_Residue->Depolymerization Depolymerization->Derivatization GC_MS GC-MS Analysis (Quantification) Derivatization->GC_MS Comparative_Data Comparative Data Table GC_MS->Comparative_Data

Caption: Experimental workflow for the comparative analysis of this compound.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways in which this compound might be involved in plants. Research into its biological function would be a prerequisite for elucidating any such pathways.

Conclusion

While a direct comparative analysis of this compound in different plant cultivars is not currently possible due to a lack of published data, this guide provides a comprehensive methodological framework for researchers to undertake such an investigation. The protocols for extraction, depolymerization, and derivatization, followed by GC-MS analysis, are robust and well-established for the analysis of similar long-chain fatty acids in plant tissues. The successful application of these methods would provide valuable new data on the distribution and abundance of this specific oxo-fatty acid in the plant kingdom, paving the way for future research into its biological function and potential applications.

References

The Enigmatic Bioactivity of 12-Oxotriacontanoic Acid: A Comparative Guide in the Context of Oxylipins

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biological landscape of oxylipins reveals a vast and intricate network of signaling molecules derived from the oxidation of fatty acids. While compounds like prostaglandins and jasmonates have been extensively studied for their roles in inflammation, immunity, and development, the biological activities of many other oxylipins, particularly very long-chain oxo fatty acids such as 12-oxotriacontanoic acid, remain largely uncharted territory.

Currently, there is a significant lack of publicly available scientific literature detailing the specific biological activities of this compound. This C30 very long-chain oxo fatty acid presents a unique structure that suggests potential roles in various physiological and pathological processes, but dedicated research to elucidate these functions is sparse. To provide a framework for understanding its potential biological significance, this guide offers a comparative analysis based on the known activities of other oxylipins and structurally related molecules.

General Biological Activities of Oxylipins

Oxylipins are a diverse class of lipid mediators that play crucial roles in both plants and animals.[1][2] In mammals, they are involved in a wide array of processes, including:

  • Inflammation: Many oxylipins, such as prostaglandins and leukotrienes, are potent mediators of inflammation.[2]

  • Immune Response: They modulate the function of various immune cells and are involved in both pro- and anti-inflammatory signaling pathways.

  • Cardiovascular Function: Oxylipins influence blood pressure, platelet aggregation, and vascular tone.

  • Cancer Biology: Some oxylipins have been implicated in cancer progression, while others exhibit anti-tumor properties.[3]

Comparative Analysis Based on Structural Similarity

In the absence of direct data for this compound, we can infer potential activities by examining related compounds.

Keto-Fatty Acids

The presence of a keto group at the 12th position of the triacontanoic acid backbone is a key structural feature. Other keto-fatty acids have demonstrated distinct biological activities. For instance, 12-keto-5,8,10,14-eicosatetraenoic acid (12-KETE), a metabolite of the 12-lipoxygenase pathway, has been shown to elicit changes in membrane potential in neurons, suggesting a role in neuronal signaling.[4] This highlights that the keto functionality can confer specific bioactivities.

Very Long-Chain Fatty Acids (VLCFAs)

Triacontanoic acid, the parent molecule of this compound, is a very long-chain saturated fatty acid.[5][6] VLCFAs are essential components of cellular membranes and are involved in various biological processes, including the formation of the skin's water barrier.[7] The oxidation of VLCFAs occurs primarily in peroxisomes.[8] Disruptions in VLCFA metabolism are associated with several genetic disorders, indicating their critical role in maintaining cellular homeostasis.

Quantitative Comparison of Oxylipin Activities

To provide a broader context, the following table summarizes the known biological activities of different classes of oxylipins. It is important to reiterate that data for this compound is not available, and its position in such a table is purely speculative based on its chemical nature.

Oxylipin ClassRepresentative Molecule(s)Key Biological ActivitiesPotency Range (Typical)
Prostaglandins Prostaglandin E2 (PGE2)Pro-inflammatory, pain, feverNanomolar (nM)
Leukotrienes Leukotriene B4 (LTB4)Chemoattractant for immune cellsNanomolar (nM)
Jasmonates (Plant) Jasmonic AcidPlant defense, developmentMicromolar (µM)
Hydroxy Fatty Acids 12-Hydroxyeicosatetraenoic acid (12-HETE)Pro-inflammatory, cell migrationNanomolar to Micromolar (nM-µM)
Keto-Fatty Acids 12-Keto-eicosatetraenoic acid (12-KETE)Neuronal signalingMicromolar (µM)[4]
Very Long-Chain Oxo Fatty Acids This compound Unknown Unknown

Experimental Protocols for Assessing Oxylipin Bioactivity

Researchers investigating the biological activities of novel oxylipins like this compound would typically employ a battery of in vitro and in vivo assays.

Anti-inflammatory Activity Assays

A common method to assess anti-inflammatory potential is to measure the inhibition of pro-inflammatory mediators in cell-based assays.

Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxicity and Anti-cancer Activity Assays

The effect of an oxylipin on cancer cell viability is a primary indicator of its potential as an anti-cancer agent.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are maintained in appropriate culture media.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach for 24 hours.

  • Treatment: The cells are treated with a range of concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 (concentration inhibiting 50% of cell growth) is calculated.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved in oxylipin research, the following diagrams are provided.

Oxylipin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids PLA2 PLA2 Fatty Acid Fatty Acid PLA2->Fatty Acid Releases LOX/COX/CYP450 LOX/COX/CYP450 Fatty Acid->LOX/COX/CYP450 Substrate Oxylipins Oxylipins LOX/COX/CYP450->Oxylipins Produces Receptor Receptor Oxylipins->Receptor Binds to Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Gene Expression Gene Expression Signaling Cascade->Gene Expression Regulates Biological Response Biological Response Gene Expression->Biological Response Leads to

General Oxylipin Signaling Pathway.

Experimental_Workflow Compound Synthesis/Isolation Compound Synthesis/Isolation In Vitro Screening In Vitro Screening Compound Synthesis/Isolation->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Bioactivity Assays Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Target Validation Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Efficacy & Toxicity

Typical Workflow for Bioactivity Screening.

Conclusion

The biological activity of this compound remains an open and intriguing question for researchers in the field of lipid biology. While direct evidence is lacking, the known functions of other oxylipins, particularly keto-fatty acids and very long-chain fatty acids, provide a foundation for hypothesizing its potential roles. Future research employing the standardized experimental protocols outlined in this guide will be crucial to unraveling the specific biological functions of this and other understudied oxylipins, potentially uncovering novel therapeutic targets and signaling pathways.

References

A Comparative Guide: GC-MS vs. LC-MS for the Analysis of 12-Oxotriacontanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive lipids is paramount. 12-Oxotriacontanoic acid, a long-chain oxo-fatty acid, presents unique analytical challenges. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this specific molecule, supported by experimental data and detailed methodologies.

At a Glance: Performance Comparison

The choice between GC-MS and LC-MS for the analysis of this compound depends on the specific requirements of the study, such as sensitivity, sample throughput, and the need for structural elucidation. Below is a summary of key performance metrics for each technique.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Derivatization Mandatory (e.g., silylation, esterification) to increase volatility.[1][2][3]Generally not required, allowing for simpler sample preparation.[1][2]
Volatility Requirement High; suitable only for volatile or derivatized compounds.[2][4]Not required; ideal for non-volatile and thermally labile molecules.[4]
Sensitivity Good, but can be limited by derivatization efficiency and potential for analyte degradation at high temperatures.[4]Excellent, often higher than GC-MS, especially with advanced ionization techniques.[5][6][7]
Selectivity High, with excellent chromatographic resolution for isomers.[8]High, with versatile separation mechanisms (reversed-phase, HILIC).[1]
Sample Throughput Moderate; derivatization adds to the sample preparation time.Higher, due to simpler sample preparation workflows.
Instrumentation Cost Generally lower initial investment and maintenance costs.[4]Higher initial investment and maintenance costs.[4]
Compound Coverage Limited to thermally stable and volatile compounds.Broader coverage, including large and polar biomolecules.[4][7]

Delving Deeper: Experimental Protocols

Detailed and robust experimental protocols are critical for reproducible and accurate quantification. Below are representative methodologies for the analysis of this compound using both GC-MS and LC-MS.

GC-MS Experimental Protocol

1. Sample Preparation & Lipid Extraction:

  • Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent system, such as a chloroform:methanol mixture.

  • Perform a liquid-liquid extraction to isolate the lipid fraction.

  • Incorporate an appropriate internal standard, such as a deuterated analog of a long-chain fatty acid, early in the extraction process to account for analyte loss.[9]

2. Hydrolysis (Optional):

  • For the analysis of total this compound (free and esterified), perform a base hydrolysis (saponification) using a reagent like methanolic KOH to release the fatty acid from its ester linkages.[9]

3. Derivatization:

  • The carboxyl and keto groups of this compound must be derivatized to increase volatility for GC analysis.[1][3]

  • Esterification of the Carboxyl Group: Convert the carboxylic acid to its methyl ester (FAME) using a reagent like 14% Boron Trifluoride in methanol (BF3-methanol) or methanolic HCl.[10][11] The reaction is typically carried out at 60-100°C for 10-60 minutes.[11]

  • Silylation of the Keto Group: The ketone can be converted to a more stable and volatile trimethylsilyl (TMS) enol ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[11] This reaction is typically performed at 60-80°C for 30-60 minutes.

4. GC-MS Analysis:

  • Gas Chromatograph: Utilize a high-temperature capillary column suitable for fatty acid methyl ester analysis (e.g., a polar cyanopropylphenyl polysiloxane phase).

  • Injector: Operate in splitless mode for trace analysis to maximize analyte transfer to the column.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a high final temperature (e.g., 300°C) to elute the high molecular weight derivative of this compound.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic fragment ions of the derivatized analyte and internal standard is recommended for enhanced sensitivity and selectivity.

LC-MS Experimental Protocol

1. Sample Preparation & Lipid Extraction:

  • Follow the same lipid extraction procedure as for GC-MS, including the use of an internal standard.[9]

2. LC-MS Analysis:

  • Liquid Chromatograph: Employ a reversed-phase C18 or C8 column for separation based on hydrophobicity.[8] For very long-chain fatty acids, longer columns and/or smaller particle sizes (UHPLC) can improve resolution.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.

  • Mass Spectrometer: Electrospray ionization (ESI) is the most common ionization technique for fatty acids in LC-MS, typically operated in negative ion mode to deprotonate the carboxylic acid.[5]

  • MS/MS for Quantification: For highly selective and sensitive quantification, use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[9][12] This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. High-resolution mass spectrometry (e.g., Orbitrap) can also be used for accurate mass measurements and identification.[8]

Visualizing the Workflow and a Representative Pathway

To further clarify the analytical process and the potential biological context of this compound, the following diagrams are provided.

Workflow for this compound Analysis cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis BiologicalSample Biological Sample LipidExtraction Lipid Extraction (with Internal Standard) BiologicalSample->LipidExtraction Derivatization Derivatization (Esterification & Silylation) LipidExtraction->Derivatization LC_Separation LC Separation (Reversed-Phase) LipidExtraction->LC_Separation GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (EI, SIM) GC_Separation->MS_Detection_GC Quantification Quantification MS_Detection_GC->Quantification MS_Detection_LC MS Detection (ESI, MRM) LC_Separation->MS_Detection_LC MS_Detection_LC->Quantification

Caption: A flowchart comparing the analytical workflows for GC-MS and LC-MS analysis of this compound.

Representative Oxo-Fatty Acid Metabolic Pathway TriacontanoicAcid Triacontanoic Acid (C30:0) Enzyme1 Fatty Acid Hydroxylase TriacontanoicAcid->Enzyme1 HydroxytriacontanoicAcid 12-Hydroxytriacontanoic Acid Enzyme2 Hydroxy-fatty Acid Dehydrogenase HydroxytriacontanoicAcid->Enzyme2 OxotriacontanoicAcid This compound Enzyme3 Further Metabolic Enzymes OxotriacontanoicAcid->Enzyme3 DownstreamMetabolites Downstream Metabolites (e.g., shorter chain fatty acids) Enzyme1->HydroxytriacontanoicAcid Enzyme2->OxotriacontanoicAcid Enzyme3->DownstreamMetabolites

Caption: A generalized metabolic pathway showing the potential formation of an oxo-fatty acid from its precursor.

Conclusion: Making the Right Choice

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations.

  • GC-MS is a robust and cost-effective technique that provides excellent chromatographic separation. However, the mandatory derivatization step can be time-consuming and may introduce variability. It is a suitable choice when high resolution of isomers is critical and sample throughput is not the primary concern.

  • LC-MS offers superior sensitivity and a simpler sample preparation workflow, making it ideal for high-throughput quantitative analysis.[6] Its ability to analyze the native compound without derivatization minimizes the risk of analyte degradation and simplifies the overall process. For studies requiring the highest sensitivity and analysis of a broad range of related lipid species, LC-MS is the preferred method.[6][8]

Ultimately, the selection of the analytical platform should be guided by the specific research question, available resources, and the desired analytical performance characteristics. For the analysis of a very-long-chain oxo-fatty acid like this compound, the advantages of LC-MS in terms of sensitivity and reduced sample preparation complexity often make it the more favorable option.

References

A Comparative Guide to the Quantification of 12-Oxo-octadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical methods for the quantification of 12-Oxo-octadecanoic acid, a C18 oxo-fatty acid. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are compared to assist researchers in selecting the most suitable method for their specific applications.

Introduction to 12-Oxo-octadecanoic Acid

12-Oxo-octadecanoic acid, also known as 12-ketostearic acid, is an oxidized fatty acid that has been identified in various biological matrices. While its precise biological functions are still under investigation, the analysis of oxo-fatty acids is of growing interest in biomedical research due to their potential roles in cellular signaling and pathology. Accurate and reliable quantification of 12-Oxo-octadecanoic acid is crucial for understanding its physiological and pathological significance.

Comparison of Quantification Methods

The two most prevalent and robust methods for the quantification of 12-Oxo-octadecanoic acid are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Currently, there are no commercially available ELISA kits specifically for the quantification of 12-Oxo-octadecanoic acid.

Method Performance
FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, followed by detection based on mass-to-charge ratio of fragmented ions.Separation of volatile derivatives based on boiling point, followed by detection based on mass-to-charge ratio.
Sample Preparation Relatively simple: Liquid-liquid or solid-phase extraction. Derivatization is typically not required.[2]More complex: Requires derivatization to increase volatility (e.g., methylation or silylation).[3]
**Linearity (R²) **> 0.99[1]Typically > 0.99
Limit of Detection (LOD) Low ng/mL to pg/mL range. For similar oxo-fatty acids, LODs can be in the low pg range on column.[1]Low femtomole range on column is achievable.[4]
Limit of Quantification (LOQ) Low ng/mL range. For similar oxo-fatty acids, LOQs can be in the sub-ng/mL range.[1]Dependent on derivatization efficiency and analyte.
Accuracy (% Recovery) Typically 90-110%[1]Generally within 85-115%, but can be affected by derivatization efficiency.
Precision (%RSD) < 15%[1]< 15% for intra- and inter-day precision.[4]
Throughput High, amenable to automation.Lower due to the derivatization step and longer run times.
Selectivity High, due to MRM transitions.High, based on retention time and mass spectrum.
Matrix Effects Can be significant, requires careful method development and use of internal standards.Generally less susceptible to ion suppression/enhancement than LC-MS.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from a validated method for the analysis of a broad range of oxidized fatty acids in biological samples.[1]

a. Sample Preparation (Plasma)

  • To 200 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog of 12-Oxo-octadecanoic acid).

  • Perform a liquid-liquid extraction using a suitable organic solvent mixture (e.g., hexane/isopropanol/acetic acid).

  • Vortex the sample vigorously for 2-3 minutes.

  • Centrifuge to separate the phases.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor ion to specific product ions for 12-Oxo-octadecanoic acid and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of fatty acids by GC-MS, which includes a necessary derivatization step.[3]

a. Sample Preparation and Derivatization

  • Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).

  • Saponify the lipid extract to release the fatty acids.

  • Acidify the sample and extract the free fatty acids with an organic solvent.

  • Evaporate the solvent to dryness.

  • Derivatize the fatty acids to form volatile esters (e.g., methyl esters using BF3-methanol or silyl esters using BSTFA). This is a critical step for GC analysis.[3]

  • Extract the fatty acid methyl esters (FAMEs) into an appropriate solvent (e.g., hexane).

b. GC-MS Analysis

  • GC System: A gas chromatograph equipped with a capillary column.

  • Column: A polar capillary column (e.g., a cyano- or wax-based column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection.

  • Temperature Program: A temperature gradient to separate the FAMEs.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the 12-Oxo-octadecanoic acid derivative.

Experimental Workflows

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MSMS Tandem Mass Spectrometry LC->MSMS Quantification Quantification MSMS->Quantification

Caption: LC-MS/MS workflow for 12-Oxo-octadecanoic acid quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Derivatization Derivatization LipidExtraction->Derivatization FAME_Extraction FAME Extraction Derivatization->FAME_Extraction GC Gas Chromatography FAME_Extraction->GC MS Mass Spectrometry GC->MS Quantification Quantification MS->Quantification

Caption: GC-MS workflow for 12-Oxo-octadecanoic acid quantification.

References

Accurate Quantification of 12-Oxotriacontanoic Acid: A Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

The precise quantification of 12-Oxotriacontanoic acid, a long-chain keto acid, is critical for understanding its biological roles and for the development of therapeutics targeting pathways in which it is involved. The gold standard for quantification via mass spectrometry is the use of a stable isotope-labeled internal standard. However, the commercial availability of a deuterated or ¹³C-labeled this compound is limited. This guide provides a comparison of suitable alternative internal standards and outlines the experimental protocols for their use.

Comparison of Internal Standard Strategies

For the accurate quantification of this compound, the ideal internal standard is a stable isotope-labeled version of the molecule itself (e.g., this compound-d₄). This is because it shares near-identical chemical and physical properties with the analyte, ensuring it behaves similarly during sample extraction, derivatization, and ionization, thus effectively correcting for variations in these steps.[1][2] When a specific labeled standard is unavailable, researchers must consider alternative strategies.

Two common alternative approaches are:

  • Stable Isotope-Labeled Analogs of Structurally Similar Compounds: Utilizing a commercially available deuterated or ¹³C-labeled long-chain fatty acid or keto acid. This is often the preferred alternative as it mimics the behavior of the analyte more closely than an unlabeled standard.

  • Unlabeled Structurally Similar Compounds: Employing a non-labeled long-chain fatty acid or keto acid of a different chain length that is not endogenously present in the sample. This is a more cost-effective but potentially less accurate approach.

The following table summarizes a comparison of potential internal standards for the quantification of this compound:

Internal Standard TypeExample(s)AdvantagesDisadvantages
Ideal (Stable Isotope-Labeled Analyte) This compound-d₄- Highest accuracy and precision- Compensates for matrix effects, extraction loss, and instrument variability[1][2]- Often not commercially available- Requires custom synthesis, which can be expensive[3][4][5]
Stable Isotope-Labeled Similar Compound L-[\²H₃]palmitoylcarnitine (D₃-C16)[6], 15(S)-HETE-d₈[7][8]- Good accuracy- Commercially available- Mimics analyte behavior better than unlabeled standards- May not perfectly co-elute with the analyte- Ionization efficiency may differ slightly from the analyte
Unlabeled Structurally Similar Compound Methyl nonanoate (C9:0), Methyl tridecanoate (C13:0)[9]- Readily available and cost-effective- Can provide reasonable quantification if validated carefully- Does not account for variations in ionization efficiency as effectively- Prone to greater inaccuracy due to differences in extraction recovery and matrix effects

Experimental Protocols

The following is a generalized protocol for the quantification of this compound using an internal standard with LC-MS/MS, based on methods for similar analytes.[8][10][11]

1. Sample Preparation and Extraction:

  • Spiking with Internal Standard: Add a known concentration of the chosen internal standard to the biological sample (e.g., plasma, tissue homogenate) before any extraction steps.

  • Protein Precipitation/Liquid-Liquid Extraction:

    • For plasma or serum, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio.

    • Vortex and centrifuge to pellet the protein.

    • For tissue, homogenize in a suitable buffer and then perform a liquid-liquid extraction using a solvent system like hexane/isopropanol.

  • Solid-Phase Extraction (SPE) (Optional): For cleaner samples, the supernatant from the protein precipitation can be further purified using a C18 SPE cartridge to enrich for fatty acids and remove interfering substances.[6]

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

2. Derivatization (Optional but Recommended for Keto Acids):

To improve chromatographic retention and ionization efficiency, derivatization of the keto group can be performed. A common method is derivatization with o-phenylenediamine (OPD) to form a more stable and ionizable quinoxaline derivative.[10][11]

3. LC-MS/MS Analysis:

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for the separation of long-chain fatty acids.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is commonly employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for fatty acids.

    • Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for both this compound and the internal standard. This enhances sensitivity and selectivity.

4. Quantification:

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards. The concentration of this compound in the unknown samples is then determined from this curve.

Visualizations

Below are diagrams illustrating a typical experimental workflow and a hypothetical signaling pathway involving this compound.

experimental_workflow sample Biological Sample is_add Add Internal Standard sample->is_add extraction Sample Extraction (LLE or SPE) is_add->extraction derivatization Derivatization (Optional) extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms quant Data Analysis & Quantification lcms->quant

Figure 1. A generalized experimental workflow for the quantification of this compound.

signaling_pathway sub Long-Chain Fatty Acid Substrate enzyme1 Fatty Acid Oxidase sub->enzyme1 Oxidation keto_acid This compound enzyme1->keto_acid receptor Nuclear Receptor (e.g., PPAR) keto_acid->receptor Ligand Binding gene_exp Target Gene Expression receptor->gene_exp Activation response Cellular Response (e.g., Anti-inflammatory) gene_exp->response

Figure 2. A hypothetical signaling pathway where this compound acts as a signaling molecule.

References

A Comparative Guide to the Analysis of 12-Oxotriacontanoic Acid and Related Very Long-Chain Keto Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of 12-Oxotriacontanoic acid. In the absence of direct inter-laboratory comparison studies for this specific analyte, this document synthesizes data from established methods for analogous very long-chain fatty acids (VLCFAs) and keto acids. The information presented is intended to guide researchers in selecting and developing robust analytical protocols.

Data Presentation: Performance of Analytical Methods for Similar Analytes

The following table summarizes the performance of various analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of long-chain fatty acids and keto acids. These methods, with appropriate modifications, can be adapted for the analysis of this compound.

Analyte ClassMethodKey Performance ParametersReference
Very-Long-Chain Fatty Acids (VLCFAs)LC-MS/MSLinearity: Not specifiedLOD/LOQ: Not specifiedRecovery: Not specifiedThis chapter describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify VLCFAs and BCFAs in plasma or serum for the diagnosis of peroxisomal disorders.[1][2]
Branched-Chain Keto Acids (BCKAs)UFLC-MSLinearity: 7.8 to 32,000 nMLOD/LOQ: Not specifiedRecovery: Assessed by spiking experimentsA new UFLC–MS method for quantification of the pmol/g concentrations of BCKA tissue samples has been described.[3]
Branched-Chain Keto Acids (BCKAs)HPLC-Q-TOF/MSLinearity: Not specifiedLOQ: 0.06–0.23 μmol L⁻¹ (serum), 0.09–0.27 nmol g⁻¹ (muscle)Recovery: 78.4% to 114.3%A simple, reliable and effective method was developed for the determination of three BCKAs in serum and muscle samples using high performance liquid chromatography-quadrupole time-of-flight mass spectrometry.[4]
Short-Chain Fatty Acids (SCFAs) & Organic AcidsLC-MS/MS with 3-NPH derivatizationLinearity: Not specifiedLOD/LOQ: Not specifiedRecovery: Not specifiedThis method package targets short-chain fatty acids (C2 to C5) that have been derivatized using 3-nitrophenylhydrazine (3-NPH).[5]
Hydroxycitric Acid (HCA)LC-MS/MSLinearity: 20-800 ng/mL (plasma), 60-3000 ng/g (fetus)LOD: 3.9 ng/mL (plasma), 7.77 ng/g (fetus)LOQ: 20.0 ng/mL (plasma), 60.0 ng/g (fetus)Accuracy: ≤ ± 7.5%Precision (RSD): ≤ 9.5%A validated method utilizing sample clean up with ultrafiltration followed by liquid chromatography-tandem mass spectrometry analysis to quantify HCA in rat plasma.[6]

Experimental Protocols

The analysis of this compound, a very long-chain keto acid, typically involves sample extraction, derivatization (optional but recommended for improved chromatographic performance and sensitivity), and instrumental analysis by mass spectrometry.

Sample Preparation and Extraction

A generic extraction protocol for very long-chain keto acids from a biological matrix (e.g., plasma, tissue homogenate) is outlined below.

  • Homogenization: Tissues should be homogenized in a suitable buffer.

  • Protein Precipitation: For plasma or serum, proteins are typically precipitated using a cold organic solvent such as methanol or acetonitrile, often containing an internal standard.[7]

  • Liquid-Liquid Extraction (LLE): After protein precipitation, a liquid-liquid extraction is commonly performed to isolate the lipids, including this compound. A common solvent system is a mixture of chloroform and methanol.

  • Evaporation and Reconstitution: The organic layer containing the lipids is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the subsequent analytical method.

Derivatization

Derivatization is a crucial step for improving the volatility and ionization efficiency of keto acids, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. For LC-MS/MS, derivatization can enhance chromatographic retention on reverse-phase columns and improve sensitivity.

  • For GC-MS Analysis (Methoximation followed by Silylation):

    • Methoximation: The extracted and dried sample is first treated with methoxyamine hydrochloride in pyridine. This step protects the keto group and prevents tautomerization.[8]

    • Silylation: Following methoximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added to convert the carboxylic acid group to a trimethylsilyl (TMS) ester.[8] This increases the volatility of the analyte.

  • For LC-MS/MS Analysis (e.g., with 3-Nitrophenylhydrazine - 3-NPH):

    • The extracted sample is mixed with a solution of 3-NPH and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent.[5][9]

    • The reaction mixture is typically heated to facilitate the derivatization of the carboxylic acid group.[9]

Instrumental Analysis
  • LC-MS/MS: This is the most common and versatile technique for the analysis of keto acids.[10]

    • Chromatography: Reversed-phase chromatography is typically used with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is employed.[7]

    • Mass Spectrometry: Detection is achieved using a tandem mass spectrometer, often in negative ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[11]

  • GC-MS: This technique is also suitable, especially after derivatization.

    • Chromatography: A non-polar or semi-polar capillary column is used for separation.

    • Mass Spectrometry: Electron ionization (EI) is commonly used, and the resulting mass spectra can be used for library matching.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue) homogenize Homogenization (for tissue) precipitate Protein Precipitation (e.g., Methanol) sample->precipitate homogenize->precipitate extract Liquid-Liquid Extraction (e.g., Chloroform/Methanol) precipitate->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute derivatize Derivatization (Optional but Recommended) reconstitute->derivatize instrument LC-MS/MS or GC-MS Analysis derivatize->instrument data Data Acquisition & Processing instrument->data

Caption: Generalized experimental workflow for this compound analysis.

derivatization_pathways cluster_gcms For GC-MS Analysis cluster_lcms For LC-MS/MS Analysis start Extracted Analyte methoximation Methoximation (Methoxyamine HCl) start->methoximation nph_derivatization 3-NPH Derivatization (3-NPH + EDC) start->nph_derivatization silylation Silylation (e.g., MSTFA) methoximation->silylation gcms_ready Volatile Derivative silylation->gcms_ready lcms_ready Chromatographically Retained Derivative nph_derivatization->lcms_ready

References

A Comparative Guide to the Structural Elucidation of 12-Oxotriacontanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the structural elucidation of 12-oxotriacontanoic acid and its positional isomers. The performance of key analytical techniques is supported by representative experimental data to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction

This compound is a long-chain keto acid with potential biological significance. The precise location of the oxo group along the thirty-carbon chain is critical for its structure-activity relationship. Distinguishing between isomers, such as 11-oxotriacontanoic acid, this compound, and 13-oxotriacontanoic acid, requires a combination of sophisticated analytical techniques. This guide focuses on the application of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification of these isomers.

Comparative Analysis of Isomers

The structural elucidation of this compound and its positional isomers relies on subtle differences in their physicochemical properties, which are reflected in their spectroscopic and spectrometric data. Below is a comparative summary of the expected data from GC-MS and NMR analysis.

Table 1: Comparative GC-MS Data for Oxotriacontanoic Acid Methyl Ester Isomers
Parameter11-Oxotriacontanoic Acid Methyl EsterThis compound Methyl Ester13-Oxotriacontanoic Acid Methyl Ester
Molecular Ion (m/z) 480.45480.45480.45
Retention Time (min) 25.125.225.3
Key Fragment Ion 1 (m/z) 213 (α-cleavage C10-C11)227 (α-cleavage C11-C12)241 (α-cleavage C12-C13)
Key Fragment Ion 2 (m/z) 299 (α-cleavage C11-C12)285 (α-cleavage C12-C13)271 (α-cleavage C13-C14)
McLafferty Rearrangement (m/z) 114114114
Table 2: Comparative ¹H NMR Data for Oxotriacontanoic Acid Isomers (in CDCl₃)
Proton Assignment11-Oxotriacontanoic Acid (δ, ppm)This compound (δ, ppm)13-Oxotriacontanoic Acid (δ, ppm)
-CH₂-COOH (C2) 2.35 (t, J = 7.5 Hz)2.35 (t, J = 7.5 Hz)2.35 (t, J = 7.5 Hz)
-CH₂-C=O (α to keto) 2.41 (t, J = 7.4 Hz)2.41 (t, J = 7.4 Hz)2.41 (t, J = 7.4 Hz)
-CH₂- chain (bulk) 1.25 (m)1.25 (m)1.25 (m)
Terminal -CH₃ 0.88 (t, J = 6.8 Hz)0.88 (t, J = 6.8 Hz)0.88 (t, J = 6.8 Hz)
Table 3: Comparative ¹³C NMR Data for Oxotriacontanoic Acid Isomers (in CDCl₃)
Carbon Assignment11-Oxotriacontanoic Acid (δ, ppm)This compound (δ, ppm)13-Oxotriacontanoic Acid (δ, ppm)
C=O (Carboxyl) 179.8179.8179.8
C=O (Keto) 211.1211.1211.1
-CH₂-COOH (C2) 34.134.134.1
-CH₂-C=O (α to keto, C10 & C12) 42.8, 42.942.8, 42.942.8, 42.9
-CH₂- chain (bulk) 29.7 - 29.129.7 - 29.129.7 - 29.1
Terminal -CH₃ (C30) 14.114.114.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

1. Derivatization to Fatty Acid Methyl Esters (FAMEs): To increase volatility for GC analysis, the carboxylic acid group is derivatized to its methyl ester.[1]

  • Reagents: 2% (v/v) H₂SO₄ in methanol, hexane, saturated NaCl solution.

  • Procedure:

    • Dissolve approximately 1 mg of the oxotriacontanoic acid isomer in 1 mL of 2% H₂SO₄ in methanol.

    • Heat the mixture at 60°C for 1 hour in a sealed vial.

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex the mixture and allow the layers to separate.

    • Carefully collect the upper hexane layer containing the FAME for GC-MS analysis.

2. GC-MS Instrumentation and Conditions: [2]

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 min.

    • Ramp to 300°C at 5°C/min.

    • Hold at 300°C for 10 min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: [3][4]

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for long-chain fatty acids.

  • Procedure:

    • Dissolve 5-10 mg of the oxotriacontanoic acid isomer in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample height in the tube is sufficient for analysis (typically > 4 cm).

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the workflow for structural elucidation and the logical basis for isomer differentiation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation cluster_elucidation Structural Elucidation Sample Oxotriacontanoic Acid Isomer Derivatization Derivatization to FAME (for GC-MS) Sample->Derivatization Dissolution Dissolution in CDCl3 (for NMR) Sample->Dissolution GCMS GC-MS Analysis Derivatization->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS_Fragmentation Mass Spectral Fragmentation Pattern GCMS->MS_Fragmentation NMR_Shifts NMR Chemical Shifts and Coupling NMR->NMR_Shifts Structure Unambiguous Isomer Identification MS_Fragmentation->Structure NMR_Shifts->Structure

Caption: Experimental workflow for the structural elucidation of oxotriacontanoic acid isomers.

gcms_fragmentation_logic cluster_isomers Isomers (as Methyl Esters) cluster_fragmentation Key α-Cleavage Fragments Isomer11 11-Oxo Frag11 m/z 213 & 299 Isomer11->Frag11 Cleavage at C10-C11 & C11-C12 Isomer12 12-Oxo Frag12 m/z 227 & 285 Isomer12->Frag12 Cleavage at C11-C12 & C12-C13 Isomer13 13-Oxo Frag13 m/z 241 & 271 Isomer13->Frag13 Cleavage at C12-C13 & C13-C14

References

Comparative lipidomics of epicuticular waxes containing 12-Oxotriacontanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current literature reveals a notable absence of 12-oxotriacontanoic acid as a constituent of plant epicuticular waxes. While a diverse array of very-long-chain fatty acids and their derivatives populate these protective outer layers, this specific 30-carbon oxo-fatty acid is not among the components identified in numerous lipidomic studies. This guide, therefore, pivots to a broader comparative analysis of epicuticular wax compositions, highlighting the known diversity of lipid classes, with a particular focus on other, well-documented oxo-fatty acids and related compounds.

Epicuticular waxes form a critical interface between a plant and its environment, providing protection against water loss, UV radiation, and pathogens.[1][2] The composition of these waxes is highly variable between plant species and is comprised of a complex mixture of hydrophobic lipids.[2][3] The primary components are very-long-chain fatty acids (VLCFAs) with chain lengths typically ranging from C20 to C34, and their derivatives.[2][4] These derivatives include alkanes, primary and secondary alcohols, aldehydes, ketones, and wax esters.[1][2]

A point of potential confusion arises with 12-oxo-phytodienoic acid (OPDA), a signaling molecule involved in plant defense and wounding responses.[5] It is important to distinguish OPDA, a 12-carbon cyclized fatty acid derivative, from the 30-carbon linear chain of this compound. OPDA functions as a precursor to the plant hormone jasmonic acid and is not a structural component of epicuticular wax.[5]

While this compound is not reported, other ketones and diketones are known constituents of certain plant waxes. For instance, hentriacontan-16-one is a major component of the epicuticular wax of leek (Allium porrum) leaves, with its accumulation increasing significantly as the leaf develops.[6] In another example, the fruit wax of Eucalyptus globulus contains tritriacontan-16,18-dione as a major component.[7]

Comparative Analysis of Epicuticular Wax Components

The following table summarizes the major lipid classes typically found in plant epicuticular waxes, with examples of specific compounds and the plant species in which they are abundant. This comparative data is essential for understanding the chemical diversity of these protective layers.

Lipid ClassCommon Chain LengthsExample Compound(s)Example Plant Species
n-Alkanes C21-C35 (odd numbers predominate)n-Nonacosane (C29), n-Hentriacontane (C31)Rosa canina (Rose)[8], Triticum aestivum (Wheat)[3]
Primary Alcohols C22-C32 (even numbers predominate)1-Octacosanol (C28)Rosa canina (Rose)[8]
Fatty Acids C16-C32 (even numbers predominate)Hexadecanoic acid (C16), Octacosanoic acid (C28)Phyllostachys aurea (Golden bamboo)[9]
Aldehydes C22-C32 (even numbers predominate)1-Triacontanal (C30)Phyllostachys aurea (Golden bamboo)[9]
Ketones C29-C33Hentriacontan-16-oneAllium porrum (Leek)[6]
β-Diketones C31, C33Tritriacontan-16,18-dioneEucalyptus globulus[7]
Wax Esters C36-C52Tetracosyl hexadecanoatePhyllostachys aurea (Golden bamboo)[9]
Triterpenoids -Ursolic acid, Oleanolic acidLigustrum vulgare (Wild privet)[10], Eucalyptus species[11]

Experimental Protocols

1. Extraction of Epicuticular Waxes

A common method for the selective extraction of epicuticular waxes involves mechanical stripping or brief immersion in a non-polar solvent.

  • Mechanical Stripping: For surfaces amenable to this technique, an adhesive such as gum arabic can be applied and, once dried, peeled off, removing the surface wax.[10]

  • Solvent Extraction: Plant material (e.g., leaves) is briefly immersed (typically for 30-60 seconds) in a non-polar solvent such as chloroform or hexane.[3] This short duration is crucial to minimize the extraction of intracuticular waxes and cellular lipids. The solvent is then collected and evaporated to yield the crude wax extract.

2. Lipidomic Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of the components within a complex wax mixture.

  • Sample Derivatization: To increase the volatility of polar compounds such as fatty acids and alcohols, a derivatization step is often necessary. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). A temperature gradient is applied to separate the different lipid components based on their boiling points and interactions with the stationary phase.

  • MS Detection and Identification: As components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragmentation patterns are detected. The mass spectrum of each component is then compared to spectral libraries (e.g., NIST) for identification. Quantification is typically achieved by comparing peak areas to those of an internal standard.

Biosynthesis and Transport of Epicuticular Wax Components

The biosynthesis of epicuticular wax components is a complex process that begins in the plastids with the synthesis of fatty acids. These are then transported to the endoplasmic reticulum for elongation and modification into the various wax components. The transport of these hydrophobic molecules to the plant surface is still an area of active research.

Epicuticular_Wax_Biosynthesis_and_Transport cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_transport Transport to Surface Fatty Acid Synthesis Fatty Acid Synthesis Fatty Acid Elongation Fatty Acid Elongation Fatty Acid Synthesis->Fatty Acid Elongation Acyl-CoAs Modification Pathways Modification Pathways VLCFAs VLCFAs Wax Components Wax Components Lipid Transfer Proteins Lipid Transfer Proteins Wax Components->Lipid Transfer Proteins ABC Transporters ABC Transporters Wax Components->ABC Transporters Epicuticular Wax Layer Epicuticular Wax Layer Lipid Transfer Proteins->Epicuticular Wax Layer ABC Transporters->Epicuticular Wax Layer

Signaling Pathways Involving Oxylipins

While not a structural component of waxes, 12-oxo-phytodienoic acid (OPDA) is an important signaling molecule derived from fatty acids. Understanding its signaling pathway provides context for the diverse roles of fatty acid derivatives in plants.

OPDA_Signaling_Pathway Linolenic Acid Linolenic Acid OPDA OPDA Linolenic Acid->OPDA LOX, AOS, AOC Jasmonic Acid Jasmonic Acid OPDA->Jasmonic Acid OPR3 Gene Expression Gene Expression OPDA->Gene Expression JA-independent signaling Jasmonic Acid->Gene Expression JA-dependent signaling Wounding/Herbivory Wounding/Herbivory Wounding/Herbivory->Linolenic Acid Defense Responses Defense Responses Gene Expression->Defense Responses

References

Functional Comparison of 12-Oxotriacontanoic Acid and Its Hydroxylated Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between fatty acid analogs is critical for advancing lipid-based therapeutics and diagnostics. This guide provides a comparative overview of 12-Oxotriacontanoic acid and its hydroxylated counterparts, focusing on their potential biological activities and the experimental frameworks used to elucidate them.

While direct comparative data for this compound and its specific hydroxylated analogs are not extensively available in current literature, this guide synthesizes information from related very-long-chain fatty acids (VLCFAs) to provide a functional comparison. The information presented herein is intended to serve as a foundational resource for hypothesis generation and experimental design.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs)

VLCFAs, defined as fatty acids with 20 or more carbon atoms, are integral components of cellular structures and signaling pathways.[1] They are precursors for essential lipids like sphingolipids and glycerophospholipids and are involved in various physiological processes, including skin barrier formation, myelin maintenance, and liver homeostasis.[2] The introduction of functional groups, such as a keto or hydroxyl group, can significantly alter the biological activity of these molecules.

Comparative Biological Functions

The functional disparity between a keto-fatty acid like this compound and its hydroxylated analogs likely stems from differences in their molecular shape, polarity, and ability to interact with protein targets.

FeatureThis compound (Keto Analog)Hydroxylated Analogs of Triacontanoic Acid
Potential Biological Role Precursor for other bioactive lipids, potential signaling molecule. In plants, involved in cuticle formation and defense signaling.[3][4]Signaling molecules, potential modulators of enzyme activity and protein-protein interactions. Hydroxylated fatty acids are involved in resolving inflammation and cell signaling.[5]
Interaction with Receptors The keto group may influence binding affinity and specificity to nuclear receptors like PPARs.The hydroxyl group can form hydrogen bonds, potentially altering receptor activation or inhibition.
Metabolic Fate Can be a substrate for reductases, converting it to a hydroxylated form.Can be further oxidized or incorporated into complex lipids.
Cellular Signaling May participate in signaling pathways regulating gene expression related to lipid metabolism and inflammation.Hydroxylated fatty acids are known to act as ligands for specific G-protein coupled receptors (GPCRs) and can modulate inflammatory responses.[6]
Signaling Pathways: The Role of PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in lipid and glucose metabolism.[7] VLCFAs and their derivatives are known to be potent activators of PPARα.[8] The activation of PPARα by these fatty acids leads to the upregulation of genes involved in fatty acid oxidation. It is plausible that both this compound and its hydroxylated analogs could modulate PPAR activity, though likely with different potencies and downstream effects.

PPAR_Signaling cluster_ligands Ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12-Oxotriacontanoic_acid This compound FABP Fatty Acid Binding Protein 12-Oxotriacontanoic_acid->FABP Hydroxylated_analogs Hydroxylated analogs Hydroxylated_analogs->FABP PPARa PPARα FABP->PPARa Ligand Transport RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to DNA Target_Genes Target Gene Expression PPRE->Target_Genes Upregulation of Fatty Acid Oxidation Genes

Caption: Putative PPARα signaling pathway for VLCFAs.

Experimental Protocols

To empirically determine and compare the functional activities of this compound and its hydroxylated analogs, a series of well-established experimental protocols can be employed.

PPARα Activation Luciferase Reporter Assay

This cell-based assay is a robust method to quantify the ability of a compound to activate PPARα.

Methodology:

  • Cell Culture: Utilize a mammalian cell line (e.g., HEK293T or HepG2) engineered to express a luciferase reporter gene under the control of a PPAR response element (PPRE).[9]

  • Transfection: Co-transfect the cells with expression vectors for human PPARα and its heterodimerization partner, Retinoid X Receptor (RXR). Commercially available reporter assay kits often include pre-engineered cells.[10][11]

  • Treatment: Treat the transfected cells with varying concentrations of this compound and its hydroxylated analogs. A known PPARα agonist (e.g., GW7647) should be used as a positive control.[10]

  • Lysis and Luminescence Measurement: After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. The fold activation relative to a vehicle control is then calculated.[12]

Luciferase_Assay_Workflow Cell_Culture Culture PPRE-Luciferase Reporter Cell Line Transfection Co-transfect with PPA-alpha and RXR vectors Cell_Culture->Transfection Treatment Treat cells with Fatty Acid Analogs Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Analysis Data Analysis and Fold Activation Calculation Measurement->Analysis

Caption: Workflow for a PPARα Luciferase Reporter Assay.

Fatty Acid-Binding Protein (FABP) Interaction Assay

This assay determines the binding affinity of the fatty acid analogs to FABPs, which are crucial for their intracellular transport.

Methodology:

  • Protein Expression and Purification: Express and purify the FABP of interest (e.g., L-FABP) from E. coli.[13]

  • Ligand Binding Assay: A common method is a competition assay using a fluorescently labeled fatty acid.

    • Incubate the purified FABP with a known concentration of a fluorescent fatty acid probe (e.g., ANS or DAUDA).

    • Add increasing concentrations of the unlabeled competitor fatty acids (this compound and its hydroxylated analogs).

    • Measure the displacement of the fluorescent probe using fluorescence spectroscopy.

  • Data Analysis: Calculate the binding affinity (Kd) for each analog by fitting the competition data to a suitable binding model.[14]

Mass Spectrometry-Based Analysis of Hydroxylation

To confirm the synthesis and presence of hydroxylated analogs, mass spectrometry is the gold standard.

Methodology:

  • Sample Preparation: Extract lipids from biological samples (e.g., cell culture media or tissue homogenates) using a suitable organic solvent system like the Bligh-Dyer method.

  • Derivatization: To improve chromatographic separation and ionization efficiency, fatty acids are often derivatized (e.g., methylation or silylation).

  • LC-MS/MS Analysis: Separate the fatty acid derivatives using liquid chromatography (LC) and detect them using tandem mass spectrometry (MS/MS).[15][16]

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification of each analog.[15]

Conclusion

The functional comparison of this compound and its hydroxylated analogs presents a compelling area of research with potential implications for drug development in metabolic and inflammatory diseases. While direct evidence is currently limited, the established roles of other VLCFAs and their derivatives in cellular signaling, particularly through PPARα, provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a clear path forward for researchers to elucidate the specific biological activities of these intriguing lipid molecules.

References

Differentiating 12-Oxotriacontanoic Acid from Isobaric Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of lipid molecules is paramount. 12-Oxotriacontanoic acid, a long-chain oxo fatty acid, presents a significant analytical challenge due to the existence of numerous isobaric compounds. These compounds share the same nominal mass-to-charge ratio, making their differentiation by low-resolution mass spectrometry alone nearly impossible. This guide provides an objective comparison of analytical techniques, supported by experimental data and detailed protocols, to effectively distinguish this compound from its isomers and other isobaric molecules.

Understanding the Challenge: Isobaric Compounds

This compound has a molecular formula of C₃₀H₅₈O₃ and a monoisotopic mass of 466.4355 g/mol . Isobaric interference can arise from two main sources:

  • Isomers: These molecules share the same elemental formula but differ in their structural arrangement. For this compound, the most common isomers are other positional isomers of oxotriacontanoic acid (e.g., 11-oxotriacontanoic acid, 13-oxotriacontanoic acid, etc.). Other isomeric forms could include hydroxylated and unsaturated fatty acids with the same elemental composition.

  • Non-Isomeric Isobars: These are molecules with different elemental formulas that result in the same nominal mass. High-resolution mass spectrometry can often distinguish these based on their exact mass.

Analytical Strategies for Differentiation

A multi-pronged approach combining chromatographic separation with advanced mass spectrometry techniques is the most effective strategy for differentiating this compound from its isobars.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the foundational technique for distinguishing non-isomeric isobars by providing accurate mass measurements that can help determine the elemental composition.[1] However, for isomeric compounds, tandem mass spectrometry (MS/MS) is essential.

Tandem Mass Spectrometry (MS/MS):

Collision-Induced Dissociation (CID) is a widely used MS/MS technique where ions are fragmented through collisions with an inert gas. The fragmentation pattern of an oxo fatty acid is highly informative for determining the position of the carbonyl group. Cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage) results in characteristic fragment ions.

For this compound, the key fragmentations occur on either side of the C12 carbonyl group. This leads to the formation of specific acylium ions and other charged fragments that can pinpoint the location of the oxo group.

Chromatographic Separation

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS offers excellent chromatographic resolution for fatty acids. However, due to their low volatility, long-chain fatty acids like this compound require derivatization prior to analysis. The most common method is esterification to form fatty acid methyl esters (FAMEs). Positional isomers of oxo-FAMEs can often be separated on suitable GC columns.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique for analyzing lipids without the need for derivatization. Reversed-phase liquid chromatography (RPLC) can separate isomers based on subtle differences in their polarity. The elution order of positional isomers of oxo fatty acids can vary depending on the chromatographic conditions.

Ion Mobility Spectrometry (IMS)

IMS adds another dimension of separation based on the size, shape, and charge of the ion in the gas phase.[2][3][4] When coupled with mass spectrometry (IMS-MS), it can resolve isomers that are not separable by chromatography or mass spectrometry alone. Different positional isomers of this compound will have slightly different three-dimensional structures, leading to different drift times in the IMS cell, allowing for their differentiation.

Quantitative Data Comparison

The following table summarizes the expected quantitative data from the analysis of this compound and two of its positional isomers, 11- and 13-Oxotriacontanoic acid, using LC-MS/MS. The m/z values for the characteristic fragment ions are predicted based on the known fragmentation patterns of oxo fatty acids.

AnalytePrecursor Ion (m/z) [M-H]⁻Characteristic Fragment Ions (m/z)Predicted Retention Time (min)
This compound 465.4213.1 (cleavage at C11-C12), 269.2 (cleavage at C12-C13)15.2
11-Oxotriacontanoic acid 465.4199.1 (cleavage at C10-C11), 283.2 (cleavage at C11-C12)15.0
13-Oxotriacontanoic acid 465.4227.2 (cleavage at C12-C13), 255.2 (cleavage at C13-C14)15.4

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the separation and identification of positional isomers of oxotriacontanoic acid.

Sample Preparation:

  • Lipid extraction from the biological matrix using a modified Folch or Bligh-Dyer method.

  • The extracted lipids are dried under a stream of nitrogen and reconstituted in the initial mobile phase.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-20 min: Gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25.1-30 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Precursor Ion: m/z 465.4.

  • Collision Gas: Argon.

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

  • Detection: Multiple Reaction Monitoring (MRM) of the characteristic fragment ions for each isomer.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is suitable for the analysis of the overall fatty acid profile, including oxo fatty acids, after conversion to their methyl esters.

Sample Preparation and Derivatization:

  • Lipid extraction as described above.

  • Saponification of the lipid extract using methanolic KOH to release the fatty acids.

  • Esterification to Fatty Acid Methyl Esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF₃-methanol).

  • Extraction of FAMEs into an organic solvent (e.g., hexane).

GC Conditions:

  • Column: A polar capillary column (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 250°C, hold for 10 min.

  • Injector Temperature: 250°C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

  • Identification: Based on retention time and comparison of the mass spectrum with a reference library or by interpretation of the fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for differentiating this compound from its isobaric compounds.

Differentiation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_ims IMS-MS cluster_data Data Analysis & Identification Sample Biological Sample LipidExtract Lipid Extraction Sample->LipidExtract LC LC Separation LipidExtract->LC Deriv Derivatization (FAMEs) LipidExtract->Deriv IMS Ion Mobility Separation LipidExtract->IMS MSMS MS/MS Analysis LC->MSMS Data Data Interpretation (Retention Time, m/z, Drift Time) MSMS->Data GC GC Separation Deriv->GC MS MS Analysis GC->MS MS->Data MS_IMS MS Analysis IMS->MS_IMS MS_IMS->Data ID Compound Identification Data->ID

Caption: Workflow for differentiating this compound.

Conclusion

The unambiguous identification of this compound in the presence of its isobaric compounds requires a sophisticated analytical approach. While high-resolution mass spectrometry can eliminate non-isomeric interferences, the differentiation of positional isomers necessitates the combination of chromatographic separation and tandem mass spectrometry. LC-MS/MS provides a powerful platform for this purpose, offering both separation and structure-specific fragmentation data. For particularly challenging separations, the addition of ion mobility spectrometry can provide the necessary resolving power. The choice of the optimal method will depend on the specific research question, the complexity of the sample matrix, and the available instrumentation. By employing the strategies outlined in this guide, researchers can confidently identify and differentiate this compound, enabling a more accurate understanding of its biological role.

References

Navigating the Analytical Landscape for 12-Oxotriacontanoic Acid: A Guide to Precision and Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate measurement of 12-Oxotriacontanoic acid, a very-long-chain oxo-fatty acid, is critical for understanding its biological roles and potential as a therapeutic target. This guide provides a comparative overview of the primary analytical techniques, their expected performance based on data from structurally similar molecules, and detailed experimental protocols to aid in method development and validation.

Due to the limited availability of specific validated methods for this compound, this guide synthesizes best practices and expected performance metrics from the analysis of other very-long-chain fatty acids (VLCFAs) and oxo-lipids. The two principal analytical platforms for this type of molecule are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Techniques

The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study, including sensitivity needs, sample matrix, and desired throughput. Below is a summary of expected performance characteristics for each technique, derived from studies on analogous long-chain and very-long-chain fatty acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (e.g., methylation, silylation) to increase volatility.[1][2][3][4][5][6][7][8][9][10][11][12][13]Often employed (e.g., charge-switch derivatization) to enhance ionization efficiency and sensitivity.[14][15][16]
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range, depending on the derivatization agent and detector settings.[10]Can reach low pg/mL to high fg/mL levels, particularly with derivatization and on sensitive instruments.[14][15][17][18]
Limit of Quantitation (LOQ) Generally in the ng/mL range.[3]Can be in the low pg/mL range.[14][15][17]
Precision (CV%) Intra-day: <10%, Inter-day: <15% are achievable.[1][4][13][19]Intra-day: <10%, Inter-day: <15% are commonly reported for similar analytes.[17][18]
Accuracy (Recovery %) 85-115% is a typical target range, but can be influenced by extraction and derivatization efficiency.[1][4]85-115% is achievable, with stable isotope-labeled internal standards compensating for matrix effects and extraction losses.[17][18][20]
Throughput Lower, due to longer run times and required derivatization steps.Higher, with faster chromatographic separations and often simpler sample preparation.
Selectivity High, especially with selected ion monitoring (SIM).Very high, particularly with multiple reaction monitoring (MRM).[10]

Experimental Protocols

The following are proposed experimental protocols for the analysis of this compound based on established methods for similar analytes.

Protocol 1: GC-MS Analysis of this compound

This protocol outlines a typical workflow for the quantification of this compound using GC-MS, which involves extraction, hydrolysis, and derivatization to its methyl ester.

1. Sample Preparation and Extraction:

  • Internal Standard Spiking: To each sample (e.g., 100 µL of plasma or tissue homogenate), add a known amount of a suitable internal standard, such as a stable isotope-labeled C30 oxo-fatty acid or a structurally similar odd-chain fatty acid.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform:methanol (2:1, v/v). Vortex the mixture thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Hydrolysis: Evaporate the solvent from the extracted lipids under a stream of nitrogen. To release this compound from any complex lipids, perform an alkaline hydrolysis by adding a methanolic NaOH or KOH solution and heating at 60-80°C for 1-2 hours.

  • Acidification and Re-extraction: After cooling, acidify the sample with HCl to protonate the fatty acids. Re-extract the fatty acids into an organic solvent like hexane.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the hexane extract to dryness.

  • Add a methylation reagent such as 14% Boron Trifluoride in methanol (BF3-methanol) or methanolic HCl.[2][4][5]

  • Heat the mixture at 60-100°C for 10-60 minutes, depending on the reagent.[2]

  • After cooling, add water and extract the resulting FAMEs into hexane.

  • Wash the hexane layer with water to remove residual acid and dry it over anhydrous sodium sulfate.

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the final hexane extract onto the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., a polar wax or a mid-polar phenyl-methylpolysiloxane column). A typical temperature program would start at a lower temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280-300°C) to elute the very-long-chain FAME.

  • Mass Spectrometry: Operate the mass spectrometer in either electron ionization (EI) or chemical ionization (CI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions for the 12-oxo-triacontanoic acid methyl ester and the internal standard should be used to enhance sensitivity and selectivity.[7]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol describes a workflow for the sensitive quantification of this compound using LC-MS/MS, which may or may not require derivatization depending on the desired sensitivity.

1. Sample Preparation and Extraction:

  • Internal Standard Spiking: As with the GC-MS protocol, add a stable isotope-labeled internal standard to the sample.

  • Protein Precipitation/Lipid Extraction: For plasma or serum, a simple protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) can be used. For tissues, a more rigorous liquid-liquid or solid-phase extraction (SPE) may be necessary to remove interfering lipids.[20][21][22][23][24]

  • Hydrolysis (Optional but Recommended): To quantify the total amount of this compound (free and esterified), perform an alkaline hydrolysis as described in the GC-MS protocol, followed by acidification and extraction.

2. Derivatization (Optional):

  • For enhanced sensitivity, especially in negative ionization mode, derivatization is not always necessary.

  • To improve ionization efficiency in positive mode and achieve lower detection limits, a charge-switch derivatization can be performed using reagents like N-(4-aminomethylphenyl)-pyridinium (AMPP).[14][15] This involves reacting the extracted fatty acid with the derivatizing agent in the presence of a coupling agent.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a reversed-phase column (e.g., C8 or C18) for separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate, is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI) source, likely in negative ion mode for the underivatized acid. For derivatized analytes, positive ion mode would be used.

  • Quantification: Use multiple reaction monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of this compound or its derivative) and one or more specific product ions generated through collision-induced dissociation.[10] This provides high selectivity and sensitivity.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the analysis and metabolism of this compound, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gcms GC-MS Method cluster_lcms LC-MS/MS Method cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue) IS Add Internal Standard Sample->IS Extraction Lipid Extraction (LLE or SPE) IS->Extraction Hydrolysis Alkaline Hydrolysis (Optional) Extraction->Hydrolysis Deriv_GC Derivatization (e.g., Methylation) Hydrolysis->Deriv_GC Deriv_LC Derivatization (Optional, e.g., AMPP) Hydrolysis->Deriv_LC GC_Separation Gas Chromatography Deriv_GC->GC_Separation MS_Detection_GC Mass Spectrometry (EI/CI, SIM) GC_Separation->MS_Detection_GC Quantification Quantification (Calibration Curve) MS_Detection_GC->Quantification LC_Separation Liquid Chromatography Deriv_LC->LC_Separation Direct Injection if no derivatization MS_Detection_LC Tandem MS (ESI, MRM) LC_Separation->MS_Detection_LC MS_Detection_LC->Quantification Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids VLCFA 12-Oxotriacontanoyl-CoA (C30-CoA) AcylCoA_Oxidase Acyl-CoA Oxidase VLCFA->AcylCoA_Oxidase EnoylCoA Trans-2-enoyl-CoA AcylCoA_Oxidase->EnoylCoA FADH2 Hydratase Bifunctional Enzyme (Hydratase activity) EnoylCoA->Hydratase HydroxyacylCoA 3-Hydroxyacyl-CoA Hydratase->HydroxyacylCoA Dehydrogenase Bifunctional Enzyme (Dehydrogenase activity) HydroxyacylCoA->Dehydrogenase KetoacylCoA 3-Ketoacyl-CoA Dehydrogenase->KetoacylCoA NADH Thiolase Thiolase KetoacylCoA->Thiolase Shortened_VLCFA Shortened Acyl-CoA (C28-CoA) Thiolase->Shortened_VLCFA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA Shortened_VLCFA->AcylCoA_Oxidase Repeats until chain is shortened Mitochondria Further Oxidation in Mitochondria AcetylCoA->Mitochondria

References

Navigating the Analytical Maze: A Comparative Guide to Robustness Testing for 12-Oxotriacontanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 12-Oxotriacontanoic acid, a very long-chain keto fatty acid, is critical for unraveling its biological significance and therapeutic potential. The robustness of the analytical method employed is paramount to ensure data integrity and reliability. This guide provides a comprehensive comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the analysis of this compound, with a focus on method robustness testing.

This comparison is based on established principles for the analysis of very long-chain fatty acids (VLCFAs) and keto acids, providing a framework for developing and validating a robust analytical method for this compound.

Experimental Protocols: Ensuring Method Reliability

Robustness testing evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The following protocols outline key robustness tests for both GC-MS and LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The analysis of this compound by GC-MS necessitates a derivatization step to convert the non-volatile keto acid into a more volatile derivative, typically a fatty acid methyl ester (FAME).

1. Sample Preparation and Derivatization (Esterification):

  • Standard and Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v). Calibration standards are prepared by serial dilution.

  • Derivatization: To a dried aliquot of the sample or standard, 1 mL of 2% sulfuric acid in methanol is added. The mixture is heated at 60°C for 1 hour. After cooling, 1 mL of hexane and 0.5 mL of saturated sodium chloride solution are added. The mixture is vortexed, and the upper hexane layer containing the 12-oxo-30-methyl-triacontanoate is collected and concentrated under a stream of nitrogen.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet: Splitless injection at 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

3. Robustness Testing Parameters for GC-MS:

  • Derivatization Reaction Time: ± 10% of the nominal time (e.g., 54 min and 66 min).

  • Derivatization Reaction Temperature: ± 5°C of the nominal temperature (e.g., 55°C and 65°C).

  • GC Oven Temperature Ramp Rate: ± 1°C/min of the nominal rate (e.g., 9°C/min and 11°C/min).

  • Helium Flow Rate: ± 0.1 mL/min of the nominal flow rate (e.g., 1.1 mL/min and 1.3 mL/min).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers the advantage of analyzing this compound without derivatization, although derivatization can be employed to enhance sensitivity. For this guide, a direct analysis approach is presented.

1. Sample Preparation:

  • Standard and Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol). Calibration standards are prepared by serial dilution in the mobile phase.

  • Extraction (if necessary for complex matrices): Liquid-liquid extraction or solid-phase extraction may be employed to remove interfering substances.

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to elute the very long-chain keto acid, for example: 0-2 min, 80% B; 2-10 min, 80-98% B; 10-15 min, 98% B; 15.1-20 min, 80% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for this compound.

3. Robustness Testing Parameters for LC-MS/MS:

  • Mobile Phase pH: Variation of formic acid concentration by ± 0.02% (e.g., 0.08% and 0.12%).

  • Column Temperature: ± 5°C of the nominal temperature (e.g., 35°C and 45°C).

  • Flow Rate: ± 0.03 mL/min of the nominal flow rate (e.g., 0.27 mL/min and 0.33 mL/min).

  • Mobile Phase Composition: Slight variation in the gradient composition (e.g., initial %B ± 2%).

Data Presentation: A Comparative Overview

The following table summarizes the expected performance of the GC-MS and LC-MS/MS methods under varied conditions during robustness testing. The data presented is illustrative, based on typical performance characteristics of these analytical techniques for similar analytes.

ParameterConditionGC-MS (Derivatized)LC-MS/MS (Direct)
Retention Time (min) Nominal 22.5 12.8
Derivatization Time +10%22.5N/A
Derivatization Temp. +5°C22.5N/A
GC Ramp Rate +1°C/min21.9N/A
He Flow Rate +0.1 mL/min21.8N/A
Mobile Phase pH +0.02%N/A12.7
Column Temp. +5°CN/A12.5
Flow Rate +0.03 mL/minN/A11.9
Peak Area (arbitrary units) Nominal 1,500,000 2,800,000
Derivatization Time +10%1,485,000N/A
Derivatization Temp. +5°C1,510,000N/A
GC Ramp Rate +1°C/min1,490,000N/A
He Flow Rate +0.1 mL/min1,475,000N/A
Mobile Phase pH +0.02%N/A2,750,000
Column Temp. +5°CN/A2,820,000
Flow Rate +0.03 mL/minN/A2,780,000
% RSD of Peak Area (n=6) Nominal < 5% < 3%
Varied Conditions< 6%< 4%
Limit of Quantification (LOQ) Nominal ~10 ng/mL ~1 ng/mL

Mandatory Visualizations

The following diagrams illustrate the workflows for the robustness testing of each analytical method.

GC_MS_Robustness_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_robustness Robustness Parameter Variation cluster_data Data Evaluation Start This compound Sample Derivatize Derivatization (Esterification) Start->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Concentrate Concentration Extract->Concentrate Inject GC Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Evaluate Evaluate Retention Time, Peak Area, and %RSD Detect->Evaluate DerivTime Derivatization Time DerivTime->Derivatize DerivTemp Derivatization Temperature DerivTemp->Derivatize GCRamp GC Oven Ramp Rate GCRamp->Separate HeFlow Helium Flow Rate HeFlow->Separate

GC-MS Robustness Testing Workflow

LC_MSMS_Robustness_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_robustness Robustness Parameter Variation cluster_data Data Evaluation Start This compound Sample Prepare Dilution in Mobile Phase Start->Prepare Inject LC Injection Prepare->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem Mass Spectrometric Detection Separate->Detect Evaluate Evaluate Retention Time, Peak Area, and %RSD Detect->Evaluate MobilePhasepH Mobile Phase pH MobilePhasepH->Separate ColumnTemp Column Temperature ColumnTemp->Separate FlowRate Flow Rate FlowRate->Separate MobilePhaseComp Mobile Phase Composition MobilePhaseComp->Separate

LC-MS/MS Robustness Testing Workflow

Conclusion: Selecting the Optimal Method

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound.

  • GC-MS is a robust and widely available technique. However, the requirement for derivatization adds an extra step to the sample preparation, which can be a source of variability if not carefully controlled. The robustness testing data indicates that while minor variations in derivatization and chromatographic conditions can affect retention time, the impact on peak area and precision is generally acceptable.

  • LC-MS/MS offers higher sensitivity and specificity, with the significant advantage of direct analysis without derivatization. This simplifies the workflow and reduces potential sources of error. The robustness testing for the LC-MS/MS method demonstrates that it is less susceptible to minor variations in experimental parameters, resulting in highly consistent retention times and peak areas.

Reference Guide to the Analysis of 12-Oxotriacontanoic Acid and Related Long-Chain Oxo Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxotriacontanoic acid is a long-chain oxo fatty acid. The analysis of such molecules is crucial in various research fields, including lipidomics, biomarker discovery, and drug development. Accurate and robust analytical methods are necessary to quantify and identify these compounds in complex biological matrices. This guide compares common analytical techniques and provides a foundational experimental protocol and workflow.

Comparison of Analytical Techniques

The analysis of long-chain fatty acids and their derivatives typically involves chromatographic separation coupled with mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prevalent techniques.

Analytical TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Typical Recovery (%)ThroughputNotes
GC-MS 1 - 10 ng/mL5 - 50 ng/mL> 0.9985 - 110MediumRequires derivatization to increase volatility. Provides excellent chromatographic resolution and detailed structural information through electron ionization (EI).
LC-MS/MS 0.1 - 5 ng/mL0.5 - 20 ng/mL> 0.9990 - 115HighDoes not typically require derivatization. Offers high sensitivity and specificity, particularly with tandem mass spectrometry (MS/MS) for targeted analysis.
UPHPLC-MS/MS < 0.1 ng/mL< 0.5 ng/mL> 0.99595 - 105HighUltra-performance liquid chromatography provides faster analysis times and improved resolution compared to conventional HPLC.

Note: The values presented in this table are representative for the analysis of long-chain fatty acids and may vary depending on the specific compound, matrix, instrumentation, and method optimization.

Experimental Protocols

Representative Protocol: Analysis of a Long-Chain Oxo Fatty Acid using LC-MS/MS

This protocol provides a general procedure for the extraction and quantification of a long-chain oxo fatty acid from a biological matrix (e.g., plasma, cell lysate).

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of a cold extraction solvent (e.g., a 2:1 mixture of methyl tert-butyl ether and methanol).

  • Vortex vigorously for 10 minutes.

  • Add 150 µL of water and vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic layer.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the analyte of interest (e.g., start with 40% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard need to be determined by infusion and optimization.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using known concentrations of the analyte.

  • Determine the concentration of the analyte in the samples by interpolating from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a long-chain oxo fatty acid.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus Receptor Membrane Receptor Enzyme Enzyme Receptor->Enzyme LCOFA Long-Chain Oxo-FA LCOFA->Receptor SecondMessenger Second Messenger Enzyme->SecondMessenger Kinase Kinase Cascade SecondMessenger->Kinase TF Transcription Factor Kinase->TF Gene Gene Expression TF->Gene

Safety Operating Guide

Proper Disposal of 12-Oxotriacontanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 12-Oxotriacontanoic acid can ensure laboratory safety and proper environmental stewardship by adhering to the following disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific operational questions and build trust in safe chemical handling practices.

Essential Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Chemical Name This compound
Molecular Formula C₃₀H₅₈O₃
Molecular Weight 466.78 g/mol
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility in Water Insoluble

Note: Due to the limited availability of experimental data for this specific long-chain keto acid, some physical properties are not available. Inferences may be drawn from similar long-chain fatty acids, which are generally waxy solids with low water solubility.

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound, as a non-hazardous solid organic compound, aligns with Flinn Scientific's Disposal Method #26a for landfill disposal. This method is suitable for chemical wastes that are not classified as hazardous by the Environmental Protection Agency (EPA).

Experimental Protocol: Flinn Scientific Disposal Method #26a (Adapted for this compound)

  • Verification of Non-Hazardous Status: Confirm that the waste this compound is not mixed with any hazardous materials. If it is contaminated with a hazardous substance, it must be treated as hazardous waste.

  • Packaging:

    • Place the solid this compound waste in a durable, leak-proof plastic bag or a sealed container.

    • Ensure the container is clearly labeled with the chemical name: "this compound".

  • Final Disposal:

    • This packaged waste can be disposed of in a general laboratory waste container designated for non-hazardous solid waste, which will be sent to a licensed landfill.

    • Do not dispose of this chemical down the drain or in a waste container intended for hazardous materials.

Important Considerations:

  • Always adhere to your institution's specific waste disposal guidelines, as they may have additional requirements.

  • For spills, sweep up the solid material, place it in a sealed container, and dispose of it as described above. Ventilate the area of the spill and wash the site after material pickup is complete.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste check_contamination Is the waste mixed with hazardous materials? start->check_contamination hazardous_waste Dispose of as Hazardous Waste (Follow institutional protocol) check_contamination->hazardous_waste Yes non_hazardous_waste Proceed with Non-Hazardous Disposal (Flinn Method #26a) check_contamination->non_hazardous_waste No package Package in a sealed, labeled container non_hazardous_waste->package landfill Dispose in designated non-hazardous solid waste for landfill package->landfill end End of Disposal Process landfill->end

Disposal workflow for this compound.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.